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3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride Documentation Hub

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  • Product: 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride
  • CAS: 2613386-03-9

Core Science & Biosynthesis

Foundational

The Architecture of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol Hydrochloride: Synthesis, Properties, and Bioisosteric Applications

Executive Summary In the ongoing effort to "escape flatland" in drug discovery, medicinal chemists are increasingly replacing planar, sp2-hybridized aromatic rings with highly saturated, sp3-rich bioisosteres. 3-(Azetidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the ongoing effort to "escape flatland" in drug discovery, medicinal chemists are increasingly replacing planar, sp2-hybridized aromatic rings with highly saturated, sp3-rich bioisosteres. 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride represents a premier, next-generation building block in this paradigm. By fusing a bicyclo[1.1.1]pentane (BCP) core—a classic para-phenylene surrogate—with a rigid azetidine ring, this molecule provides a highly tailored scaffold designed to improve metabolic stability, lower lipophilicity, and maintain precise linear exit vectors. This technical guide provides a comprehensive breakdown of its physicochemical profile, a validated metallaphotoredox synthetic methodology, and its strategic applications in modern therapeutics.

Structural and Physicochemical Profiling

The molecule consists of three distinct functional domains:

  • The BCP Core: A highly strained (~65 kcal/mol) cage hydrocarbon that perfectly mimics the 180° exit vector of a para-substituted benzene ring[1].

  • The Azetidine Ring: A four-membered nitrogenous heterocycle that serves as a low-lipophilicity alternative to piperidine or pyrrolidine.

  • The Bridgehead Hydroxyl (-OH): A polar handle at the C1 position that acts as a hydrogen bond donor/acceptor or a site for late-stage functionalization (e.g., etherification).

Table 1: Chemical Identity & Quantitative Descriptors
ParameterValue
IUPAC Name 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride
SMILES OC12CC(C3CNC3)(C1)C2.Cl
Molecular Formula C₈H₁₃NO • HCl (C₈H₁₄ClNO)
Molecular Weight 175.66 g/mol (Free base: 139.19 g/mol )
Fraction sp³ (Fsp³) 1.00 (8 out of 8 carbons are sp³-hybridized)
Topological Polar Surface Area (TPSA) 32.3 Ų
Table 2: Bioisosteric Comparison (BCP-Azetidine vs. Phenyl-Piperidine)
PropertyBCP-Azetidine MotifPhenyl-Piperidine Motif
Hybridization 100% sp³Mixed sp² / sp³
Geometry Cylindrical / CagePlanar Aromatic
Exit Vector Angle ~180°180° (para-substituted)
Metabolic Stability High (Resistant to CYP450 oxidation)Moderate (Susceptible to epoxidation)
Lipophilicity (LogD contribution) Significantly LowerHigher

Synthetic Methodology: Metallaphotoredox Cross-Coupling

Direct functionalization of the BCP core is notoriously difficult due to its high strain energy and the absence of traditional reactive handles. Traditional palladium-catalyzed cross-coupling fails for fully aliphatic systems due to rapid β-hydride elimination and slow oxidative addition.

To synthesize 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol, we employ a state-of-the-art photoredox/nickel dual catalytic decarboxylative cross-coupling [1][2]. This self-validating protocol utilizes commercially available 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid and 1-Boc-3-iodoazetidine.

Step 1: Decarboxylative C(sp³)–C(sp³) Cross-Coupling

Rationale: The Ir(III) photocatalyst is specifically chosen for its strong excited-state oxidation potential, which is required to oxidize the aliphatic carboxylate into a transient BCP radical. The dtbbpy ligand on the Nickel catalyst prevents metal aggregation and tunes the redox potential for efficient radical capture[1].

Protocol:

  • Preparation: To an oven-dried 40 mL vial equipped with a Teflon septum, add 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv, 1.0 mmol), 1-Boc-3-iodoazetidine (1.5 equiv, 1.5 mmol), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), NiCl₂·glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%), and Cs₂CO₃ (1.5 equiv).

  • Degassing: Add anhydrous 1,4-dioxane (10 mL). Sparge the heterogeneous mixture with argon gas for 15 minutes to remove dissolved oxygen (which quenches the excited photocatalyst).

  • Irradiation: Seal the vial and place it in a photochemical reactor equipped with 440 nm blue LEDs. Stir vigorously at room temperature for 24 hours. Self-Validation Check: Monitor the consumption of the BCP-acid via LC-MS; the reaction is complete when the acid mass peak disappears.

  • Workup: Dilute the mixture with ethyl acetate, wash with saturated aqueous NaHCO₃, and dry the organic layer over Na₂SO₄. Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield tert-butyl 3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)azetidine-1-carboxylate.

Step 2: Boc-Deprotection and Salt Formation

Rationale: Anhydrous acidic conditions are utilized to cleave the Boc group without inducing unwanted side reactions at the highly strained bridgehead hydroxyl group.

Protocol:

  • Deprotection: Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M concentration).

  • Acidification: Dropwise, add a solution of 4M HCl in 1,4-dioxane (10.0 equiv). Stir at room temperature for 2 hours under an argon atmosphere.

  • Isolation: Concentrate the reaction mixture in vacuo to remove all volatiles. Triturate the resulting residue with cold diethyl ether to precipitate the product.

  • Final Yield: Filter the solid and dry under high vacuum to afford 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride as a highly pure, water-soluble white powder.

Mechanistic Pathway

The success of the synthesis relies on the seamless interplay between a photoredox cycle (generating the carbon-centered radical) and a transition-metal cycle (forging the new C–C bond).

G Ir3 Ir(III) Ground State Ir3_exc *Ir(III) Excited State Ir3->Ir3_exc hν (Blue LED) Ir2 Ir(II) Reduced State Ir3_exc->Ir2 SET from BCP-Carboxylate BCP_acid BCP-Carboxylate Ir3_exc->BCP_acid Oxidizes Ir2->Ir3 SET to Ni(I) Ni1 Ni(I) Intermediate Ir2->Ni1 Reduces Ni0 Ni(0) Catalyst Ni2 Ni(II)-Azetidinyl Ni0->Ni2 Ox. Add. (1-Boc-3-iodoazetidine) Ni3 Ni(III)-Azetidinyl-BCP Ni2->Ni3 Radical Capture Ni3->Ni1 Reductive Elimination Product Boc-Protected Product Ni3->Product Releases Ni1->Ni0 SET from Ir(II) BCP_rad BCP Radical BCP_acid->BCP_rad -e⁻, -CO₂ BCP_rad->Ni3 Adds to Ni(II)

Metallaphotoredox catalytic cycle for the decarboxylative cross-coupling of BCP-carboxylic acids.

Strategic Applications in Drug Development

The incorporation of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol into a drug scaffold offers profound pharmacokinetic and pharmacodynamic advantages:

  • Mitigation of hERG Toxicity: Highly lipophilic basic amines (like piperidines attached to phenyl rings) are notorious for binding to the hERG potassium channel, causing cardiotoxicity. The substitution of a phenyl ring for a BCP core, combined with the lower pKa and reduced lipophilicity of the azetidine ring, drastically reduces off-target hERG liability.

  • Metabolic Shielding: Aromatic rings are highly susceptible to oxidation by Cytochrome P450 enzymes (forming reactive epoxides or phenols). The fully saturated, sterically encumbered BCP core is virtually inert to CYP-mediated oxidative degradation[2].

  • Vectorial Precision: Unlike flexible alkyl chains, the rigid cage structure of the BCP ensures that the azetidine nitrogen and the bridgehead hydroxyl group are locked in a precise 180° spatial arrangement, preserving the exact binding conformation required for target engagement.

References

  • Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation Organic Letters, American Chemical Society. URL:[Link]

  • A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis Journal of the American Chemical Society, American Chemical Society. URL:[Link]

Sources

Exploratory

Escaping Flatland: The Physicochemical and Synthetic Profile of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has been historically correlated with poor clinical attrition rates due to suboptimal solubility, high lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has been historically correlated with poor clinical attrition rates due to suboptimal solubility, high lipophilicity, and off-target toxicity. The strategic paradigm shift toward "escaping flatland" emphasizes increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) within drug candidates.

3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride (CAS: 2613386-03-9) represents a pinnacle of this design philosophy. By fusing two highly privileged, strained aliphatic motifs—a bicyclo[1.1.1]pentane (BCP) core and an azetidine ring—this bifunctional building block offers unprecedented control over pharmacokinetic (PK) and pharmacodynamic (PD) profiles. As a Senior Application Scientist, I have compiled this technical whitepaper to elucidate the mechanistic rationale, physicochemical advantages, and validated synthetic protocols for integrating this advanced bioisostere into your discovery pipelines.

Physicochemical Profiling & Quantitative Data

The physical and chemical properties of a building block dictate its utility in library synthesis and lead optimization. The hydrochloride salt form is specifically utilized to ensure bench stability, prevent oxidative degradation of the secondary amine, and enhance handling properties.

Table 1: Physicochemical Properties of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol

PropertyValue (Free Base)Value (HCl Salt)Analytical Significance
Formula C8H13NOC8H14ClNOHigh Fsp3​ content (100% aliphatic).
Molecular Weight 139.20 g/mol 175.66 g/mol Low MW allows for downstream elaboration without exceeding Lipinski limits[1].
CAS Number 2613381-51-22613386-03-9Unique identifiers for procurement and regulatory tracking[1][2].
Calculated LogP (CLogP) -1.08N/A (Ionized)Highly hydrophilic; excellent for offsetting lipophilic target pharmacophores[1].
H-Bond Donors (HBD) 2 (-OH, -NH)3 (-OH, -NH2+)Facilitates strong target engagement via hydrogen bonding networks.
H-Bond Acceptors (HBA) 2 (O, N)2 (O, N)Contributes to favorable aqueous solubility.

Structural and Mechanistic Rationale

The architectural brilliance of this molecule lies in its dual-bioisosteric nature. It is not merely a spacer; it is a meticulously designed physicochemical modulator.

The Bicyclo[1.1.1]pentane (BCP) Module

The BCP ring is widely recognized as a premier non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.

  • Vectorial Alignment: The bridgehead substituents of BCP replicate the exact 180° exit vector of a para-arene, ensuring that the spatial orientation of flanking pharmacophores remains undisturbed[3]. However, the distance between the bridgehead carbons is approximately 1 Å shorter than the para-carbons of a phenyl ring, which often leads to tighter binding in confined receptor pockets.

  • Lipophilicity & Solubility: Replacing a flat, greasy phenyl ring with a BCP core drastically reduces CLogP and disrupts π−π stacking interactions that typically cause aggregation and poor aqueous solubility [4].

The Azetidine Ring

Azetidines are highly strained 4-membered nitrogen heterocycles used as bioisosteres for larger, more flexible amines like pyrrolidine or piperidine.

  • Basicity Tuning: The increased s-character of the nitrogen lone pair in the strained 4-membered ring slightly lowers the pKa​ compared to pyrrolidine. This reduced basicity at physiological pH improves membrane permeability and mitigates hERG channel liabilities (cardiotoxicity).

  • Metabolic Stability: The rigid, compact nature of the azetidine ring sterically hinders Cytochrome P450 (CYP) enzymes, making it highly resistant to α -oxidation and subsequent ring-opening metabolism compared to its 5- or 6-membered counterparts[5].

The Tertiary Alcohol

The bridgehead hydroxyl group serves a dual purpose. Synthetically, it can be engaged in etherification or cross-coupling. Pharmacologically, if left unreacted, it acts as a potent, sterically shielded hydrogen-bond donor/acceptor that further drives aqueous solubility and can lock the molecule into a specific binding conformation within a target protein.

BioisostericRationale cluster_0 Traditional Flatland Scaffold cluster_1 Sp3-Enriched Bioisostere A para-Phenyl Ring C High Lipophilicity & Poor Solubility A->C B Pyrrolidine/Piperidine B->C D Bicyclo[1.1.1]pentane (BCP) C->D Bioisosteric Replacement E Azetidine Ring C->E F Enhanced Fsp3 & Metabolic Stability D->F E->F

Figure 1: Logical pathway of bioisosteric replacement from planar scaffolds to sp3-enriched motifs.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They account for the specific chemical nuances of the compound, particularly the necessity of neutralizing the hydrochloride salt in situ.

Protocol A: N-Functionalization via Reductive Amination

This protocol details the alkylation of the azetidine nitrogen using an aldehyde, a fundamental reaction in library generation.

Mechanistic Causality: We utilize 1,2-Dichloroethane (DCE) over Dichloromethane (DCM) due to its slightly higher boiling point and superior solubilization of complex intermediates. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it is mild enough to tolerate the presence of unreacted aldehydes, selectively reducing the protonated iminium intermediate.

Step-by-Step Methodology:

  • Free-Basing: To a flame-dried round-bottom flask under inert atmosphere ( N2​ ), add 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl (1.0 equiv, 0.5 mmol) and suspend in anhydrous DCE (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 0.6 mmol) dropwise. Stir for 15 minutes at room temperature to liberate the free amine.

  • Imine Formation: Add the target aldehyde (1.05 equiv, 0.525 mmol) followed by glacial acetic acid (1.0 equiv, 0.5 mmol) to catalyze iminium ion formation. Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 equiv, 0.75 mmol) portion-wise to control the exothermic release of hydrogen gas. Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (typically utilizing a gradient of DCM to 10% Methanol in DCM with 1% NH4​OH modifier to prevent streaking of the basic amine).

Protocol B: N-Acylation via Amide Coupling

For the synthesis of amides, standard coupling reagents often fail due to the steric hindrance of the secondary azetidine amine.

Mechanistic Causality: We employ [5] (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because the highly reactive 7-aza-HOBt ester intermediate it generates is exceptionally efficient at overcoming the steric bulk of the azetidine ring.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 10 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl (1.1 equiv) directly to the activated mixture. The excess DIPEA will neutralize the HCl salt in situ.

  • Completion: Stir the reaction at room temperature for 4 hours. Monitor completion via LC-MS.

  • Workup: Dilute with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO3​ , and 5% aqueous LiCl (to remove DMF). Dry, concentrate, and purify.

Workflow Step1 1. Free Basing (Neutralize HCl salt with DIPEA) Step2 2. Imine Formation (Add Aldehyde in DCE/AcOH) Step1->Step2 15 mins, RT Step3 3. Reduction (Add NaBH(OAc)3 at 0°C -> RT) Step2->Step3 2 hours, RT Step4 4. Quench & Workup (Sat. NaHCO3, Extract with EtOAc) Step3->Step4 12-16 hours, RT Step5 5. Purification (Flash Chromatography) Step4->Step5 Phase Separation

Figure 2: Step-by-step experimental workflow for the reductive amination of the azetidine core.

Safety, Handling, and Regulatory Compliance

As a self-validating protocol framework, laboratory safety is paramount. According to standardized GHS classifications[2], 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl is classified under the following hazard codes:

  • Acute Toxicity (H302, H312, H332): Harmful if swallowed, in contact with skin, or inhaled.

  • Skin & Eye Irritation (H315, H319): Causes skin irritation and serious eye irritation.

  • STOT SE 3 (H336): May cause drowsiness or dizziness.

Handling Directives: All synthetic manipulations must be conducted within a certified chemical fume hood. Personnel must don appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a standard lab coat. Store the compound in a cool, dry environment, ideally desiccated at room temperature, to prevent hygroscopic degradation of the hydrochloride salt[1].

References

  • Journal of Medicinal Chemistry (ACS Publications). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Retrieved from:[Link]

  • JACS Au (ACS Publications). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Retrieved from:[Link]

  • NextSDS. Chemical Substance Information: 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride. Retrieved from:[Link]

Sources

Foundational

3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol Hydrochloride: CAS Resolution and Technical Guide

Executive Summary The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern drug discovery. This architectural shift—often referred to as "escaping...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern drug discovery. This architectural shift—often referred to as "escaping flatland"—correlates strongly with improved clinical success rates due to enhanced solubility, reduced off-target binding, and superior metabolic stability.

This whitepaper provides an in-depth technical analysis of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride , a highly modular, bifunctional building block. By fusing a bicyclo[1.1.1]pentane (BCP) core with a conformationally restricted azetidine ring, this molecule serves as a premium bioisostere for traditional lipophilic amines and substituted aromatics. Below, we resolve the exact CAS registry numbers for this compound, detail its physicochemical rationale, and provide validated, step-by-step synthetic methodologies.

Chemical Identification & CAS Resolution

Due to the rapid emergence of BCP derivatives in patent literature, identifying exact CAS registry numbers for specific salt forms can be challenging. The data below resolves the exact identifiers for both the free base and the highly stable hydrochloride salt[1][2].

PropertyValue
Chemical Name 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride
CAS Registry Number (HCl Salt) 2613386-03-9
CAS Registry Number (Free Base) 2613381-51-2
Molecular Formula (Salt) C8H14ClNO
Molecular Weight (Salt) 175.66 g/mol
SMILES (Free Base) OC12CC(C1)(C2)C3CNC3
Topological Polar Surface Area (TPSA) 32.3 Ų

Structural & Physicochemical Rationale

The design of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol leverages two distinct structural motifs, each addressing specific pharmacokinetic liabilities:

The Bicyclo[1.1.1]pentane (BCP) Core

The BCP motif is a non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups[3]. While a para-phenyl ring has a substituent vector distance of approximately 2.79 Å, the BCP core provides a diagonal distance of 1.85 Å[3]. Despite being shorter, it perfectly mimics the linear vector of substitution while drastically reducing the lipophilicity (clogP) of the parent molecule. Furthermore, replacing a planar aromatic ring with a BCP core disrupts π-π stacking interactions that often lead to poor aqueous solubility and aggregation, thereby improving passive permeability and oral bioavailability[4].

The Azetidine Motif

Azetidines are four-membered nitrogen heterocycles that act as conformationally restricted surrogates for piperazines, morpholines, or pyrrolidines. The ring strain alters the s-character of the nitrogen lone pair, subtly modulating the pKa of the amine. This reduction in basicity compared to acyclic secondary amines often translates to reduced hERG channel liability and improved metabolic stability against oxidative dealkylation.

Synthetic Methodology & Workflow

The synthesis of highly strained, sp3-rich bifunctional molecules requires mild, orthogonal conditions to prevent ring opening. The state-of-the-art approach utilizes a metallaphotoredox cross-coupling of an N-Boc-protected 3-iodoazetidine with a BCP-1-ol derivative, followed by a controlled acidic deprotection[5].

G A Starting Materials N-Boc-3-iodoazetidine & BCP-1-ol precursor B Metallaphotoredox Cross-Coupling A->B Ni/Ir Catalysis Blue LED C Boc-Protected Intermediate B->C C-C Bond Formation D Boc Deprotection (HCl in Dioxane) C->D Acidic Cleavage E 3-(azetidin-3-yl)bicyclo[1.1.1] pentan-1-ol HCl D->E Salt Precipitation

Synthetic workflow for 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride.

Experimental Protocol: Self-Validating Salt Formation

The final and most critical step in yielding CAS 2613386-03-9 is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group to form the hydrochloride salt. This protocol is designed as a self-validating system : the reaction progress is visually trackable, and the product self-purifies via phase separation.

Materials Required:
  • tert-Butyl 3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)azetidine-1-carboxylate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 4.0 M HCl in 1,4-dioxane (5.0 eq)

  • Anhydrous Diethyl Ether (for trituration)

Step-by-Step Methodology:
  • Dissolution: Suspend the Boc-protected precursor in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

    • Causality: DCM provides excellent solubility for the organic precursor while remaining entirely inert to the highly acidic conditions, preventing unwanted solvolysis of the strained BCP ring.

  • Acidification: Cool the reaction flask to 0 °C using an ice bath. Add 4.0 M HCl in 1,4-dioxane dropwise over 10 minutes.

    • Causality: The use of HCl in dioxane (rather than aqueous HCl) ensures strictly anhydrous conditions, preventing the formation of hydrates and protecting the BCP bridgehead from nucleophilic attack. The 0 °C environment mitigates the exothermic nature of the acid-base reaction.

  • Cleavage & Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation: The reaction generates isobutylene gas and carbon dioxide. The cessation of effervescence serves as a reliable, visual indicator that the deprotection is complete.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl. Add cold, anhydrous diethyl ether to the resulting residue and triturate vigorously until a fine white precipitate forms.

    • Causality: The target hydrochloride salt is highly polar and completely insoluble in diethyl ether. Trituration forces the salt to precipitate while retaining any unreacted starting material or non-polar impurities in the supernatant, achieving high purity without the need for silica gel chromatography.

  • Filtration: Filter the suspension through a sintered glass funnel, wash the filter cake with additional cold diethyl ether, and dry under high vacuum to afford 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride as a white solid.

Analytical Validation

To confirm the structural integrity and purity of the synthesized CAS 2613386-03-9, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, D₂O): The spectrum must show the complete absence of the intense 9H singlet at ~1.40 ppm, confirming total Boc removal. Characteristic signals include the BCP methylene protons (a sharp singlet integrating to 6H at ~1.8–2.0 ppm) and the azetidine methine/methylene protons shifted downfield due to protonation of the adjacent nitrogen.

  • LC-MS (ESI+): The mass spectrum should display a base peak at m/z 140.1 , corresponding to the [M+H]⁺ ion of the free base. The chloride counterion is not observed in positive ion mode.

Conclusion

The integration of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride (CAS 2613386-03-9) into medicinal chemistry pipelines represents a sophisticated approach to optimizing pharmacokinetics. By mastering the handling, synthesis, and orthogonal deprotection of this sp3-rich building block, drug development professionals can effectively replace problematic planar aromatics, thereby expanding the developability of next-generation therapeutics.

References

  • NextSDS Chemical Database. "3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride - Chemical Substance Information." NextSDS.
  • EnamineStore. "EN300-27145733: 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol." Enamine.
  • PharmaBlock. "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups." PharmaBlock Whitepapers.
  • Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, ACS Publications.
  • Wang, J., et al. "Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines." The Journal of Organic Chemistry, ACS Publications.

Sources

Exploratory

Bicyclo[1.1.1]pentane Derivatives: A Technical Guide to a New Dimension in Bioisosterism for Drug Discovery

Executive Summary The relentless pursuit of novel chemical matter with enhanced developability profiles is a cornerstone of modern drug discovery. The "escape from flatland" paradigm, a strategic shift away from planar,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of novel chemical matter with enhanced developability profiles is a cornerstone of modern drug discovery. The "escape from flatland" paradigm, a strategic shift away from planar, aromatic structures towards three-dimensional scaffolds, has gained significant traction.[1] Within this landscape, bicyclo[1.1.1]pentane (BCP) has emerged as a compelling and highly valuable bioisostere for commonly employed motifs such as para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[2][3][4][5] This in-depth technical guide provides a comprehensive overview of the core principles, synthesis, and strategic application of BCP derivatives in medicinal chemistry. We will delve into the causality behind the improved physicochemical and pharmacokinetic properties often observed with BCP incorporation and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

The Rationale for Three-Dimensionality: Introducing the Bicyclo[1.1.1]pentane Scaffold

The over-reliance on aromatic moieties in drug candidates, while historically productive, often contributes to liabilities such as poor solubility, high metabolic turnover, and off-target effects stemming from non-specific binding.[1][6] The BCP scaffold offers a unique solution by mimicking the linear geometry of a para-substituted benzene ring while introducing a saturated, three-dimensional core.[1] This structural rigidity and defined exit vector for substituents allow for the preservation of key binding interactions, while the sp³-rich nature of the cage system confers a host of desirable properties.

The key advantages of employing BCP as a bioisostere include:

  • Improved Aqueous Solubility: The disruption of molecular planarity and symmetry, coupled with a lower lipophilicity compared to a phenyl ring, often leads to a significant enhancement in aqueous solubility.[1][6][7][8]

  • Enhanced Metabolic Stability: The saturated C-H bonds of the BCP core are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[1][6][9]

  • Reduced Non-Specific Binding: The decrease in lipophilicity and the elimination of π-π stacking interactions contribute to a lower propensity for non-specific binding to proteins and membranes.[6][9][10]

  • Maintained or Improved Permeability: Despite the increase in polarity, the rigid, compact nature of the BCP scaffold can lead to maintained or even improved passive permeability.[4][7][8]

  • Novel Intellectual Property: The unique and non-obvious nature of the BCP scaffold provides opportunities for generating novel intellectual property around established pharmacophores.[2][3]

Below is a diagram illustrating the bioisosteric relationship between a para-substituted phenyl ring and a 1,3-disubstituted BCP.

Caption: Bioisosteric relationship between phenyl and BCP scaffolds.

Synthesis of Bicyclo[1.1.1]pentane Derivatives: From Foundational Chemistry to Modern Innovations

The accessibility of functionalized BCP building blocks has been a critical enabler for their widespread adoption in drug discovery. The primary and most versatile precursor to the BCP core is [1.1.1]propellane, a highly strained hydrocarbon.[11] The exceptional reactivity of the central bond between the two bridgehead carbons of [1.1.1]propellane allows for a variety of strain-release reactions to construct the BCP framework.[11]

Key Synthetic Strategies

Modern synthetic approaches to BCP derivatives often leverage radical-mediated processes, which are well-suited for the functionalization of the non-polar BCP core.

  • Atom Transfer Radical Addition (ATRA): This method involves the addition of a radical to [1.1.1]propellane, followed by trapping of the resulting BCP radical with a halogen atom source. This approach is highly efficient for the synthesis of 1-halo-3-substituted BCPs, which are versatile intermediates for further functionalization.[11]

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of complex BCPs under mild reaction conditions.[2][3] These methods often allow for the use of a wider range of functional groups and can be employed for late-stage functionalization of complex molecules.

  • Multicomponent Reactions: The development of multicomponent reactions involving [1.1.1]propellane has enabled the rapid construction of diverse and highly functionalized BCP scaffolds in a single step.[4][11][12] This is particularly advantageous for the generation of compound libraries for screening purposes.

The following diagram illustrates a generalized workflow for the synthesis of BCP derivatives from [1.1.1]propellane.

propellane [1.1.1]Propellane bcp_radical BCP Radical Intermediate propellane->bcp_radical Radical Addition radical_initiation Radical Initiation (e.g., Photoredox, Thermal) radical_initiation->bcp_radical Generates R• radical_source Radical Precursor (R-X) radical_source->radical_initiation trapping Radical Trapping bcp_radical->trapping functionalized_bcp Functionalized BCP Derivative trapping->functionalized_bcp further_functionalization Further Functionalization (e.g., Cross-coupling, SNAr) functionalized_bcp->further_functionalization drug_candidate BCP-Containing Drug Candidate further_functionalization->drug_candidate

Caption: Generalized synthetic workflow for BCP derivatives.

Experimental Protocol: A Representative Synthesis of a 1-Aryl-3-carboxy-BCP

This protocol provides a general methodology for the synthesis of a 1-aryl-3-carboxy-BCP, a common building block in medicinal chemistry.

Step 1: Synthesis of 1-Iodo-3-aryl-BCP via ATRA

  • To a solution of [1.1.1]propellane (1.0 eq) in a suitable solvent (e.g., THF, dioxane) is added the corresponding aryl iodide (1.2 eq) and a radical initiator (e.g., AIBN, 0.1 eq).

  • The reaction mixture is heated to 80-100 °C for 12-24 hours under an inert atmosphere.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 1-iodo-3-aryl-BCP.

Step 2: Carboxylation of 1-Iodo-3-aryl-BCP

  • The 1-iodo-3-aryl-BCP (1.0 eq) is dissolved in a suitable solvent (e.g., THF, Et₂O) and cooled to -78 °C.

  • A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • Dry carbon dioxide gas is bubbled through the solution for 1 hour.

  • The reaction is quenched with aqueous HCl (1 M) and allowed to warm to room temperature.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired 1-aryl-3-carboxy-BCP.

Comparative Analysis of Physicochemical and ADME Properties

The true value of BCP as a bioisostere is best understood through a direct comparison of the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BCP-containing compounds with their phenyl or tert-butyl analogues.

PropertyPhenyl AnalogueBCP AnalogueRationale for Improvement
Aqueous Solubility Low to ModerateHigh Increased sp³ character, disruption of planarity, and reduced crystal lattice energy.[1][7][8]
Lipophilicity (clogP) HighModerate Fewer carbon atoms and a more polarizable sp³ framework.[7][13]
Metabolic Stability Susceptible to oxidationHigh Saturated C-H bonds are less prone to CYP450-mediated metabolism.[1][6][9]
Permeability (PAMPA) Moderate to HighModerate to High The rigid, compact structure can facilitate membrane traversal.[7][8]
Non-Specific Binding HighLow Reduced lipophilicity and elimination of π-π interactions.[6][9][10]

Case Studies: BCP in Action

The successful application of BCP as a bioisostere has been demonstrated in numerous drug discovery programs.

Avagacestat Analogue: A Landmark Example

In a seminal study by Pfizer, the central p-fluorophenyl ring of the γ-secretase inhibitor avagacestat (BMS-708,163) was replaced with a BCP moiety.[8] The resulting compound not only retained the potent enzymatic inhibition of the parent molecule but also exhibited significant improvements in aqueous solubility and passive permeability.[8] This translated to a four-fold increase in oral absorption in a mouse model, providing a compelling validation of the BCP bioisostere strategy.[8]

Darapladib Analogue: Improving Developability

Darapladib, an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA₂), suffered from suboptimal physicochemical properties, including high molecular weight and low solubility.[7] Replacing one of the phenyl rings with a BCP scaffold led to a new analogue with markedly improved permeability and a nine-fold increase in kinetic solubility.[14] While there was a slight decrease in potency, the overall improvement in the physicochemical profile highlighted the potential of BCP to enhance the developability of drug candidates.[7][14]

Expanding the Horizon: ortho- and meta-Arene Mimetics

Recent advances have focused on the synthesis and application of 1,2-difunctionalized BCPs as bioisosteres for ortho- and meta-substituted arenes.[15][16] This development significantly broadens the utility of the BCP scaffold, allowing for the exploration of new chemical space and the fine-tuning of structure-activity relationships in a three-dimensional context.[15][16]

Future Perspectives and Conclusion

The role of bicyclo[1.1.1]pentane derivatives as bioisosteres in drug discovery is firmly established and continues to expand. The ongoing development of novel and efficient synthetic methodologies, including scalable flow synthesis, will further democratize access to this valuable scaffold.[1][17] The exploration of BCPs as mimetics for a wider range of aromatic and aliphatic groups, coupled with their incorporation into more complex molecular architectures, promises to unlock new avenues for the design of safer and more effective medicines.

References

  • Eastgate, M. D., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available from: [Link]

  • Eastgate, M. D., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. Available from: [Link]

  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available from: [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Available from: [Link]

  • Li, C., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Available from: [Link]

  • Knochel, P., et al. (2022). Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. ACS Publications. Available from: [Link]

  • Knochel, P., et al. (2021). Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. ResearchGate. Available from: [Link]

  • Uchiyama, M., & Kanazawa, J. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. ResearchGate. Available from: [Link]

  • Wang, L., et al. (2022). Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. Journal of China Pharmaceutical University. Available from: [Link]

  • Zhu, F., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. Available from: [Link]

  • Chen, F., et al. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. KeAi Publishing. Available from: [Link]

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. PubMed. Available from: [Link]

  • Auberson, Y. P., et al. (2017). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. PubMed. Available from: [Link]

  • Wu, J., et al. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters. Available from: [Link]

  • Zhu, F., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals. Available from: [Link]

  • Marsden, N. D., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC. Available from: [Link]

  • Shultz, M. D., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Available from: [Link]

  • Auberson, Y. P., et al. (2020). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate. Available from: [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Crystallographic and X-Ray Diffraction Analysis of Azetidinyl Bicyclopentanols in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The confluence of unique structural motifs in medicinal chemistry often leads to novel therapeutic agents with enhanced pharmacological profiles. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of unique structural motifs in medicinal chemistry often leads to novel therapeutic agents with enhanced pharmacological profiles. This guide delves into the critical role of single-crystal X-ray diffraction in elucidating the three-dimensional architecture of azetidinyl bicyclopentanols, a promising class of compounds in modern drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique conformational rigidity and serves as a versatile scaffold for tuning physicochemical properties.[1][2] When coupled with the bicyclopentane moiety, a non-classical bioisostere of the phenyl ring, it provides an avenue to escape the "flatland" of traditional aromatic systems, often leading to improved solubility and metabolic stability.[3][4] This whitepaper provides a comprehensive overview of the synthesis, crystallization, and X-ray diffraction analysis of these molecules, underscoring the importance of precise structural data in understanding structure-activity relationships (SAR) and guiding rational drug design.

The Strategic Imperative of Structural Elucidation

In the landscape of contemporary drug discovery, the adage "structure dictates function" has never been more pertinent. For azetidinyl bicyclopentanols, the precise spatial arrangement of atoms, bond lengths, and bond angles governs their interaction with biological targets. The conformational rigidity imparted by the strained azetidine ring, intermediate between the highly strained aziridine and the more flexible pyrrolidine, can pre-organize a molecule for optimal binding to a receptor, potentially increasing affinity and selectivity.[1][2] Furthermore, the bicyclopentane unit offers a three-dimensional framework that can explore chemical space in ways that planar aromatic rings cannot, often leading to enhanced metabolic stability and reduced non-specific binding.[3][4]

Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute three-dimensional structure of small molecules at atomic resolution.[5][6] This technique provides invaluable insights into:

  • Molecular Conformation: The precise puckering of the azetidine and bicyclopentane rings.

  • Stereochemistry: Unambiguous assignment of stereocenters.

  • Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions that dictate crystal packing and can inform on potential interactions with a biological target.

This detailed structural information is paramount for computational modeling, understanding SAR, and optimizing lead compounds.

Synthesis and Crystallization of Azetidinyl Bicyclopentanols

The journey to obtaining high-quality crystallographic data begins with the synthesis and subsequent crystallization of the target compound.

Synthetic Strategies

The synthesis of azetidinyl bicyclopentanols can be approached through various modern organic chemistry methodologies. A common strategy involves the coupling of pre-functionalized azetidine and bicyclopentane building blocks. Ruthenium-catalyzed oxidative alkynylation of commercially available azetidinols and bicyclopentanols has emerged as a versatile method for creating key intermediates.[7][8][9]

Illustrative Synthetic Workflow:

G cluster_synthesis Synthesis A Azetidinol C Functionalized Intermediates A->C Functionalization B Bicyclopentanol B->C D Coupling Reaction C->D E Azetidinyl Bicyclopentanol D->E Purification

Caption: A generalized synthetic workflow for azetidinyl bicyclopentanols.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often a critical and challenging step. The goal is to grow a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).[10]

Step-by-Step Crystallization Protocol:

  • Purification: The compound must be of the highest possible purity. Standard techniques like column chromatography and recrystallization are employed.

  • Solvent Selection: A crucial step is to identify a solvent or a solvent system in which the compound has moderate solubility.

  • Slow Evaporation: This is one of the simplest and most common crystallization techniques. A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.[10]

  • Vapor Diffusion: This method involves dissolving the compound in a good solvent and placing it in a sealed container with a larger volume of a poor solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the solution of the compound gradually reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility with temperature can lead to the formation of crystals.

X-Ray Diffraction Data Collection and Structure Elucidation

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis.

Data Collection

The crystal is mounted on a goniometer head and placed in a diffractometer. A focused beam of X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[5] Modern diffractometers are typically equipped with a CCD or CMOS detector to record the intensities and positions of the diffracted beams. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Experimental Workflow for X-ray Diffraction:

G A Single Crystal Selection B Mounting on Diffractometer A->B C Data Collection (X-ray Exposure) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution D->E F Structure Refinement E->F G Final Crystallographic Model F->G

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[11]

Interpretation of Crystallographic Data

The final output of an X-ray diffraction experiment is a detailed crystallographic information file (CIF) and a three-dimensional model of the molecule. This data provides a wealth of information for the medicinal chemist.

Key Crystallographic Parameters

The following table presents a representative example of the kind of crystallographic data obtained for a hypothetical azetidinyl bicyclopentanol.

ParameterValueSignificance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a (Å) 10.25Unit cell dimension.
b (Å) 8.54Unit cell dimension.
c (Å) 15.67Unit cell dimension.
β (°) 98.7Unit cell angle.
Volume (ų) 1354.2Volume of the unit cell.
Z 4Number of molecules in the unit cell.
R-factor (%) 4.5A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Molecular Geometry

The precise bond lengths and angles are critical for understanding the strain and conformation of the molecule.

Representative Bond Lengths and Angles:

Bond/AngleValueComparison to Standard Values
C-N (azetidine) 1.48 ÅTypical for a C-N single bond.
C-C (azetidine) 1.55 ÅSlightly elongated due to ring strain.
C-N-C (azetidine) 88.5°Highly constrained due to the four-membered ring.
Bridgehead C-C (bicyclopentane) 1.52 ÅTypical for a C-C single bond.
Conformational Analysis

The X-ray data reveals the preferred conformation of the molecule in the solid state. For instance, the puckering of the azetidine ring and the relative orientation of the substituents on the bicyclopentane core are determined with high precision. This information is invaluable for understanding how the molecule might present itself to a biological target.

Conclusion and Future Directions

The structural elucidation of azetidinyl bicyclopentanols through single-crystal X-ray diffraction is a cornerstone of modern drug discovery. The detailed three-dimensional information obtained is essential for understanding structure-activity relationships, guiding lead optimization, and ultimately, designing more effective and safer medicines. As synthetic methodologies for creating novel, complex scaffolds continue to advance, the role of X-ray crystallography in providing definitive structural insights will only become more critical. For researchers working with these and other novel molecular frameworks, a thorough understanding of crystallographic principles and data interpretation is indispensable for success.

For those seeking specific crystallographic data for known compounds, the Cambridge Structural Database (CSD) is an invaluable resource, containing over 1.3 million curated crystal structures.[12]

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Pawar, A. B., et al. azetidine: structural features, synthetic approaches, and therapeutic potential. World Journal of Pharmaceutical and Life Sciences.
  • O'Boyle, N. M., et al. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules. [Link]

  • University of Queensland. Small molecule X-ray crystallography. [Link]

  • Brandi, A., et al. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Oak Ridge National Laboratory. Methods and Tutorials – Single Crystal Diffraction. [Link]

  • Baran, P. S., et al. (2018). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

  • Douglas, C. J., et al. (2023). Oxetane-, Azetidine-, and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. Organic Letters. [Link]

  • Glorius, F., et al. (2023). Bicyclopentylation of Alcohols with Thianthrenium Reagents. Journal of the American Chemical Society. [Link]

  • Douglas, C. J., et al. (2023). Oxetane-, Azetidine-, and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. PMC. [Link]

  • Schreiber, S. L., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Link]

  • Douglas, C. J., et al. (2025). Oxetane-, Azetidine-, and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. ResearchGate. [Link]

Sources

Foundational

Literature review of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol in medicinal chemistry

An In-Depth Technical Guide to 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol in Medicinal Chemistry Abstract The relentless pursuit of novel chemical matter with improved pharmacological profiles has driven medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol in Medicinal Chemistry

Abstract

The relentless pursuit of novel chemical matter with improved pharmacological profiles has driven medicinal chemists to "escape from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates.[1] Bicyclo[1.1.1]pentane (BCP) has emerged as a premier saturated bioisostere, offering a rigid 3D core that can enhance physicochemical properties.[2] Concurrently, the azetidine motif is a privileged four-membered heterocycle known for conferring metabolic stability and conformational constraint.[3][4] This guide explores the synthesis, properties, and vast potential of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol, a novel building block that synergistically combines the advantageous features of both scaffolds. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this promising molecular framework and its strategic application in modern drug discovery.

Introduction: The Strategic Union of Two Privileged Scaffolds

Modern drug discovery campaigns are increasingly focused on navigating beyond the traditional, often flat, aromatic structures that dominate existing pharmacopeias. The rationale is clear: molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved aqueous solubility, greater metabolic stability, and a reduced tendency for non-specific binding, which are all hallmarks of successful clinical candidates.[1] In this context, two scaffolds have garnered significant attention: the bicyclo[1.1.1]pentane (BCP) core and the azetidine ring.

The BCP scaffold is a highly strained, cage-like structure that serves as an exceptional bioisosteric replacement for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[5][6] Its rigid, linear geometry preserves the exit vectors of the group it replaces, while its saturated nature drastically alters the molecule's electronic and metabolic profile.[1] The incorporation of BCP has been shown to improve solubility, permeability, and metabolic stability in numerous drug candidates.[7][8][9]

The azetidine ring, a nitrogen-containing four-membered heterocycle, is prized for its unique conformational rigidity, which lies between the highly strained aziridine and the more flexible pyrrolidine.[4] This constrained geometry can reduce the entropic penalty upon binding to a biological target, potentially increasing affinity and selectivity.[4] Furthermore, the azetidine nitrogen often enhances metabolic stability and provides a convenient handle for further chemical modification.[3][10] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif to optimize their pharmacokinetic profiles.[11]

The molecule 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol represents a powerful convergence of these two motifs. It presents a rigid BCP core, ensuring a defined spatial arrangement, functionalized with a polar alcohol at one bridgehead and a versatile azetidine ring at the other. This unique topology offers two distinct points for chemical diversification, making it an invaluable building block for creating novel, 3D-rich compound libraries with promising drug-like properties.

Synthesis and Physicochemical Profile

The synthetic accessibility of a building block is paramount to its adoption in drug discovery. While the exact synthesis of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is not widely documented in peer-reviewed literature, its commercial availability suggests robust synthetic routes exist.[12] Based on established methodologies for functionalizing BCPs, a plausible and efficient synthetic strategy can be devised.

Representative Synthetic Approach

The most common and versatile precursor for functionalized BCPs is [1.1.1]propellane, a highly strained hydrocarbon that readily undergoes radical addition across its central C1-C3 bond.[13] A multicomponent radical carboamination reaction represents a state-of-the-art method for rapidly accessing unsymmetrically 1,3-disubstituted BCPs.[6][14]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_deprotection Final Step cluster_product Final Product propellane [1.1.1]Propellane reaction Photocatalytic Radical Conjugate Addition propellane->reaction azetidinone N-Boc-azetidin-3-one azetidinone->reaction silane Triethylsilane (Reducing Agent) silane->reaction intermediate Protected BCP-Azetidinol reaction->intermediate Formation of C-C and C-O bonds deprotection Boc Deprotection (e.g., TFA) intermediate->deprotection product 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol deprotection->product Removal of Boc group

Caption: A plausible photocatalytic workflow for synthesizing the target molecule.

Experimental Protocol: Photocatalytic Synthesis

  • Radical Generation & Addition: An N-protected azetidine precursor, such as N-Boc-azetidin-3-one, is converted into a radical species under photocatalytic conditions. This radical adds to [1.1.1]propellane to form a bridgehead BCP radical intermediate.

  • Trapping and Reduction: The BCP radical is trapped by an oxygen source, and subsequent reduction, often using a silane like triethylsilane, yields the protected alcohol.

  • Deprotection: The Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol, which can be isolated as a free base or a salt (e.g., hydrochloride).[12]

This approach is highly modular, allowing for the synthesis of various derivatives by simply changing the starting materials.

Physicochemical Properties: A Quantitative Comparison

The strategic value of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol lies in its ability to confer advantageous physicochemical properties compared to traditional, flatter bioisosteres like 4-(piperidin-4-yl)phenol.

Property3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol (Estimated)4-(Piperidin-4-yl)phenol (Estimated)Rationale for Improvement
Molecular Weight ~153 g/mol ~177 g/mol Smaller, more compact scaffold reduces molecular weight.
cLogP ~0.5~1.8The saturated BCP core is less lipophilic than the aromatic ring.[7]
Fsp³ 1.00.55Fully saturated 3D structure maximizes the sp³ character.[1]
Aqueous Solubility HighModerateLower lipophilicity and higher Fsp³ contribute to improved solubility.[2][15]
Metabolic Stability HighModerate to LowThe BCP core is resistant to oxidative metabolism by CYP450 enzymes, unlike the electron-rich phenyl ring. The azetidine nitrogen is also generally more stable than larger heterocycles.[3][8]

Note: Values are estimations based on standard cheminformatics software and literature data on analogous structures.

Core Applications in Medicinal Chemistry

The unique structure of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol provides two orthogonal vectors for chemical modification, making it a powerful building block for generating diverse and novel chemical entities.

Caption: Two key vectors for chemical diversification of the scaffold.

As a Bioisosteric Replacement

The primary application of this scaffold is as a 3D bioisostere for common motifs like piperidinyl/pyrrolidinyl phenols or other substituted heterocyclic aromatic rings. By replacing a flat, metabolically labile arene with the BCP-azetidine core, medicinal chemists can systematically improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound while preserving its core binding interactions.

Case Study: γ-Secretase Inhibitor A landmark study by Pfizer demonstrated that replacing a central phenyl ring in a γ-secretase inhibitor with a BCP motif significantly improved permeability, metabolic stability, and aqueous solubility while maintaining, and even slightly improving, inhibitory potency.[2][16] The 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol scaffold allows for a similar strategy, providing a saturated core with built-in functionality for further optimization.

In Fragment-Based Drug Discovery (FBDD)

With its low molecular weight, high Fsp³, and defined 3D geometry, this molecule is an ideal fragment for FBDD campaigns. The alcohol and secondary amine provide hydrogen bond donor and acceptor capabilities, allowing the fragment to probe polar interactions within a protein's binding site. Hits identified from an FBDD screen can then be grown from either the azetidine nitrogen or the BCP-ol oxygen, enabling rapid exploration of the surrounding chemical space.

As a Constrained Linker

In molecules requiring two pharmacophoric groups to be held at a specific distance and orientation, the BCP core acts as a rigid and non-metabolized linker.[7] The distance between the C1 and C3 positions of the BCP is approximately 1.85 Å, shorter than the ~2.8 Å of a para-phenyl ring, offering a novel geometric option for structure-based design.[7] The azetidine and alcohol functionalities serve as anchor points to connect these pharmacophores.

Authoritative Grounding and Conclusion

The strategic replacement of flat aromatic rings with saturated 3D bioisosteres is a validated and powerful approach in modern medicinal chemistry.[15] The bicyclo[1.1.1]pentane scaffold has proven its value in enhancing the drug-like properties of numerous compounds by improving solubility and metabolic profiles without compromising biological activity.[9][17] Simultaneously, the azetidine ring is a well-established motif for introducing conformational rigidity and metabolic stability, as evidenced by its presence in multiple approved pharmaceuticals.[3][11][18]

The 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol building block represents a sophisticated convergence of these principles. It offers a synthetically accessible, low-molecular-weight scaffold with a high degree of sp³ character and two distinct functional handles for chemical elaboration. Its inherent properties—rigidity, improved metabolic stability, and potential for enhanced solubility—make it an exceptionally valuable tool for medicinal chemists aiming to develop next-generation therapeutics. The continued exploration and application of this and related 3D scaffolds will undoubtedly accelerate the discovery of safer and more effective medicines.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • BenchChem. (n.d.). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Unknown Authors. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 12(01).
  • Unknown Author. (n.d.). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science (RSC Publishing).
  • Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • PharmaBlock. (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl. PharmaBlock.
  • Rout, S. K., et al. (2025). Synthetic developments and functionalization approaches for bicyclo[1.1.1]pentanes via [1.1.1]propellane.
  • Huang, W., Keess, S., & Molander, G. A. (2023). A General and Practical Route to Functionalized Bicyclo[1.1.1]Pentane-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • BLDpharm. (2021). Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
  • Scott, J. S., et al. (n.d.). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC.
  • Unknown Author. (2022). Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. Journal of China Pharmaceutical University.
  • Unknown Author. (2025). Azetidines of pharmacological interest.
  • Unknown Author. (n.d.). Structure of azetidine-containing compounds found in nature.
  • AiFChem. (2026). Bicyclo[1.1.1]pentane (BCP) in Drug Design: Benzene Bioisostere & 3D Scaffold. AiFChem.
  • Baran, P. S., et al. (n.d.). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long-sought-after mimetics for ortho/meta-substituted arenes. PMC.
  • Unknown Author. (2026). Propellane-free access to bicyclo[1.1.1]pentanes. PMC - NIH.
  • Unknown Author. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Kanazawa, J., et al. (n.d.). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett.
  • Chen, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 579.
  • Chemspace. (n.d.). methanol. Chemspace.

  • NextSDS. (n.d.). 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride. NextSDS.
  • Chemspace. (n.d.). methanol. Chemspace.

  • Unknown Author. (n.d.). Synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane. Green Chemistry (RSC Publishing).
  • Unknown Author. (n.d.). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry (RSC Publishing).
  • Cheekatla, S. R. (2026).
  • Leitch, J. A., et al. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Kanazawa, J., et al. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Thieme.
  • Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group.
  • Various Authors. (2007). New azetidine derivatives, pharmaceutical compositions and uses thereof.
  • Zheng, G. Z., et al. (n.d.). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. PMC.
  • Mykhailiuk, P. K., et al. (2019). Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization.
  • Li, G., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride

Introduction: The Significance of Bicyclo[1.1.1]pentanes in Modern Drug Discovery The landscape of medicinal chemistry is in a constant state of evolution, with a continuous search for novel molecular scaffolds that can...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Bicyclo[1.1.1]pentanes in Modern Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, with a continuous search for novel molecular scaffolds that can impart improved physicochemical and pharmacokinetic properties to drug candidates.[1][2] In this context, bicyclo[1.1.1]pentanes (BCPs) have emerged as a class of rigid, three-dimensional bioisosteres that offer a compelling alternative to traditional aromatic and aliphatic groups.[3][4][5] Their unique cage-like structure provides a linear exit vector for substituents, mimicking the geometry of para-substituted phenyl rings, while their saturated nature often leads to enhanced metabolic stability and aqueous solubility.[6] The incorporation of BCP scaffolds into bioactive molecules has been shown to positively modulate properties such as membrane permeability and metabolic clearance, making them highly attractive motifs in contemporary drug design.[7]

The target molecule, 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride, combines the desirable properties of the BCP core with the azetidine moiety, another important small, saturated heterocycle in medicinal chemistry. This combination presents a unique three-dimensional structure that is of significant interest for exploring new chemical space in drug discovery programs. This document provides a detailed, step-by-step guide for the synthesis of this novel compound, designed for researchers, scientists, and professionals in the field of drug development. The presented protocol is based on established chemical transformations, providing a logical and scientifically sound pathway to the target molecule.

Overall Synthetic Strategy

The synthesis of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride is a multi-step process that begins with a readily available bicyclo[1.1.1]pentane precursor. The key steps involve the strategic introduction of the azetidine and hydroxyl functionalities onto the BCP core, followed by deprotection to yield the final hydrochloride salt. The overall synthetic workflow is depicted below:

G A Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid B 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid A->B  Mono-esterification C Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate B->C  Reduction D Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate C->D  Oxidation E tert-Butyl 3-((3-((methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)methyl)amino)azetidine-1-carboxylate D->E  Reductive Amination  (with N-Boc-3-aminoazetidine) F tert-Butyl 3-((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)amino)azetidine-1-carboxylate E->F  Reduction G 3-((Azetidin-3-ylamino)methyl)bicyclo[1.1.1]pentan-1-ol hydrochloride F->G  N-Boc Deprotection  & Salt Formation

Caption: Proposed synthetic route for 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride.

Experimental Protocols

This section provides detailed, step-by-step procedures for each reaction in the synthetic sequence.

Step 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

This initial step involves the selective mono-esterification of the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Protocol:

  • To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Step 2: Synthesis of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

The remaining carboxylic acid functionality is selectively reduced to a primary alcohol.

Protocol:

  • To a solution of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 vol) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add borane-THF complex (1.0 M solution in THF, 1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (ethyl acetate/hexanes) to yield methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate.

Step 3: Synthesis of Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate

The primary alcohol is oxidized to the corresponding aldehyde, a key intermediate for the subsequent reductive amination.

Protocol:

  • To a solution of methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (1.0 eq) in dichloromethane (DCM) (20 vol), add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aldehyde is often used in the next step without further purification. If necessary, it can be purified by column chromatography.

Step 4: Reductive Amination to Synthesize tert-Butyl 3-((3-((methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)methyl)amino)azetidine-1-carboxylate

This crucial step couples the BCP aldehyde with N-Boc-3-aminoazetidine.

Protocol:

  • To a solution of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate (1.0 eq) and N-Boc-3-aminoazetidine (1.1 eq) in 1,2-dichloroethane (DCE) (20 vol), add sodium triacetoxyborohydride (1.5 eq) at room temperature.

  • Stir the reaction mixture for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to obtain the desired coupled product.

Step 5: Synthesis of tert-Butyl 3-((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)amino)azetidine-1-carboxylate

The methyl ester is reduced to the primary alcohol.

Protocol:

  • To a solution of tert-butyl 3-((3-((methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)methyl)amino)azetidine-1-carboxylate (1.0 eq) in anhydrous THF (15 vol) at 0 °C under an inert atmosphere, add lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water at 0 °C (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the target alcohol.

Step 6: N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt.

Protocol:

  • Dissolve tert-butyl 3-((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)amino)azetidine-1-carboxylate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 vol) at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride as a solid.

Quantitative Data Summary

StepStarting MaterialReagents and SolventsMolar Ratio (eq)Typical Yield (%)
1Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidMethanol, Thionyl chloride1.0 : 1.185-95
23-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acidBorane-THF complex, THF1.0 : 1.280-90
3Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylateDess-Martin periodinane, DCM1.0 : 1.290-98
4Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylateN-Boc-3-aminoazetidine, Sodium triacetoxyborohydride, DCE1.0 : 1.1 : 1.560-75
5tert-Butyl 3-((3-((methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)methyl)amino)azetidine-1-carboxylateLiAlH4, THF1.0 : 1.570-85
6tert-Butyl 3-((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)amino)azetidine-1-carboxylate4 M HCl in 1,4-dioxaneExcess90-99

Mechanistic Insights

Reductive Amination

The key C-N bond-forming step proceeds via a reductive amination mechanism. The aldehyde on the BCP core reacts with the primary amine of the azetidine derivative to form a transient iminium ion intermediate. This intermediate is then reduced in situ by the hydride reagent, sodium triacetoxyborohydride, to yield the final secondary amine product.

G cluster_0 Reductive Amination Mechanism BCP-CHO BCP-CHO Iminium Ion [BCP-CH=N(H)-Azetidine-N-Boc]+ BCP-CHO->Iminium Ion + N-Boc-Azetidine-NH2 - H₂O N-Boc-Azetidine-NH2 N-Boc-Azetidine-NH2 Final Product BCP-CH2-NH-Azetidine-N-Boc Iminium Ion->Final Product Reducing Agent [H]⁻ (from NaBH(OAc)₃) Reducing Agent->Iminium Ion

Caption: Mechanism of the reductive amination step.

N-Boc Deprotection

The acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group is a well-established transformation. The acidic conditions protonate the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to release the free amine.

G cluster_1 N-Boc Deprotection Mechanism N-Boc-Azetidine R-N(Boc)-R' Protonated Boc R-N(C(=O⁺H)O-tBu)-R' N-Boc-Azetidine->Protonated Boc + H⁺ Carbamic Acid R-N(H)-COOH-R' Protonated Boc->Carbamic Acid - (CH₃)₃C⁺ Free Amine R-NH-R' Carbamic Acid->Free Amine - CO₂ t-Bu Cation (CH₃)₃C⁺ CO2 CO₂

Caption: Mechanism of the N-Boc deprotection.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Kirichok, A. A., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9439–9450. [Link]

  • Makarov, I. S., et al. (2017). Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane. Angewandte Chemie International Edition, 56(42), 12774–12777. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and other nitrogen nucleophiles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

  • Mykhailiuk, P. K. (2019). Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization. The Journal of Organic Chemistry, 84(22), 15106–15117. [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29), e2105491118. [Link]

  • Anderson, E. A., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 9(23), 5234-5239. [Link]

  • Zhang, X., Smith, R. T., & MacMillan, D. W. C. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature, 582(7812), 373-378. [Link]

  • Chemspace. (n.d.). tert-Butyl 2-(3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}azetidine-1-carbonyl)-[1,3'-biazetidine]-1'-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • HETEROCYCLES. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. 96(12), 2125-2134. [Link]

  • Zhang, X., et al. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature, 582, 373–378. [Link]

Sources

Application

The Strategic Replacement of the Phenyl Ring with 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl: A Guide for Medicinal Chemists

Introduction: Escaping Flatland in Drug Design The phenyl ring is a ubiquitous scaffold in medicinal chemistry, valued for its rigid structure and ability to engage in various intermolecular interactions. However, its pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping Flatland in Drug Design

The phenyl ring is a ubiquitous scaffold in medicinal chemistry, valued for its rigid structure and ability to engage in various intermolecular interactions. However, its planarity and lipophilicity often contribute to suboptimal physicochemical properties in drug candidates, such as poor solubility, high metabolic turnover, and potential for off-target toxicity. The concept of "escaping flatland" encourages the replacement of two-dimensional aromatic systems with three-dimensional saturated bioisosteres to improve these drug-like properties.[1]

Bicyclo[1.1.1]pentane (BCP) has emerged as a highly effective non-classical bioisostere for the para-substituted phenyl ring.[2][3][4] Its rigid, rod-like structure mimics the linear geometry of a para-substituted phenyl ring, while its sp³-rich character can lead to significant improvements in aqueous solubility, metabolic stability, and passive permeability.[1][5] This guide provides detailed application notes and protocols for the use of a specific BCP derivative, 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl, as a versatile building block for phenyl ring replacement. This bifunctional molecule offers two points for further chemical modification: the azetidine nitrogen and the bicyclopentane alcohol, enabling its integration into a wide range of molecular scaffolds.

Physicochemical Properties: A Comparative Overview

The substitution of a phenyl ring with a BCP core can dramatically alter the physicochemical properties of a molecule. The following table summarizes the general trends observed when replacing a phenyl group with a BCP moiety, providing a rationale for the use of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol as a bioisostere.

PropertyPhenyl GroupBicyclo[1.1.1]pentane (BCP) GroupRationale for Improvement with BCP
Solubility Generally lower due to π-π stacking and higher crystal lattice energy.Often significantly higher.[1][5]The 3D structure of BCP disrupts planar packing, leading to lower crystal lattice energy and improved solvation.
Metabolic Stability Prone to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes.Generally more stable to oxidative metabolism.[1]The sp³-hybridized C-H bonds of the BCP core are less susceptible to enzymatic oxidation compared to the electron-rich aromatic ring.
Lipophilicity (logP/logD) Higher lipophilicity.Lower lipophilicity.The replacement of an aromatic system with a saturated carbocycle typically reduces lipophilicity.
Permeability Can be limited by high lipophilicity or interactions with efflux transporters.Often improved passive permeability.[1][5]The more globular shape and reduced potential for strong π-π interactions can enhance membrane transit.
Molecular Geometry Planar, with substituents exiting at 180° for para-substitution.Rigid, linear scaffold with bridgehead substituents also exiting at approximately 180°.[2]Mimics the key spatial vector of a para-substituted phenyl ring, preserving interactions with the target protein.

Synthesis of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl: A Plausible Route

Diagram of Proposed Synthetic Workflow

G cluster_0 Part 1: BCP Core Synthesis cluster_1 Part 2: Azetidine Moiety Introduction cluster_2 Part 3: Final Deprotection A [1.1.1]Propellane B 3-Iodobicyclo[1.1.1]pentan-1-ol A->B Iodoform, Et3B D N-Boc-3-(bicyclo[1.1.1]pentan-1-ol-3-yl)azetidin-3-ol B->D 1. n-BuLi 2. Add C C N-Boc-3-azetidinone E 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl D->E HCl in Dioxane

Caption: Proposed synthetic workflow for 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl.

Step-by-Step Protocol

Part 1: Synthesis of 3-Iodobicyclo[1.1.1]pentan-1-ol

This step involves the radical addition of an iodoformate to [1.1.1]propellane, followed by hydrolysis.

  • Materials: [1.1.1]Propellane solution, iodoform, triethylborane (BEt₃), anhydrous solvent (e.g., THF), aqueous HCl.

  • Procedure:

    • To a solution of [1.1.1]propellane in anhydrous THF under an inert atmosphere (N₂ or Ar), add iodoform.

    • Cool the mixture to 0 °C and add triethylborane (1 M in hexanes) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the addition of saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude iodoformate can be hydrolyzed by stirring with aqueous HCl in a suitable solvent (e.g., THF) at room temperature.

    • Purify the product by column chromatography on silica gel to yield 3-iodobicyclo[1.1.1]pentan-1-ol.

Part 2: Introduction of the Azetidine Moiety

This step utilizes a Grignard or organolithium intermediate of the BCP core to perform a nucleophilic addition to a protected azetidinone.

  • Materials: 3-Iodobicyclo[1.1.1]pentan-1-ol, n-butyllithium (n-BuLi) or magnesium turnings, N-Boc-3-azetidinone, anhydrous THF.

  • Procedure:

    • Dissolve 3-iodobicyclo[1.1.1]pentan-1-ol in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of n-butyllithium (e.g., 2.5 M in hexanes) dropwise. Stir for 30-60 minutes at -78 °C to form the lithiated BCP species.

    • In a separate flask, dissolve N-Boc-3-azetidinone in anhydrous THF and cool to -78 °C.

    • Transfer the solution of the lithiated BCP to the solution of N-Boc-3-azetidinone via cannula.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography to yield N-Boc-3-(bicyclo[1.1.1]pentan-1-ol-3-yl)azetidin-3-ol.

Part 3: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group under acidic conditions.

  • Materials: N-Boc-3-(bicyclo[1.1.1]pentan-1-ol-3-yl)azetidin-3-ol, 4M HCl in 1,4-dioxane, diethyl ether.

  • Procedure:

    • Dissolve the Boc-protected intermediate in a minimal amount of a co-solvent if necessary (e.g., methanol).

    • Add an excess of 4M HCl in 1,4-dioxane and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting solid or oil with diethyl ether to induce precipitation of the hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl.

Incorporation of the Bioisostere into a Model Scaffold

The bifunctional nature of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol allows for its incorporation into lead molecules through either the azetidine nitrogen or the bicyclopentane alcohol. Below are example protocols for each approach.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the coupling of the azetidine nitrogen with an aryl halide.

  • Materials: 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl, aryl halide (e.g., bromobenzene as a model), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), strong base (e.g., NaOtBu or Cs₂CO₃), anhydrous toluene or dioxane.

  • Procedure:

    • To a reaction vial, add the aryl halide, palladium catalyst, and phosphine ligand.

    • Add 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl and the base. Note: An extra equivalent of base is needed to neutralize the HCl salt.

    • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

    • Add the anhydrous solvent.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage through the bicyclopentane alcohol.

  • Materials: 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl (which should be N-protected first, e.g., with a Boc group), strong base (e.g., NaH), alkyl halide or tosylate, anhydrous DMF or THF.

  • Procedure:

    • Protect the azetidine nitrogen (e.g., with (Boc)₂O) to prevent side reactions.

    • Dissolve the N-protected intermediate in anhydrous DMF or THF under an inert atmosphere.

    • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Add the alkyl halide or tosylate and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the N-protected ether by column chromatography.

    • Deprotect the azetidine nitrogen as described in the synthesis section (Part 3).

Validation of the Bioisosteric Replacement: Key Experiments

After successfully synthesizing the BCP-containing analogue, it is crucial to experimentally validate that the bioisosteric replacement has achieved the desired improvements in properties while maintaining or improving biological activity.

Diagram of Validation Workflow

G cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 ADME Profiling cluster_3 Biological Evaluation A Phenyl Analogue C Kinetic Solubility Assay A->C D logD Measurement A->D E Microsomal Stability Assay A->E F Permeability Assay (e.g., PAMPA) A->F G In Vitro Potency Assay A->G H Selectivity Assays A->H B BCP Analogue B->C B->D B->E B->F B->G B->H

Caption: Experimental workflow for validating the bioisosteric replacement.

Protocol 3: Kinetic Solubility Assay (Turbidimetric Method)

This assay provides a rapid assessment of the solubility of a compound under conditions often used in early biological screening.

  • Materials: Phenyl and BCP analogues, DMSO, phosphate-buffered saline (PBS, pH 7.4), 96-well microplate, plate reader capable of measuring absorbance at ~600 nm.

  • Procedure:

    • Prepare 10 mM stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the stock solutions in DMSO in a 96-well plate to create a range of concentrations (e.g., from 200 µM down to 1.56 µM in duplicate).

    • In a separate 96-well plate, add PBS (pH 7.4).

    • Transfer a small volume (e.g., 2 µL) of each DMSO solution to the corresponding wells containing PBS (e.g., 98 µL), resulting in a final DMSO concentration of 2%.

    • Include control wells with DMSO and PBS only (blanks).

    • Seal the plate and shake for 1-2 hours at room temperature.

    • Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in absorbance indicates precipitation.

    • The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly above the blank.

Protocol 4: Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes.

  • Materials: Phenyl and BCP analogues, liver microsomes (human, rat, or mouse), NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), ice-cold acetonitrile with an internal standard, 96-well plates, incubator, LC-MS/MS system.

  • Procedure:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO) and dilute it in phosphate buffer to the desired starting concentration (e.g., 1 µM).

    • In a 96-well plate, add the liver microsome suspension in phosphate buffer.

    • Add the test compound solution to the microsome suspension and pre-incubate at 37 °C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a well containing ice-cold acetonitrile with a suitable internal standard.

    • Include a negative control without the NADPH regenerating system to assess non-enzymatic degradation.

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Conclusion

The replacement of a phenyl ring with 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl represents a powerful strategy for medicinal chemists seeking to improve the drug-like properties of their lead compounds. This bifunctional BCP building block offers a three-dimensional, sp³-rich alternative that can enhance solubility and metabolic stability while maintaining the crucial geometric vector of a para-substituted phenyl ring. The protocols outlined in this guide provide a framework for the synthesis, incorporation, and validation of this promising bioisostere, empowering researchers to effectively "escape flatland" and accelerate the development of safer and more effective medicines.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Available from: [Link]

  • Kirchmair, J., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. MedChemComm, 12(5), 875-882. Available from: [Link]

  • Wagener, M., et al. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 46(2), 655-664. Available from: [Link]

  • Hallyburton, I., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8418–8443. Available from: [Link]

Sources

Method

Application Note: Chemoselective Amide Coupling Protocols for 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol

Introduction & Rationale The incorporation of bicyclo[1.1.1]pentane (BCP) motifs has become a cornerstone strategy in modern medicinal chemistry. Serving as a rigid, sp³-rich bioisostere for para-substituted benzenes, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The incorporation of bicyclo[1.1.1]pentane (BCP) motifs has become a cornerstone strategy in modern medicinal chemistry. Serving as a rigid, sp³-rich bioisostere for para-substituted benzenes, the BCP scaffold enhances metabolic stability, increases aqueous solubility, and improves the overall pharmacokinetic profile of drug candidates[1].

The building block 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is a highly valuable, yet synthetically demanding, intermediate. It features two distinct functional handles:

  • A sterically constrained secondary amine within an azetidine ring.

  • A bridgehead hydroxyl group on the rigid BCP core.

When coupling this amine with a carboxylic acid, the primary objective is strict N-acylation while avoiding O-acylation at the bridgehead hydroxyl and preventing azetidine ring-opening .

Mechanistic Insights & Reagent Selection

The successful functionalization of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol requires a deep understanding of the competing kinetic pathways in the reaction mixture.

  • Nucleophilicity vs. Sterics: The secondary amine of the azetidine is significantly more nucleophilic than the tertiary-like bridgehead hydroxyl. However, azetidines possess high inherent ring strain (approximately 25.4 kcal/mol)[2]. Exposure to elevated temperatures or strong Lewis acids (such as unpurified acyl chlorides) can coordinate to the nitrogen atom, increasing ring strain and triggering an S_N2-type ring-opening sequence[2].

  • Reagent Causality: To navigate this, mild and highly efficient coupling reagents are mandatory. T3P (Propylphosphonic anhydride) is exceptionally effective for sterically hindered substrates and minimizes racemization[3]. It generates water-soluble byproducts, requires no acid pre-activation, and operates under mild conditions that suppress azetidine ring-opening. Alternatively, HATU provides the high reactivity necessary for extremely hindered carboxylic acids by forming a highly reactive 7-azabenzotriazole active ester, though it requires precise stoichiometric control of the base (e.g., DIPEA) to prevent base-catalyzed epimerization or side reactions[4].

G Acid Carboxylic Acid (R-COOH) Coupling Coupling Reagent (T3P or HATU) + Base Acid->Coupling Amine 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol (Secondary Amine + Bridgehead OH) Amine->Coupling ActiveEster Activated Ester Intermediate Coupling->ActiveEster NAcyl Target: N-Acylation (Amide Bond Formation) ActiveEster->NAcyl Kinetically Favored (High Nucleophilicity) OAcyl Side Product: O-Acylation (Ester Formation) ActiveEster->OAcyl Sterically Hindered (Bridgehead OH) RingOpen Side Product: Azetidine Ring Opening ActiveEster->RingOpen High Temp / Lewis Acids

Figure 1: Chemoselective amide coupling pathway for BCP-azetidine derivatives.

Table 1: Coupling Reagent Matrix for BCP-Azetidine Scaffolds
ReagentPreferred BaseSolventChemoselectivity (N vs O)Risk of Ring-OpeningByproduct Removal
T3P (50% in EtOAc)Et₃N or DIPEAEtOAc / DCMExcellentVery LowAqueous Wash
HATU DIPEA (0.95 - 1.2 eq)DMF / DCMHighLowChromatography / LiCl Wash
EDC·HCl / HOBt DIPEADCM / DMFModerateModerateAqueous Wash / Chromatography
Acyl Chloride Pyridine / Et₃NDCMPoor (O-acylation risk)High (Lewis acid catalyzed)Chromatography

Detailed Experimental Protocols

Protocol A: T3P-Mediated Amide Coupling (Recommended for Scale-up & High Chemoselectivity)

Causality Note: Using Ethyl Acetate (EtOAc) as the reaction solvent creates a highly efficient, self-validating system. T3P activation does not require isolated pre-activation steps[3], and the resulting phosphonic acid byproducts are highly water-soluble, allowing for a purely aqueous workup.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol (1.05 eq) in anhydrous EtOAc (to achieve a 0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the stirring solution. Reasoning: Excess base is required to neutralize the acidic byproducts of T3P and ensure the azetidine remains fully free-based for nucleophilic attack.

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 eq). Reasoning: Cooling mitigates the exothermic activation step, preventing localized heating that could trigger azetidine ring-opening[2].

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C). Critical Control: Do not heat the reaction above 25 °C to preserve the strained 4-membered ring[2]. Monitor the reaction via LC-MS or TLC. The rigid BCP-azetidine typically couples within 2–6 hours.

  • Quench & Workup: Once the acid is fully consumed, quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with EtOAc. Wash the combined organic layers sequentially with 1M HCl (to remove any unreacted amine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically >95% pure.

Protocol B: HATU-Mediated Coupling (Recommended for Highly Hindered Acids)

Causality Note: HATU is ideal when the carboxylic acid partner is heavily substituted (e.g., ortho-substituted aromatics or quaternary aliphatic centers). However, strict stoichiometric control of the base is required to prevent epimerization of sensitive α-chiral centers[4].

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.15 M). Add DIPEA (1.2 eq) and stir at room temperature for 15 minutes. Reasoning: Pre-activation ensures the active ester is fully formed before introducing the sensitive azetidine, minimizing side reactions.

  • Amine Addition: Add 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol (1.1 eq) as a solution in DMF.

  • Reaction: Stir at room temperature for 2–4 hours. Self-validation: The reaction mixture will typically transition from a pale yellow to a deeper color as the active ester is consumed.

  • Workup: Dilute the reaction mixture with a large volume of EtOAc (to overcome DMF's miscibility with water). Wash extensively with a 5% aqueous LiCl solution (3x) to pull the DMF and HATU byproducts (tetramethylurea) into the aqueous phase.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Troubleshooting & Optimization

  • Issue: Azetidine Ring Opening

    • Symptoms: LC-MS shows a mass corresponding to +18 Da (water addition) or other nucleophilic solvent adducts. Low yield of the desired amide.

    • Root Cause: The reaction temperature exceeded 25 °C, or the coupling generated strong Lewis acidic intermediates[2].

    • Solution: Strictly maintain the reaction temperature between 0 °C and 25 °C. Switch from acyl chlorides or EDC to T3P[2].

  • Issue: Formation of Ester (O-Acylation)

    • Symptoms: LC-MS indicates double-coupling (mass corresponding to both N- and O-acylation) or O-acylation of unreacted amine.

    • Root Cause: Over-activation due to a large excess of coupling reagent or base.

    • Solution: Reduce the equivalents of the coupling reagent (from 1.5 eq to 1.1 eq) and ensure the amine is added promptly after or alongside the activating agent.

References

  • Title: Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | Source: JACS Au | URL: [Link]

  • Title: Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp³)–H Arylation | Source: Journal of the American Chemical Society | URL: [Link]

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Source: Organic Process Research & Development | URL: [Link]

Sources

Application

1H and 13C NMR spectroscopy reference data for 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride

An Application Note on the Characterization of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride Authored by: Gemini, Senior Application Scientist Abstract Bicyclo[1.1.1]pentane (BCP) scaffolds have emerged as cru...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Characterization of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

Bicyclo[1.1.1]pentane (BCP) scaffolds have emerged as crucial bioisosteres for para-substituted phenyl rings in modern drug discovery, offering improved physicochemical properties such as increased solubility and metabolic stability. The title compound, 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride, combines the rigid three-dimensional BCP core with a hydrophilic alcohol and a basic azetidine moiety, making it a valuable building block in medicinal chemistry. Accurate and unambiguous structural characterization is paramount for its effective use. This application note provides a comprehensive guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. We present detailed, field-proven protocols for sample preparation and data acquisition, alongside an in-depth analysis of predicted spectral data. The causality behind experimental choices and the logic for spectral assignment are explained, leveraging data from analogous BCP and azetidine derivatives. This document is intended for researchers, scientists, and drug development professionals requiring definitive structural verification of this and related compounds.

Introduction and Scientific Context

The replacement of flat aromatic rings with three-dimensional saturated scaffolds is a leading strategy in contemporary medicinal chemistry to escape "flatland" and improve drug-like properties.[1][2] The bicyclo[1.1.1]pentane (BCP) cage is a particularly effective mimic of a 1,4-disubstituted benzene ring, maintaining a similar vector between exit points while introducing sp3 character.[3][4] The title compound features a BCP core functionalized at its two bridgehead positions (C1 and C3), a common substitution pattern.

The presence of both a hydroxyl group and a protonated azetidine ring introduces specific challenges and features in the NMR spectra. The hydrochloride salt form dictates the choice of solvent and affects the chemical shifts of nearby nuclei. This guide provides the necessary reference data and protocols to navigate these complexities, ensuring reliable and reproducible characterization.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following systematic numbering scheme is used for 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride.

Caption: Structure and numbering of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride.

Reference NMR Data: Predicted and Justified

No complete experimental spectrum for this exact molecule is publicly available. The data presented below is expertly predicted based on established principles and published data for structurally related BCP and azetidine derivatives.[3][5][6][7] The hydrochloride salt form implies data would typically be acquired in D₂O or DMSO-d₆. The predictions are for DMSO-d₆, which allows observation of exchangeable OH and NH protons.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
SignalAtom AssignmentPredicted δ (ppm)MultiplicityIntegrationJ (Hz)Rationale & Notes
1H2, H4, H5~2.25s6H-The six equivalent methylene bridge protons of the BCP core typically appear as a sharp singlet.[6][8] Their chemical shift is downfield due to substitution on both bridgehead carbons.
2H3'~3.80 - 3.95p (quintet)1H~8.5Methine proton on the azetidine ring. It will be split by the four adjacent methylene protons (H2' and H4'). Its shift is influenced by the adjacent BCP cage and the protonated nitrogen.
3H2', H4'~4.05 - 4.20t4H~8.5Methylene protons of the azetidine ring. They are diastereotopic but often appear as a simple triplet due to similar coupling to H3' and virtual coupling.[5][9] The positive charge on the adjacent nitrogen causes a significant downfield shift.
4OH~5.0 - 5.5br s1H-The hydroxyl proton signal is concentration and temperature dependent. In DMSO, it is typically a broad singlet.
5NH₂⁺~9.0 - 9.5br s2H-The two protons on the positively charged nitrogen are exchangeable and will appear as a broad singlet. The exact shift is highly dependent on concentration and residual water content.
Predicted ¹³C NMR Spectral Data (126 MHz, DMSO-d₆)
SignalAtom AssignmentPredicted δ (ppm)Rationale & Notes
1C1~40.0Bridgehead carbon attached to the hydroxyl group. The -OH group has a moderate shielding effect on the BCP bridgehead.[6]
2C3~28.5Bridgehead carbon attached to the azetidine ring. This carbon is more shielded compared to C1.
3C3'~32.0Methine carbon of the azetidine ring. Its shift is influenced by the BCP substituent.[5]
4C2, C4, C5~53.5The three equivalent methylene bridge carbons of the BCP core. This is a characteristic chemical shift for substituted BCPs.[3][8]
5C2', C4'~48.0Methylene carbons of the azetidine ring. They are shifted downfield due to the adjacent protonated nitrogen.[10][11]

Experimental Protocols

The following protocols are designed to be a self-validating system, ensuring high-quality, reproducible data.

Part A: Sample Preparation

Causality: The choice of solvent is critical. As a hydrochloride salt, the compound is highly polar and likely has low solubility in chloroform-d. Deuterated methanol (CD₃OD) can be used, but it will exchange with the OH and NH protons, causing their signals to disappear. DMSO-d₆ is often the best choice as it solubilizes the salt while slowing the exchange rate of OH and NH protons, allowing for their observation.[12]

  • Material Weighing: Accurately weigh 5-10 mg of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.96% D).

  • Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Quality Control: Ensure no solid particles are visible in the NMR tube. Insoluble material can severely degrade the magnetic field homogeneity and thus the spectral resolution.[11]

Part B: 1D NMR Data Acquisition (¹H & ¹³C)

Instrument: 400 MHz (or higher) NMR Spectrometer Temperature: 298 K

¹H NMR Parameters:

  • Pulse Program: zg30 (or standard 30-degree pulse)

  • Spectral Width (SW): 16 ppm (e.g., -2 to 14 ppm)

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 2 seconds (A longer delay of 5-7s may be needed for accurate integration if T1 values are long)

  • Number of Scans (NS): 16 (increase to 64 or 128 for dilute samples)

  • Referencing: Calibrate the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.[12]

¹³C NMR Parameters:

  • Pulse Program: zgpg30 (or standard proton-decoupled pulse-acquire)

  • Spectral Width (SW): 240 ppm (e.g., -10 to 230 ppm)

  • Acquisition Time (AQ): ~1.5 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or more (¹³C is much less sensitive than ¹H)

  • Referencing: Calibrate the spectrum to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.[12]

Part C: 2D NMR for Unambiguous Assignment

For a molecule with non-trivial structure, 2D NMR is essential for definitive assignment.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • Expected Key Correlations: A strong cross-peak between the azetidine methine (H3') and methylene (H2'/H4') protons would be expected. No other correlations should be observed due to the isolated nature of the BCP methylene protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • Expected Key Correlations: This is the primary experiment for assigning carbons. It will definitively link the proton signals for the BCP methylenes, azetidine methine, and azetidine methylenes to their respective carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is critical for connecting the molecular fragments.

    • Expected Key Correlations:

      • Correlation from the BCP methylene protons (H2/4/5) to both bridgehead carbons (C1 and C3).

      • Correlation from the azetidine methine proton (H3') to the BCP bridgehead carbon C3. This is a crucial link confirming the connectivity of the two ring systems.

      • Correlation from H3' to the azetidine methylene carbons (C2'/C4').

Data Interpretation and Structural Elucidation Workflow

The process of confirming the structure follows a logical progression, using each piece of spectroscopic evidence to build the final picture.

G cluster_prep Sample Preparation & 1D Acquisition cluster_assign Initial Assignment cluster_2d 2D NMR for Connectivity cluster_confirm Structure Confirmation prep Prepare Sample in DMSO-d6 acq_1h Acquire 1H NMR prep->acq_1h acq_13c Acquire 13C NMR acq_1h->acq_13c assign_1h Assign 1H Signals (Integration, Multiplicity) acq_1h->assign_1h assign_13c Count 13C Signals (Symmetry Check) acq_13c->assign_13c acq_hsqc Acquire HSQC assign_1h->acq_hsqc assign_13c->acq_hsqc acq_cosy Acquire COSY acq_hsqc->acq_cosy confirm_hsqc HSQC: Link Protons to Direct Carbons acq_hsqc->confirm_hsqc acq_hmbc Acquire HMBC acq_cosy->acq_hmbc confirm_cosy COSY: Confirm Azetidine H3'-H2'/4' Coupling acq_cosy->confirm_cosy confirm_hmbc HMBC: Link BCP and Azetidine Fragments acq_hmbc->confirm_hmbc final_struct Final Structure Verified confirm_hsqc->final_struct confirm_cosy->final_struct confirm_hmbc->final_struct

Caption: Workflow for the complete structural elucidation of the target compound using NMR.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR characterization of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride. By combining expertly predicted reference data with detailed, validated protocols for data acquisition and interpretation, researchers can confidently verify the structure and purity of this important chemical building block. The emphasis on 2D NMR techniques provides a pathway for unambiguous assignment, which is critical for quality control in drug discovery and development pipelines.

References

  • ResearchGate. ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). Available at: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

  • University of Oxford. Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Available at: [Link]

  • NextSDS. 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride. Available at: [Link]

  • ResearchGate. Figure S7. 1 H-NMR spectrum of bicyclo[1.1.1]pentane-1,3-diylbis(diphenylmethanol) (13) in CDCl3. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Available at: [Link]

  • ACS Publications. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available at: [Link]

  • ResearchGate. (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

  • ACS Publications. Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Available at: [Link]

  • Chemspace. methanol. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. Available at: [Link]

  • Semantic Scholar. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). Available at: [Link]

  • Arkivoc. 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). A theoretical study. Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available at: [Link]

  • Chemspace. methanol. Available at: [Link]

  • J-STAGE. Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Available at: [Link]

  • AWS. Supporting Information Scalable Synthesis of 1- Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Available at: [Link]

  • MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Available at: [Link]

  • Semantic Scholar. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Available at: [Link]

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Method

Application Note: A Practical Guide to Incorporating Bicyclo[1.1.1]pentane (BCP) Scaffolds into Lead Optimization Pipelines

Abstract In modern drug discovery, the drive to escape "flatland"—the predominance of two-dimensional aromatic scaffolds—has led to an increased focus on three-dimensional (3D) molecular architectures.[1] The bicyclo[1.1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In modern drug discovery, the drive to escape "flatland"—the predominance of two-dimensional aromatic scaffolds—has led to an increased focus on three-dimensional (3D) molecular architectures.[1] The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier tool in this effort, serving as a rigid, non-planar bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[2][3][4][5] The incorporation of a BCP moiety can confer significant advantages to a lead compound, including enhanced aqueous solubility, improved metabolic stability, increased passive permeability, and reduced non-specific binding, largely by increasing the fraction of sp3-hybridized carbons (Fsp3).[1][2][4][6] This guide provides medicinal chemists and drug development professionals with the strategic rationale, practical synthetic considerations, and detailed protocols for successfully integrating BCP scaffolds into lead optimization pipelines to generate drug candidates with superior physicochemical and pharmacokinetic profiles.

Strategic Rationale: When to Employ a BCP Scaffold

The decision to replace a planar aromatic ring or a bulky aliphatic group with a BCP is a strategic one, aimed at overcoming specific liabilities in a lead compound. The primary motivation is to improve drug-like properties without compromising, and sometimes even enhancing, biological activity.

Key Scenarios for BCP Incorporation

A BCP scaffold should be considered under the following circumstances:

  • To Mitigate Metabolic Liabilities: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potentially toxic metabolites.[1][6] The saturated sp3 carbons of the BCP core are significantly more resistant to such metabolic pathways.[6][7]

  • To Enhance Aqueous Solubility: Poor solubility is a major hurdle in drug development. The 3D structure of the BCP disrupts the crystal lattice packing that often plagues flat, aromatic compounds, thereby improving aqueous solubility.[3][6][8]

  • To Reduce Lipophilicity: High lipophilicity can lead to poor absorption, low bioavailability, and off-target toxicity. The BCP core is inherently less lipophilic than a para-substituted phenyl ring, offering a reliable method to lower the calculated logP (cLogP).[2][8]

  • When the Aromatic Ring Acts as a Rigid Spacer: If a phenyl ring's primary role is to correctly orient two substituents in a linear fashion (180° vector) without engaging in essential π-π stacking interactions with the target protein, the BCP is an ideal replacement.[2]

Contraindications and Considerations

Conversely, a BCP may not be a suitable replacement if:

  • π-Stacking is Essential for Binding: If the aromatic ring's interaction with the target protein relies heavily on π-π or cation-π interactions, replacing it with the saturated BCP core will likely lead to a significant loss of potency.[2]

  • Linker Distance is Critical: The distance between the two bridgehead carbons of a BCP is shorter than across a para-phenylene ring. In cases where this distance is critical for optimal binding, the BCP may disrupt key interactions.[3]

Below is a decision-making workflow for considering BCP incorporation.

BCP_Decision_Workflow Start Lead Compound with Aromatic Ring or t-Butyl Group Check_Properties Analyze Lead Liabilities: - Poor Solubility? - High Lipophilicity (cLogP)? - Metabolic Instability (CYP)? Start->Check_Properties Check_Binding Analyze Binding Mode: Is π-stacking critical? Is linker distance flexible? Check_Properties->Check_Binding Yes (Liabilities Identified) Alternative_Strategy PURSUE ALTERNATIVE OPTIMIZATION STRATEGY Check_Properties->Alternative_Strategy No (Properties are Optimal) Incorporate_BCP STRATEGY: Incorporate BCP Scaffold Check_Binding->Incorporate_BCP No (π-stacking not critical) Check_Binding->Alternative_Strategy Yes (π-stacking is critical) Synthesize Synthesize BCP Analogue (See Protocols) Incorporate_BCP->Synthesize Evaluate Evaluate Properties: - Potency (IC50/Ki) - Solubility, Permeability - Metabolic Stability (t1/2) Synthesize->Evaluate Improved Properties Improved? Evaluate->Improved Advance ADVANCE CANDIDATE Improved->Advance Yes Iterate ITERATE OR RE-EVALUATE Improved->Iterate No

A decision-making workflow for BCP incorporation.

Physicochemical Property Modulation with BCPs

The "Escape from Flatland" concept posits that increasing a molecule's Fsp3 correlates with improved clinical success, partly by enhancing solubility.[1] The BCP scaffold is a quintessential example of this principle in action. The table below summarizes data from a landmark study by Pfizer, where a para-substituted fluorophenyl ring in a γ-secretase inhibitor was replaced with a BCP moiety.[9]

PropertyParent Compound (1)BCP Analogue (3)Impact of BCP
γ-Secretase Inhibition (Aβ40 IC50) 8.1 nM9.9 nMPotency Maintained
Aqueous Solubility (pH 7.4) 2 µg/mL>200 µg/mL~100-fold Improvement
Passive Permeability (Papp) 2.0 x 10⁻⁶ cm/s6.1 x 10⁻⁶ cm/s3-fold Improvement
Mouse Pharmacokinetics (Oral)
Cmax1323 ng/mL5110 ng/mL~4-fold Increase
AUC6649 ng·h/mL25848 ng·h/mL~4-fold Increase

Data compiled from Stepan, A. F., et al. (2012). J. Med. Chem.[9]

This case study authoritatively demonstrates that replacing a phenyl ring with a BCP can dramatically improve biopharmaceutical properties while preserving enzymatic potency, leading to significantly enhanced oral absorption.[9]

Synthetic Accessibility: Key Building Blocks and Reactions

The explosion of interest in BCPs has been fueled by significant advances in their synthesis, making a wide array of functionalized building blocks accessible.

The Central Role of [1.1.1]Propellane

The most common and versatile precursor to the BCP core is [1.1.1]propellane , a highly strained hydrocarbon.[3][10] The synthetic utility of propellane stems from its weak central C-C bond, which can be readily cleaved by radical or anionic species to generate a bridgehead BCP radical or anion. This intermediate can then be trapped to install functionality at the 1- and 3-positions.[10]

Core Synthetic Strategies

Several robust strategies exist for generating functionalized BCPs:

  • Radical Addition: Atom transfer radical addition (ATRA) of alkyl iodides to [1.1.1]propellane is a powerful method for creating 1,3-disubstituted BCPs.[11]

  • Anionic Addition: Organometallic reagents (e.g., Grignards, organozincs) or "turbo" amides can add to propellane to form BCP-anion intermediates, which are then trapped with an electrophile.[3]

  • Photochemical Methods: The use of light, often in flow chemistry setups, enables the scalable and efficient synthesis of BCPs, including the key intermediate bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[12][13]

  • Multi-component Reactions: Advanced methods allow for the one-step synthesis of complex, drug-like BCPs by combining propellane with multiple reagents under photoredox or nickel catalysis.[4][11][14]

The following diagram illustrates these primary synthetic routes.

BCP_Synthesis Propellane [1.1.1]Propellane Radical_Addition Radical Addition (e.g., R-I, Light) Propellane->Radical_Addition Anionic_Addition Anionic Addition (e.g., R-MgBr, Amides) Propellane->Anionic_Addition Multicomponent Multi-component Reaction (e.g., Ni/Photoredox) Propellane->Multicomponent BCP_Radical BCP Bridgehead Radical Radical_Addition->BCP_Radical BCP_Anion BCP Bridgehead Anion Anionic_Addition->BCP_Anion Complex_BCP Complex Drug-like BCPs Multicomponent->Complex_BCP One-pot assembly Di_Substituted 1-R, 3-X-BCP BCP_Radical->Di_Substituted Trapping (e.g., I⁻) Mono_Substituted 1-R-BCP BCP_Anion->Mono_Substituted Quench (H⁺) BCP_Anion->Di_Substituted Trapping (E⁺)

Key synthetic pathways to functionalized BCPs.

Protocols for Implementation

The following protocols provide a validated, step-by-step guide for the synthesis of a key BCP building block and its subsequent incorporation into a lead molecule.

Protocol 4.1: Synthesis of Bicyclo[1.1.1]pentan-1-amine

Bicyclo[1.1.1]pentan-1-amine is a crucial building block, serving as a bioisostere for aniline. This protocol is based on the scalable synthesis developed by Baran and coworkers, which utilizes a strain-release amination strategy.[15]

Materials & Reagents:

  • [1.1.1]Propellane (solution in Et₂O)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • 4,4′-di-tert-butylbiphenyl (DTBB)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydroxylamine-O-sulfonic acid

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) in dioxane

Procedure:

  • Reaction Setup: To a dry, argon-purged flask at room temperature, add a solution of LiHMDS (1.0 M in THF, 1.2 equiv.) and DTBB (0.1 equiv.).

  • Propellane Addition: Add a solution of [1.1.1]propellane (1.0 equiv.) in Et₂O dropwise to the reaction mixture. Stir for 30 minutes.

  • Aqueous Workup: Carefully quench the reaction by adding water. The mixture will form a biphasic solution.

  • Amination: In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (2.0 equiv.) in 1 M NaOH. Cool this solution to 0 °C.

  • Combine: Add the organic layer from the previous step to the cold amination solution. Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Extraction: Separate the layers. Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free base of bicyclo[1.1.1]pentan-1-amine.

  • Salt Formation (Optional but Recommended): Dissolve the crude amine in a minimal amount of Et₂O and add a solution of HCl in dioxane (4 M, 1.1 equiv.). The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold Et₂O, and dry under vacuum.

  • Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4.2: Incorporation via Amide Coupling

This protocol describes the coupling of a BCP-carboxylic acid with an amine-containing lead fragment, a common and robust method for incorporation.

Materials & Reagents:

  • Bicyclo[1.1.1]pentane-1-carboxylic acid (BCP-COOH)

  • Amine-containing lead fragment (Lead-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolution: In a dry flask under an inert atmosphere, dissolve BCP-COOH (1.0 equiv.), Lead-NH₂ (1.1 equiv.), and HATU (1.2 equiv.) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench and Extraction: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/EtOAc gradient).

  • Validation: Confirm the structure and purity of the final BCP-containing compound by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Post-Synthesis Evaluation Workflow

Once the BCP analogue is synthesized and purified, it must be rigorously evaluated and compared to the parent compound.

Evaluation_Workflow cluster_ADME ADME Assays Start Purified BCP Analogue Structural_Validation Structural Validation (NMR, HRMS, HPLC) Start->Structural_Validation In_Vitro_Potency In Vitro Potency Assay (IC50 vs. Parent) Structural_Validation->In_Vitro_Potency ADME_Profiling Physicochemical & ADME Profiling Structural_Validation->ADME_Profiling Data_Analysis Data Analysis & Comparison to Parent Compound In_Vitro_Potency->Data_Analysis Solubility Aqueous Solubility (Kinetic/Thermodynamic) ADME_Profiling->Solubility Permeability Permeability (e.g., PAMPA, Caco-2) ADME_Profiling->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) ADME_Profiling->Metabolic_Stability Solubility->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis Decision Decision: Advance or Iterate? Data_Analysis->Decision

Sources

Application

Application Note: Integration of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl in Fragment-Based Lead Discovery (FBLD) Assays

Executive Summary The shift toward three-dimensional, sp3 -rich chemical space is a defining trend in modern Fragment-Based Lead Discovery (FBLD). This application note provides a comprehensive, self-validating framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The shift toward three-dimensional, sp3 -rich chemical space is a defining trend in modern Fragment-Based Lead Discovery (FBLD). This application note provides a comprehensive, self-validating framework for the in vitro assay preparation and screening of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl . By combining a bicyclo[1.1.1]pentane (BCP) core with an azetidine ring, this molecule serves as a highly polar, structurally rigid fragment. This guide details the physicochemical rationale, critical handling procedures, and step-by-step methodologies for utilizing this compound in Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) assays.

Scientific Rationale & Pharmacophore Mapping

Fragment libraries historically relied on flat, sp2 -hybridized aromatic rings, which often lead to late-stage attrition due to poor physicochemical properties. To combat this, FBLD increasingly utilizes sp3 -rich fragments to explore novel chemical space and improve developability[1].

The compound 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl is engineered with three distinct functional motifs:

  • Bicyclo[1.1.1]pentane (BCP) Core : A well-documented, non-classical bioisostere for phenyl and tert-butyl rings. The BCP motif maintains the spatial volume of a phenyl ring while significantly improving aqueous solubility, metabolic stability, and passive permeability[2].

  • Azetidine Ring : A strained, four-membered nitrogen heterocycle that acts as a bioisostere for morpholine or piperidine, providing a basic amine vector for electrostatic interactions and future synthetic elaboration[1].

  • Hydroxyl Group (-OH) : Provides a strong hydrogen bond donor/acceptor site to anchor the fragment within polar protein pockets.

Pharmacophore C 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl N1 Bicyclo[1.1.1]pentane C->N1 N2 Azetidine Ring C->N2 N3 Hydroxyl Group C->N3 P1 Hydrophobic Pocket (Phenyl Bioisostere) N1->P1 Van der Waals P2 Solvent Exposed / Salt Bridge N2->P2 Electrostatic P3 H-Bond Donor/ Acceptor Site N3->P3 H-Bonding

Figure 2: Pharmacophore mapping of the sp3-rich fragment to target interaction sites.

Physicochemical Profiling

Understanding the quantitative parameters of the fragment is essential for assay design. Because the molecule has an Fsp3​ (Fraction of sp3 carbons) of 1.0, it is highly three-dimensional and exceptionally soluble in aqueous media.

Table 1: Physicochemical Parameters of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl

ParameterValueAssay Implication
Molecular Weight 175.66 g/mol (Salt)Ideal for FBLD (< 300 Da); requires high-sensitivity SPR.
Fsp3​ 1.0High 3D character; reduces non-specific aggregation.
H-Bond Donors / Acceptors 3 / 2High potential for specific target anchoring.
Salt Form Hydrochloride (HCl)Highly water-soluble; requires pH monitoring upon dilution.

Reagent Preparation: The Causality of Handling

The Challenge: 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is supplied as a hydrochloride (HCl) salt. While this imparts excellent aqueous solubility, dissolving it directly into unbuffered water at high concentrations (e.g., 100 mM) will cause a severe drop in pH. If this unbuffered stock is spiked directly into a weakly buffered protein solution during an assay, the localized acidic shock can denature the target protein, leading to false positives (aggregation-induced binding) or false negatives (loss of active site integrity).

Self-Validating Preparation Protocol:

  • Weighing : Accurately weigh the lyophilized powder using a calibrated microbalance.

  • Solubilization :

    • Option A (Standard FBLD): Dissolve in 100% anhydrous DMSO to a concentration of 100 mM.

    • Option B (DMSO-Sensitive Targets): Dissolve directly in a high-capacity assay buffer (e.g., 200 mM HEPES, 150 mM NaCl, pH 7.4).

  • pH Verification (Critical Step) : Extract a 5 µL aliquot of the aqueous stock (or a 1:10 aqueous dilution of the DMSO stock) and spot it onto micro-pH paper or use a micro-pH probe. If the pH drops below 7.0, titrate with 0.1 M NaOH until the pH matches the assay buffer.

  • Centrifugation : Spin the stock at 14,000 x g for 10 minutes at 4°C to pellet any insoluble micro-particulates prior to assay use.

In Vitro Assay Protocols

FBLD_Workflow Target Target Protein Preparation SPR Primary Screen (SPR Binding) Target->SPR Prep Fragment Library Formulation Prep->SPR MST Orthogonal Screen (MST Validation) SPR->MST Xray Structural Biology (X-ray Soaking) MST->Xray

Figure 1: Fragment screening workflow from preparation to structural validation.

Protocol A: Surface Plasmon Resonance (SPR) Direct Binding

Causality: Fragments possess low molecular weights and typically exhibit weak affinities ( KD​ in the high μM to low mM range). Consequently, they display extremely fast association ( kon​ ) and dissociation ( koff​ ) rates. Kinetic fitting (1:1 Langmuir) is mathematically unstable for such "square-wave" responses; therefore, steady-state affinity analysis is mandatory. Furthermore, because the fragment is small, the refractive index change upon binding is minimal, requiring high target immobilization levels.

Step-by-Step Methodology:

  • Sensor Chip Preparation : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a high density (typically 3,000–5,000 Response Units[RU] depending on protein MW) to ensure the theoretical maximum response ( Rmax​ ) for the 175 Da fragment is >10 RU.

  • Buffer Matching : Prepare the running buffer (e.g., PBS-T) with an exact match of DMSO concentration to the analyte samples (typically 1–5% DMSO).

  • Solvent Correction : Run a DMSO calibration curve (e.g., 0.5% to 1.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the injected samples.

  • Analyte Injection : Prepare a 2-fold serial dilution of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl (e.g., from 2 mM down to 15.6 µM). Inject each concentration at a high flow rate (50 µL/min) for 30 seconds to reach equilibrium, followed by a 30-second dissociation phase.

  • Data Analysis : Subtract the reference channel and solvent correction data. Plot the equilibrium response ( Req​ ) against fragment concentration and fit to a steady-state affinity model to derive the KD​ .

Protocol B: Microscale Thermophoresis (MST) Validation

Causality: SPR utilizes a dextran matrix which can sometimes induce non-specific electrostatic binding with basic amines like the azetidine ring. MST is a solution-based technique that measures changes in the hydration shell, charge, or size of a fluorophore-labeled protein upon ligand binding. Because our fragment is highly polar and lacks an intrinsic chromophore, it will not interfere with the fluorescence readout, making MST the perfect orthogonal validation tool.

Step-by-Step Methodology:

  • Target Labeling : Label the target protein with a highly stable fluorophore (e.g., RED-tris-NTA for His-tagged proteins or an NHS-ester Cy5 dye). Purify the labeled protein to remove free dye.

  • Assay Setup : Dilute the labeled protein to a constant concentration (e.g., 10–50 nM) in the assay buffer supplemented with 0.05% Tween-20 to prevent capillary adsorption.

  • Ligand Titration : Prepare a 16-point serial dilution of the fragment in the assay buffer (highest concentration ~5 mM).

  • Incubation : Mix the fragment titration series 1:1 with the labeled protein. Incubate for 10 minutes at room temperature to ensure equilibrium.

  • Measurement : Load the samples into standard MST capillaries. Run the MST instrument at 20–40% MST power and 20% LED power.

  • Data Analysis : Plot the normalized fluorescence ( ΔFnorm​ ) against ligand concentration to determine the KD​ .

Data Interpretation & Troubleshooting

Table 2: Expected Assay Parameters and Troubleshooting

ObservationPotential CauseCorrective Action
SPR: Super-stoichiometric binding (> theoretical Rmax​ ) Non-specific aggregation or electrostatic binding to dextran matrix.Increase NaCl in running buffer (up to 300 mM); verify pH of fragment stock.
SPR: Negative binding responses Bulk refractive index mismatch (DMSO error).Recalibrate DMSO solvent correction curve; ensure strict buffer matching.
MST: Initial fluorescence varies across capillaries Fragment induces ligand-induced fluorescence quenching.Perform an SDS-denaturation test (SD-test) to confirm quenching is binding-specific, not aggregation.
Both: No binding detected Fragment affinity is weaker than the highest concentration tested.Increase top concentration to 5 mM; utilize X-ray crystallography soaking as a definitive structural screen.

References

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Sullivan, T. J., DiRico, K. J., ... & O'Donnell, C. J. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry. URL: [Link]

  • Davis, H., Firth, J. D., & O'Brien, P. (2019). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Society Reviews. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol

The incorporation of sp³-rich bioisosteres is a cornerstone of modern drug discovery. The target molecule, 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol, combines two highly prized motifs: the bicyclo[1.1.1]pentane (BCP) co...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of sp³-rich bioisosteres is a cornerstone of modern drug discovery. The target molecule, 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol, combines two highly prized motifs: the bicyclo[1.1.1]pentane (BCP) core (a bioisostere for para-substituted arenes and tert-butyl groups) and the azetidine ring (a metabolically stable, basic amine surrogate) 1. However, synthesizing this congested, strained system presents significant challenges, particularly in managing the volatility of [1.1.1]propellane, controlling radical addition trajectories, and selectively installing the bridgehead tertiary alcohol 2.

This guide provides a comprehensive, self-validating workflow for a photoredox-enabled multicomponent radical addition strategy, addressing the specific mechanistic bottlenecks researchers encounter when building this scaffold.

Synthetic Workflow

G A N-Boc-3-Iodoazetidine (Radical Precursor) C Photoredox Catalysis fac-Ir(ppy)3, Blue LED A->C B [1.1.1]Propellane (Strained Core) B->C D BCP Bridgehead Radical Intermediate C->D Radical Addition E TEMPO Trapping (Persistent Radical) D->E Kinetic Trapping F TEMPO-BCP Adduct (Stable Intermediate) E->F C-O-N Bond Formation G Reductive Cleavage Zn / AcOH F->G Isolation & Purification H Target Molecule: 3-(N-Boc-azetidin-3-yl) bicyclo[1.1.1]pentan-1-ol G->H N-O Cleavage

Photoredox-enabled multicomponent synthesis of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol.

Troubleshooting Guides & FAQs

Q1: Why is the conversion of [1.1.1]propellane consistently low during the photoredox radical addition? Causality: [1.1.1]Propellane is highly volatile (b.p. ~48 °C) and inherently prone to thermal oligomerization. Under photoredox conditions, if the generation of the azetidin-3-yl radical is slower than the degradation or evaporation of propellane, the effective stoichiometry drops drastically, leading to poor yields 3. Solution: Always use freshly titrated [1.1.1]propellane in ethereal solvents (e.g., Et₂O). Conduct the reaction in a pressure-rated, sealed photoreactor. Pre-cool the reaction mixture to -20 °C before sealing and irradiating. Lower temperatures suppress the background oligomerization pathway while maintaining the efficacy of the photocatalytic cycle.

Q2: I am observing significant amounts of des-hydroxylated BCP (i.e., 3-(azetidin-3-yl)bicyclo[1.1.1]pentane) instead of the target alcohol. How do I prevent this? Causality: The intermediate BCP bridgehead radical is highly reactive. If the oxygen-trapping kinetic rate is insufficient, the radical will rapidly abstract a hydrogen atom (Hydrogen Atom Transfer, HAT) from the solvent or amine bases 4. Direct aerobic oxidation is often unselective and slow. Solution: Employ a "Persistent Radical Effect" strategy. Add TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) to the reaction mixture. TEMPO acts as a persistent radical that rapidly and selectively traps the transient BCP radical at the bridgehead to form a stable C-O-N adduct 5. This adduct is easily isolated and cleanly reduced to the free alcohol in a subsequent step.

Q3: Which photocatalyst system is optimal for generating the azetidinyl radical from N-Boc-3-iodoazetidine? Causality: The reduction potential of unactivated secondary alkyl iodides requires a strongly reducing excited-state photocatalyst. Standard Ru-based catalysts (e.g., Ru(bpy)₃²⁺) fail to overcome the activation barrier for the carbon-iodine bond cleavage. Solution: Utilize fac-Ir(ppy)₃, which possesses a highly reducing excited state ( E1/2​ (*Ir^{IV}/Ir^{III}) -1.73 V vs SCE), ensuring efficient single-electron transfer (SET) to the iodoazetidine to initiate the radical cascade 2.

Q4: During the final deprotection/reduction step, my azetidine ring opens or degrades. What is the ideal protecting group strategy? Causality: The strain of the 4-membered azetidine ring makes it susceptible to ring-opening under harsh acidic or strongly reductive conditions (e.g., prolonged hydrogenation with Pd/C can lead to hydrogenolysis of the azetidine C-N bond) 6. Solution: Maintain an N-Boc protecting group throughout the sequence. The TEMPO-BCP adduct can be reduced to the alcohol using mild Zinc powder in acetic acid (Zn/AcOH) at room temperature. This selectively cleaves the N-O bond while leaving the N-Boc group and the azetidine ring completely intact.

Quantitative Data: Optimization of the Photoredox Trapping Step

The following table summarizes the causal relationship between reaction parameters and the isolated yield of the intermediate TEMPO-BCP adduct.

EntryPhotocatalystRadical PrecursorTrapping AgentTemp (°C)Yield (%)Observation / Causality
1Ru(bpy)₃(PF₆)₂N-Boc-3-IodoazetidineTEMPO25< 5Insufficient reduction potential for C-I cleavage.
2fac-Ir(ppy)₃N-Boc-3-IodoazetidineH₂O / Cu(II)2515Direct hydration is kinetically outcompeted by HAT.
3fac-Ir(ppy)₃N-Boc-3-IodoazetidineTEMPO2542Propellane volatility causes stoichiometric imbalance.
4 fac-Ir(ppy)₃ N-Boc-3-Iodoazetidine TEMPO -20 to 0 88 Optimal. Suppressed propellane loss and rapid trapping.
Self-Validating Experimental Protocols
Step 1: Photoredox Radical Addition and TEMPO Trapping
  • Reagent Verification (Critical): Titrate a stock solution of [1.1.1]propellane in Et₂O via ¹H NMR using dibromomethane as an internal standard.

    • Validation Check: A sharp singlet at 1.45 ppm confirms the intact propellane core. If the peak is broad, absent, or shifted, oligomerization has occurred; discard the batch and synthesize fresh reagent.

  • Reaction Setup: In an oven-dried, pressure-rated photochemical vial, add N-Boc-3-iodoazetidine (1.0 equiv), TEMPO (1.5 equiv), and fac-Ir(ppy)₃ (2 mol%).

  • Addition & Sealing: Purge the vial with Argon for 5 minutes. Add the titrated [1.1.1]propellane solution (3.0 equiv) via syringe. Immediately seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Cool the vial to -20 °C in a cryo-photoreactor and irradiate with 450 nm blue LEDs for 16 hours.

  • Reaction Monitoring:

    • Validation Check: Analyze an aliquot via LC-MS. The complete disappearance of the iodoazetidine mass and the appearance of the TEMPO-adduct mass [M+H]⁺ confirms a successful radical cascade.

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the TEMPO-BCP adduct.

Step 2: Reductive Cleavage to the Tertiary Alcohol
  • Reaction Setup: Dissolve the purified TEMPO-BCP adduct (1.0 equiv) in a 3:1 mixture of THF and glacial acetic acid (AcOH) at room temperature.

  • Reduction: Add activated Zinc dust (10.0 equiv) in one portion. Stir vigorously at room temperature for 4 hours.

  • Reaction Monitoring:

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The non-polar TEMPO-adduct spot must completely convert to a highly polar, UV-inactive spot that stains strongly with KMnO₄, confirming the formation of the tertiary alcohol.

  • Workup: Filter the suspension through a pad of Celite to remove excess Zinc. Neutralize the filtrate carefully with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the pure 3-(N-Boc-azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol.

References
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.[Link]

  • A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. Journal of the American Chemical Society.[Link]

  • Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions. Journal of the American Chemical Society.[Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem.[Link]

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry.[Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp³)-H Arylation. Broad Institute.[Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride

Welcome to our dedicated technical support guide for 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address and over...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common solubility issues, particularly in Dimethyl Sulfoxide (DMSO), a widely used solvent in biological assays and compound management.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor solubility of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride in DMSO at room temperature. Is this expected?

A1: Yes, this is a potential observation. While DMSO is a powerful universal solvent, hydrochloride salts of amines can sometimes exhibit limited solubility. This is often due to the high lattice energy of the crystalline salt form. The strong ionic interaction between the protonated azetidine nitrogen and the chloride anion must be overcome by the solvent molecules, which can be a kinetically slow process.

Q2: Why is my solution of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride in DMSO appearing hazy or forming a precipitate over time?

A2: This phenomenon, known as "DMSO crash," can occur for several reasons. The initial dissolution may have been incomplete, leading to the gradual precipitation of the compound. Alternatively, the compound may be hygroscopic, and absorption of atmospheric moisture can reduce the solvating power of DMSO, causing the compound to fall out of solution. It is also possible that at higher concentrations, you are exceeding the thermodynamic solubility limit of the compound in DMSO.

Q3: Can I heat the DMSO solution to improve the solubility of my compound?

A3: Gentle heating can be an effective method to increase the rate of dissolution. However, it is crucial to proceed with caution. The bicyclo[1.1.1]pentane cage is a strained ring system, and while generally stable, prolonged exposure to high temperatures could potentially lead to degradation. We recommend a maximum temperature of 40-50°C for short durations. Always monitor for any color changes, which could indicate compound decomposition.

Q4: Is sonication a safe and effective method to aid dissolution in DMSO?

A4: Sonication is a highly recommended and generally safe technique for dissolving difficult compounds. The high-frequency sound waves create microbubbles that collapse, generating localized energy to break up solid particles and enhance solvent-solute interactions. This method is typically preferred over heating as it is less likely to cause thermal degradation.

Troubleshooting Guide: Step-by-Step Solutions

This section provides a systematic approach to troubleshooting and resolving solubility issues with 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride in DMSO.

Initial Assessment of the Solubility Issue

Before proceeding with advanced techniques, it's essential to characterize the problem.

  • Visual Inspection: Is the solution cloudy, or is there visible solid material?

  • Microscopy: A quick check under a microscope can confirm if undissolved crystalline material is present.

  • Concentration Check: Are you working with a concentration that might be approaching the solubility limit?

Workflow for Enhancing Solubility

The following diagram outlines a decision-making workflow for addressing solubility challenges.

solubility_workflow cluster_start Start cluster_methods Initial Methods cluster_advanced Advanced Strategies cluster_outcome Outcome start Poor Solubility Observed vortex Vortexing start->vortex sonicate Sonication vortex->sonicate If not successful success Solubility Achieved vortex->success If successful heat Gentle Heating (Max 40-50°C) sonicate->heat If not successful sonicate->success If successful cosolvent Co-Solvent Addition (e.g., Water, Ethanol) heat->cosolvent If not successful heat->success If successful ph_adjust pH Adjustment (Basification to free base) cosolvent->ph_adjust If not successful cosolvent->success If successful ph_adjust->success If successful fail Consult Technical Support ph_adjust->fail If not successful

Caption: Decision workflow for troubleshooting solubility.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure with Sonication
  • Preparation: Weigh the desired amount of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Cap the vial and vortex for 1-2 minutes at room temperature.

  • Sonication: Place the vial in a bath sonicator. Sonicate for 10-15 minutes, monitoring the solution for clarity. Ensure the water in the sonicator bath does not become excessively warm.

  • Final Inspection: After sonication, visually inspect the solution for any remaining particulate matter. If the solution is clear, it is ready for use.

Protocol 2: Co-Solvent System for Enhanced Solubility

For certain applications, particularly in early-stage screening, a co-solvent system can be beneficial.

  • Primary Dissolution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 100 mM) using Protocol 1.

  • Co-Solvent Preparation: In a separate vial, prepare the desired co-solvent mixture. A common starting point is a 1:1 (v/v) mixture of DMSO and a polar protic solvent like water or ethanol.

  • Dilution: Serially dilute the DMSO stock solution into the co-solvent mixture to achieve the final desired concentration for your assay.

Table 1: Recommended Co-Solvent Systems

Co-SolventRatio (DMSO:Co-Solvent)Recommended Use CasesConsiderations
Water1:1 to 1:4Cell-based assays, initial screeningPotential for hydrolysis of other components in the assay.
Ethanol1:1 to 1:3Biochemical assays, enzymatic assaysCan precipitate some proteins at higher concentrations.
Polyethylene Glycol 400 (PEG400)9:1In vivo studies, formulation developmentHigh viscosity; may interfere with some automated liquid handling systems.
Protocol 3: Conversion to Free Base for Non-Aqueous Applications

In situations where the hydrochloride salt is problematic, converting to the free base form can significantly enhance solubility in organic solvents.

  • Dissolution: Dissolve the hydrochloride salt in a minimal amount of water.

  • Basification: Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), dropwise while stirring until the pH of the solution is basic (pH 8-9).

  • Extraction: Extract the aqueous solution with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free base of the compound.

  • Redissolution: The resulting free base should exhibit improved solubility in DMSO and other organic solvents.

freebase_conversion cluster_process Conversion to Free Base start Start: HCl Salt (Poor Organic Solubility) dissolve 1. Dissolve in Water start->dissolve basify 2. Add Mild Base (e.g., NaHCO₃) dissolve->basify extract 3. Extract with Organic Solvent basify->extract dry 4. Dry and Evaporate extract->dry end End: Free Base (Improved Organic Solubility) dry->end

Caption: Workflow for converting the HCl salt to the free base.

References

  • The Art of Compound Preparation. (2021). BioAscent. [Link]

  • Bicyclo[1.1.1]pentanes in Medicinal Chemistry. (2017). American Chemical Society. [Link]

  • Azetidines in Medicinal Chemistry: A Review. (2013). Molecules. [Link]

Troubleshooting

Technical Support Center: Purification and Recrystallization of Azetidinyl Bicyclopentanol Salts

Welcome to the technical support center for the purification and recrystallization of azetidinyl bicyclopentanol salts. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and recrystallization of azetidinyl bicyclopentanol salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of these valuable compounds.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of azetidinyl bicyclopentanol salts. Each problem is followed by an analysis of potential causes and a step-by-step resolution protocol.

Problem: Oiling Out or Formation of a Liquid Phase Instead of Crystals

Symptom: Upon cooling, the dissolved salt separates from the solution as an oil or a second liquid layer rather than forming solid crystals.[1][2] This phenomenon, known as "oiling out," is detrimental to purification as impurities can be trapped within the solidified oil.[3]

Potential Causes:

  • High Solute Concentration: The concentration of the azetidinyl bicyclopentanol salt in the solvent is too high, causing it to separate from the solution above its melting point.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[4]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too close to the melting point of the salt.[5]

  • Presence of Impurities: Significant levels of impurities can depress the melting point of the salt and promote oiling out.[1]

Resolution Protocol:

  • Re-dissolution and Dilution: Gently reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the concentration.[6]

  • Controlled Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated from the surface with a cork ring or paper towels.[6] Avoid placing it directly in an ice bath. Slow cooling is crucial for the formation of well-ordered crystals.[4][7]

  • Solvent System Re-evaluation: If oiling out persists, consider a different solvent or a mixed-solvent system. A good solvent should exhibit high solubility for the salt at elevated temperatures and low solubility at lower temperatures.[4][8] For mixed-solvent systems, dissolve the salt in a "good" solvent and then add a "poor" solvent dropwise at an elevated temperature until slight turbidity is observed. Then, add a few drops of the "good" solvent to redissolve the turbidity before cooling.

  • Seeding: Introduce a small seed crystal of the pure azetidinyl bicyclopentanol salt to the supersaturated solution as it cools.[9][10] This provides a template for crystallization to begin.

  • Charcoal Treatment: If impurities are suspected, dissolve the crude salt in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities before proceeding with recrystallization.[11]

Problem: No Crystal Formation Upon Cooling

Symptom: The solution remains clear even after prolonged cooling, and no crystals precipitate. This indicates that the solution is not supersaturated.

Potential Causes:

  • Excess Solvent: Too much solvent was used to dissolve the salt, preventing the solution from reaching saturation upon cooling.[9]

  • Low Purity of Starting Material: A high concentration of soluble impurities can inhibit crystallization.[12]

  • Inappropriate Solvent: The chosen solvent may be too effective, keeping the salt dissolved even at low temperatures.[7]

Resolution Protocol:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[6][9] The microscopic scratches provide nucleation sites.

    • Seeding: Add a seed crystal of the pure compound.[9][10]

  • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool again. Be cautious not to evaporate too much solvent, which could lead to rapid precipitation and impurity trapping.

  • Introduce an Anti-Solvent: If using a single solvent system, consider adding a miscible "anti-solvent" (a solvent in which the salt is insoluble) dropwise to the cooled solution until turbidity persists. Then, warm the solution slightly until it becomes clear and allow it to cool slowly.

  • Extended Cooling: Cool the solution in an ice-water bath, and if necessary and the solvent's freezing point allows, in a colder bath like a dry ice/acetone mixture.[2]

Problem: Poor Recovery of the Purified Salt

Symptom: The yield of the recrystallized azetidinyl bicyclopentanol salt is significantly lower than expected.

Potential Causes:

  • Excessive Solvent Use: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of the product remaining in the mother liquor upon cooling.[9]

  • Premature Crystallization During Hot Filtration: If a hot filtration step was necessary to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel.[2]

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

Resolution Protocol:

  • Minimize Solvent: During the dissolution step, add the hot solvent in small portions until the salt just dissolves.[11]

  • Optimize Hot Filtration: To prevent premature crystallization, use a pre-heated funnel and flask for the hot filtration. Dilute the solution with a small amount of extra hot solvent before filtering and then evaporate the excess solvent before cooling.[2][7]

  • "Second Crop" Recovery: Concentrate the mother liquor by boiling off some of the solvent and then cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[11]

  • Proper Washing Technique: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[9] The cold solvent will be less effective at dissolving the product.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my azetidinyl bicyclopentanol salt?

A1: The ideal solvent should meet the following criteria:

  • Differential Solubility: The salt should be highly soluble in the solvent at its boiling point but have low solubility at low temperatures (e.g., 0-4°C).[4]

  • Inertness: The solvent should not react with the salt.[8]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[13]

  • "Like Dissolves Like": Azetidinyl bicyclopentanol salts are polar compounds, so polar solvents are a good starting point.[11][13] Common choices include water, ethanol, methanol, and acetone.[11][13]

  • Solvent Pairs: If a single solvent is not suitable, a mixed solvent system can be used.[5] This typically involves a "soluble solvent" and an "insoluble solvent" that are miscible.[11]

Q2: What is the purpose of using a mixed-solvent system?

A2: A mixed-solvent system is employed when no single solvent has the ideal solubility properties for recrystallization.[5] The compound is dissolved in a minimum amount of a hot solvent in which it is very soluble. Then, a second, miscible solvent in which the compound is less soluble (an "anti-solvent") is added dropwise until the solution becomes cloudy, indicating the saturation point has been reached. A few drops of the first solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[13]

Q3: How can I remove colored impurities during recrystallization?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.[11] The charcoal adsorbs the colored compounds. After a brief heating period, the charcoal is removed by hot gravity filtration before the solution is cooled to induce crystallization.

Q4: What impact do impurities have on the crystallization process?

A4: Impurities can have several detrimental effects on crystallization. They can:

  • Disrupt the crystal lattice, leading to the formation of smaller or imperfect crystals.[12]

  • Inhibit crystal nucleation and growth.[14][15]

  • Become trapped within the crystal lattice (inclusion) or on the crystal surface (adsorption), reducing the purity of the final product.[16]

  • Increase the solubility of the desired compound or lead to "oiling out".[1]

Q5: What is polymorphism and why is it important for azetidinyl bicyclopentanol salts?

A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[17] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability.[17] In the context of pharmaceutical development, controlling polymorphism is critical as it can impact the bioavailability and efficacy of the final drug product.[17][18] The recrystallization conditions (solvent, cooling rate, temperature) can influence which polymorphic form is obtained.[18]

Section 3: Experimental Protocols & Data

Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude salt in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude azetidinyl bicyclopentanol salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring until the salt is completely dissolved. Add more solvent in small portions if necessary.[11]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If charcoal or other solid impurities are present, filter the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[7] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[11]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven at a temperature well below the salt's melting point.

Data: Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar salts. Crystals may dry slowly.[11]
Ethanol (95%)78HighExcellent general-purpose solvent.[11]
Methanol65HighGood for polar compounds; easily removed.[11]
Isopropanol82MediumA common alternative to ethanol.
Acetone56MediumA good solvent, but its low boiling point may reduce the temperature difference for crystallization.[13]
Acetonitrile82MediumOften used in pharmaceutical crystallizations.

Section 4: Visualizations

Workflow for Recrystallization Troubleshooting

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

Logical Relationship of Recrystallization Parameters

G cluster_params Process Parameters cluster_outcomes Crystallization Outcomes Solvent Solvent Choice Purity Purity Solvent->Purity Yield Yield Solvent->Yield Polymorph Polymorph Solvent->Polymorph CoolingRate Cooling Rate CoolingRate->Purity CrystalSize Crystal Size CoolingRate->CrystalSize CoolingRate->Polymorph Concentration Concentration Concentration->Yield Concentration->CrystalSize Impurities Impurity Level Impurities->Purity Impurities->CrystalSize

Caption: Interdependencies of key parameters affecting recrystallization outcomes.

References

  • Vertex AI Search. (n.d.). Crystallization.
  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients.
  • Unknown. (n.d.). Experiment 2: Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • Crystal Pharmatech. (n.d.). API Crystallization.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Unknown. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • ResearchGate. (n.d.). Mechanism of Influence of Organic Impurity on Crystallization of Sodium Sulfate.
  • Veranova. (n.d.). Crystallization process development.
  • Unknown. (n.d.). Crystallization Solvents.pdf.
  • Unknown. (n.d.). Recrystallization-1.doc.pdf.
  • PMC. (n.d.). Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis.
  • MDPI. (2021, October 30). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation.
  • Unknown. (n.d.). recrystallization.pdf.
  • Unknown. (n.d.). Recrystallization and Crystallization.
  • TutorChase. (n.d.). How do impurities affect salt crystallisation?.
  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • YouTube. (2020, January 10). Recrystallization.

Sources

Optimization

Preventing degradation of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl during long-term storage

Technical Support Center: Long-Term Storage of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl Introduction 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride is a unique saturated heterocyclic compound increasingly...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Storage of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl

Introduction

3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride is a unique saturated heterocyclic compound increasingly utilized as a bioisostere for para-substituted phenyl rings in drug discovery. Its three-dimensional structure can improve physicochemical properties such as solubility and metabolic stability.[1][2][3][4] However, the inherent ring strain of both the azetidine and bicyclo[1.1.1]pentane (BCP) moieties, combined with the presence of a reactive secondary amine and a hydroxyl group, presents specific challenges for long-term storage.[5][6][7][8] This guide provides in-depth technical advice to researchers, scientists, and drug development professionals on how to prevent the degradation of this valuable compound, ensuring its integrity for experimental use.

The stability of the BCP core itself is generally robust and resistant to metabolic degradation.[1][2][3] The primary sources of instability in 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl arise from the strained four-membered azetidine ring and the reactivity of the secondary amine.[5][6][7][8][9] The hydrochloride salt form generally enhances the stability of the amine for long-term storage in a solid state.[10]

Troubleshooting Guide: Degradation Issues

This section addresses specific problems that may arise during the storage and handling of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl.

Issue 1: Appearance of Impurities in Analytical Samples (HPLC, LC-MS)

Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of a stored sample of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl. What could be the cause?

Answer: The appearance of new peaks likely indicates degradation of the compound. The most probable degradation pathways involve the azetidine ring.

  • Potential Cause A: Azetidine Ring Opening. The strained four-membered azetidine ring is susceptible to nucleophilic attack, which can be catalyzed by acidic or basic conditions, and potentially by moisture.[5][6][7][8] The presence of trace impurities in your storage container or solvent can initiate this process.

  • Potential Cause B: Oxidation. The secondary amine of the azetidine ring can be susceptible to oxidation, especially if exposed to air (oxygen) over long periods. This can lead to the formation of N-oxides or other oxidative degradation products.

  • Potential Cause C: Reaction with Container Material. While less common for a hydrochloride salt, interaction with certain container materials could potentially catalyze degradation.

Troubleshooting Protocol: Identifying the Degradation Pathway

A forced degradation study can help identify the nature of the impurities.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare separate solutions of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic: Add 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Basic: Add 0.1 M NaOH and heat at 60°C for 24-48 hours.

    • Oxidative: Add 3% H₂O₂ and store at room temperature for 24-48 hours.

    • Thermal: Heat a solid sample at 80°C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24-48 hours.

  • Analysis: Analyze the stressed samples by HPLC or LC-MS alongside a control sample (stored under ideal conditions).

  • Comparison: Compare the retention times and mass spectra of the degradation products with the impurities observed in your stored sample. This will help to elucidate the degradation mechanism.

Issue 2: Changes in Physical Appearance (Color, Clumping)

Question: My solid sample of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl has changed color (e.g., to a yellowish tint) and has started to clump together. What does this signify?

Answer: Changes in the physical appearance of a solid sample are often indicative of degradation or contamination.

  • Potential Cause A: Hygroscopicity and Hydrolysis. The hydrochloride salt can be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can lead to clumping and can also facilitate hydrolytic degradation pathways, such as azetidine ring-opening.

  • Potential Cause B: Oxidation. As mentioned previously, oxidation can lead to colored byproducts. Exposure to air and light can accelerate this process.

  • Potential Cause C: Incompatible Storage Container. Storing the compound in a container that is not airtight or is made of a reactive material can contribute to these changes.

Troubleshooting Workflow

Caption: Workflow for analytical verification of compound purity.

Q4: Can I store 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl in solution?

A4: Storing the compound in solution is generally not recommended for long periods due to the increased potential for degradation. If short-term storage in solution is necessary:

  • Use an aprotic, anhydrous solvent.

  • Store at -20°C or -80°C.

  • Use the solution as quickly as possible.

Q5: What are the main degradation products to look for?

A5: Based on the structure, the primary degradation products would likely result from the opening of the azetidine ring. This could lead to the formation of aminopropanol derivatives. Oxidation products at the nitrogen atom are also a possibility. The exact nature of the degradation products would need to be confirmed by techniques like LC-MS/MS and NMR. [9]

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC. National Institutes of Health. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. American Chemical Society. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed. National Institutes of Health. Available at: [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC. National Institutes of Health. Available at: [Link]

  • Advancing Amine Degradation Analysis. International CCS Knowledge Centre. Available at: [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. American Chemical Society. Available at: [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Cell Press. Available at: [Link]

  • 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride - Chemical Substance Information. NextSDS. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology. American Chemical Society. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. National Institutes of Health. Available at: [Link]

  • Forming oxalate salts of amines. Sciencemadness.org. Available at: [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC. National Institutes of Health. Available at: [Link]

  • Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles - ACS Publications. American Chemical Society. Available at: [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Portfolio. Available at: [Link]

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. The Pharmaceutical Society of Japan. Available at: [Link]

  • Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation | ChemRxiv. ChemRxiv. Available at: [Link]

  • 3-{1-[(benzyloxy)carbonyl]azetidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid - Chemical Substance Information. NextSDS. Available at: [Link]

  • How long can I keep hydrochloric\muriatic acid (AKA spirits of salts)? Quora. Available at: [Link]

  • What is the Shelf Life of Hydrochloric Acid? Lab Alley. Available at: [Link]

  • Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. U.S. Chemical Storage. Available at: [Link]

  • Proper Hydrochloric Acid Storage in Polyethylene Tanks. National Tank Outlet. Available at: [Link]

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Troubleshooting

Optimizing cross-coupling reaction conditions for bicyclo[1.1.1]pentane derivatives

Welcome to the BCP Cross-Coupling Support Center. Bicyclo[1.1.1]pentanes (BCPs) have revolutionized medicinal chemistry as highly effective bioisosteres for tert-butyl groups, internal alkynes, and para-substituted pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the BCP Cross-Coupling Support Center. Bicyclo[1.1.1]pentanes (BCPs) have revolutionized medicinal chemistry as highly effective bioisosteres for tert-butyl groups, internal alkynes, and para-substituted phenyl rings[1]. However, the installation of these strained, sp³-rich carbocycles via cross-coupling presents unique mechanistic hurdles, including sluggish transmetalation, competitive ring-opening, and off-target radical additions.

This guide provides field-proven troubleshooting modules, causal mechanistic insights, and self-validating protocols to optimize your BCP cross-coupling workflows.

Diagnostic Troubleshooting Workflow

Use the following decision tree to identify the optimal catalytic system for your specific BCP precursor and troubleshoot common failure points.

BCP_Workflow Start Target: BCP-Aryl Cross-Coupling Precursor Select BCP Precursor Type Start->Precursor Radical Radical Precursors (RAE, CO2H, BF3K) Precursor->Radical Halide Organohalides (1-Iodo-BCP, 1-Bromo-BCP) Precursor->Halide Photo Ni/Ir Metallaphotoredox Catalysis Radical->Photo Decarboxylative / Defluorinative Kumada Fe-Catalyzed Kumada or Pd-Catalyzed Suzuki Halide->Kumada Traditional Cross-Coupling Issue1 Minisci-type Side Reactions? Photo->Issue1 Issue2 Sluggish Transmetalation? Kumada->Issue2 Sol1 Add K2HPO4 / Optimize Base Issue1->Sol1 Yes Sol2 Use TMEDA / Slow Addition Issue2->Sol2 Yes

Diagnostic decision tree for optimizing BCP cross-coupling based on precursor type and failures.

Frequently Asked Questions & Troubleshooting Modules

Module A: Metallaphotoredox Cross-Coupling (BCP-BF₃K & RAEs)

Q: My Ni/Ir dual-catalyzed cross-coupling of BCP-trifluoroborates with aryl halides is yielding significant amounts of Minisci-type byproducts. How can I suppress this? Causality: BCP radicals generated via photoredox defluorination or decarboxylation have high s-character and are highly nucleophilic. In the presence of pyridine-containing ligands or basic additives (like Hantzsch ester byproducts), the BCP radical can undergo off-target Minisci-type addition to the heterocycle faster than it can be captured by the Nickel catalytic cycle. Solution: Adjusting the inorganic base is critical. The addition of a mild base, such as K₂HPO₄ or NaHCO₃, accelerates the rate of the desired cross-coupling and significantly diminishes the loss of the BCP radical to Minisci-type addition[2]. Additionally, utilizing bench-stable BCP trifluoroborate salts synthesized via continuous flow can minimize impurities that quench the radical intermediate[3].

Q: I am trying to couple a 2-substituted BCP bromide, but I'm observing ring-opened products (methylenecyclobutanes) instead of the cross-coupled product. Why? Causality: The central C–C bond of the BCP cage is highly strained (~60 kcal/mol strain energy). When generating radicals at the bridgehead or bridge positions, prolonged lifetimes of the radical intermediate before metal capture lead to rapid β-scission, relieving the strain and opening the ring. Solution: Employ a silyl-radical-mediated halogen-atom transfer (XAT) approach combined with a highly active Nickel catalyst (e.g., Ni(dtbbpy)Br₂). The use of an aminosilane as a halogen-atom abstractor under mild visible-light conditions ensures rapid generation and immediate capture of the BCP radical, bypassing the kinetic window for ring-opening[4].

Module B: Transition-Metal Catalyzed Kumada & Suzuki Couplings

Q: Traditional Pd-catalyzed Suzuki couplings of 1-iodo-BCPs with aryl boronic acids are failing or giving <10% yield. What is the mechanistic bottleneck? Causality: 1-Iodo-BCPs are tertiary, sp³-hybridized halides with extreme steric hindrance at the bridgehead. Traditional Palladium catalysts struggle with the concerted oxidative addition step into the BCP–I bond due to this steric bulk and the lack of adjacent π-systems to stabilize the transition state. Solution: Pivot to an Iron-catalyzed Kumada cross-coupling. Iron catalysts (e.g., Fe(acac)₃) coupled with TMEDA undergo single-electron transfer (SET) pathways rather than concerted oxidative addition, easily activating the tertiary C–I bond and allowing direct coupling with aryl Grignard reagents[5]. If Suzuki must be used (e.g., with BCP-Bpin), highly active, bulky ligands like CataCXium A are mandatory to force transmetalation[6].

Q: When performing the Iron-catalyzed Kumada coupling of 1-iodo-BCPs, my yields are inconsistent upon scale-up. How do I ensure reproducibility? Causality: The active low-valent Iron species is highly sensitive to the local concentration of the Grignard reagent. Rapid addition leads to homocoupling of the Grignard reagent or premature catalyst decomposition via over-reduction. Solution: Implement a slow, controlled addition of the Grignard reagent (via syringe pump over 1–2 hours) and maintain the reaction temperature strictly between 0 °C and 20 °C[5].

Quantitative Data: Yield Comparison by Methodology

Table 1: Performance metrics and troubleshooting focus areas for standard BCP cross-coupling methodologies.

Coupling MethodologyBCP PrecursorMetal Catalyst SystemTypical Yield RangePrimary Limitation / Troubleshooting Focus
Metallaphotoredox BCP-BF₃K or RAENi/Ir Dual System38–89%Minisci-type side reactions; requires strict deoxygenation[2][3].
Kumada Coupling 1-Iodo-BCPFe(acac)₃ / TMEDA45–72%Sensitive to Grignard addition rate; homocoupling risks[5].
Negishi Coupling BCP-ZincatePd or Ni40–85%Requires harsh conditions to form the initial BCP-metalate[1].
Suzuki-Miyaura BCP-BpinPd(OAc)₂ / CataCXium A30–67%Sluggish transmetalation; requires highly active ligands.
Radical XAT Arylation 2-Bromo-BCPNi/Ir + Aminosilane40–90%Potential for ring-opening if radical capture is delayed.

Mechanistic Pathway: Metallaphotoredox Catalysis

Understanding the timing of radical generation versus metal capture is essential for troubleshooting metallaphotoredox BCP couplings.

Mechanism PC Ir(III) Photocatalyst Excitation (450 nm) RadGen BCP-BF3K Oxidation Generation of BCP Radical PC->RadGen SET Capture Radical Capture by Ni(II) forming Ni(III) RadGen->Capture BCP• NiCycle Ni(0) Oxidative Addition with Aryl Halide NiCycle->Capture RedElim Reductive Elimination Product Formation Capture->RedElim RedElim->NiCycle Ni(I) reduction to Ni(0)

Catalytic cycle of Ni/Ir metallaphotoredox BCP cross-coupling highlighting radical capture.

Standard Operating Procedures (SOPs)

SOP 1: Ni/Photoredox Cross-Coupling of BCP Trifluoroborates

This protocol utilizes a dual catalytic system to couple bench-stable BCP-BF₃K salts with aryl halides.

  • Reagent Preparation: In a dried vial, combine the aryl halide (1.0 equiv), BCP-BF₃K salt (1.5 equiv), Ir[dF(CF₃)ppy]₂(bpy)PF₆ (2 mol %), NiCl₂·glyme (10 mol %), dtbbpy (10 mol %), and K₂HPO₄ (2.0 equiv) in DMA (0.1 M).

    • Self-Validation Check: The solution should be mostly homogeneous. Undissolved BCP-BF₃K indicates insufficient solvent polarity; ensure the DMA is anhydrous and consider a 5% water co-solvent if solubility remains poor.

  • Degassing: Sparge the mixture with Argon for 15 minutes.

    • Self-Validation Check: Post-sparging, irradiate the vial briefly with a 450 nm LED. The Ir-photocatalyst must exhibit visible luminescence. Quenched luminescence confirms residual dissolved oxygen, requiring further degassing.

  • Irradiation: Stir the reaction under 450 nm blue LED irradiation for 16–24 hours.

    • Self-Validation Check: Monitor the reaction temperature via cooling fans. The photochemical reactor should maintain ambient temperature (<30 °C). Temperatures >40 °C will lead to thermal degradation of the Ni-complex, visually indicated by a shift from bright green/yellow to black.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via flash chromatography.

SOP 2: Iron-Catalyzed Kumada Coupling of 1-Iodo-BCPs

This protocol utilizes SET mechanisms to overcome the steric hindrance of tertiary BCP iodides.

  • Catalyst Complexation: In an oven-dried Schlenk flask under Argon, dissolve 1-iodo-BCP (1.0 equiv), Fe(acac)₃ (5 mol %), and TMEDA (20 mol %) in anhydrous THF (0.2 M). Cool the mixture to 0 °C.

  • Slow Addition: Using a syringe pump, add the aryl Grignard reagent (1.5 equiv, typically 1.0 M in THF) dropwise over 1 hour.

    • Self-Validation Check: Upon the initial drops of the Grignard reagent, the pale Fe(acac)₃ solution must immediately turn dark brown/black. If the solution remains pale or turns yellow, the Fe(III) has not been reduced to the active low-valent species, indicating wet TMEDA or a degraded/inactive Grignard reagent.

  • Cross-Coupling: Allow the reaction to stir for an additional 30 minutes at 0 °C.

    • Self-Validation Check: A slight exotherm should be observed during the addition phase. A complete lack of exotherm indicates a stalled oxidative addition.

  • Quench: Carefully quench with saturated aqueous NH₄Cl, extract with Et₂O, and purify via silica gel chromatography.

References

  • Continuous Flow-Enabled Synthesis of Bench-Stable Bicyclo[1.1.
  • Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.
  • Synthesis of All-Carbon Disubstituted Bicyclo[1.1.
  • Rapid Access to 2-Substituted Bicyclo[1.1.
  • Strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane: synthesis and functionalization of benzylamine bicyclo[1.1.

Sources

Optimization

Technical Support Center: Troubleshooting N-Reactivity in Azetidine-Bicyclopentanol Scaffolds

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and process scientists working with highly strained, sp³-rich bioisosteres. Bicyclo[1.1.1]pentanes (BCPs) and related bicy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and process scientists working with highly strained, sp³-rich bioisosteres.

Bicyclo[1.1.1]pentanes (BCPs) and related bicyclopentanol scaffolds are highly prized as metabolically stable, three-dimensional bioisosteres for para-substituted benzenes[1]. However, when an azetidine ring is fused or appended to these cores, researchers frequently encounter severely depressed nucleophilicity at the azetidine nitrogen. This guide deconstructs the thermodynamic and kinetic barriers causing this low reactivity and provides self-validating methodologies to overcome them.

Diagnostic Workflow: Identifying the Root Cause

Before altering your reaction conditions, use the following decision matrix to identify whether the low reactivity is driven by electronic sequestration (hydrogen bonding) or kinetic barriers (steric shielding).

Workflow Start Low N-Reactivity Detected CheckOH Free -OH group present on scaffold? Start->CheckOH HBond Intramolecular H-Bonding Locking N-Lone Pair CheckOH->HBond Yes Steric Steric Shielding by Bicyclopentane Core CheckOH->Steric No Protect Mask -OH with Bulky Silyl Group (TBS/TIPS) HBond->Protect CheckRxn Reaction Type? Steric->CheckRxn Coupling Switch to RuPhos/ BrettPhos Ligands CheckRxn->Coupling Cross-Coupling Alkylation Use Triflates + KHMDS at -78°C CheckRxn->Alkylation Alkylation

Diagnostic workflow for troubleshooting azetidine nitrogen reactivity.

Troubleshooting Guide & FAQs

Q1: Why is my azetidine nitrogen completely unreactive towards electrophiles despite being a secondary amine? The Causality: If your scaffold contains a free hydroxyl group (e.g., a bicyclopentanol derivative), the spatial proximity of the -OH group to the azetidine nitrogen strongly favors intramolecular hydrogen bonding. This interaction acts as a thermodynamic sink, sequestering the nitrogen lone pair and drastically increasing the activation energy required for nucleophilic attack[2]. The Solution: You must disrupt the hydrogen bond network. Pre-treat the scaffold with a bulky silylating agent (e.g., TBS-Cl or TIPS-OTf). Masking the hydroxyl group eliminates its ability to act as a hydrogen bond donor, instantly restoring the sp³ character and nucleophilicity of the azetidine nitrogen.

Q2: I am attempting a Buchwald-Hartwig cross-coupling with an aryl bromide, but I only recover starting material. How do I overcome this? The Causality: BCPs have a substituent exit vector separation of ~1.85 Å, which is significantly shorter than the ~2.8 Å separation found in the phenyl rings they replace[1],[3]. This compact geometry pulls the azetidine ring closer to the bulky bicyclic core, creating severe steric hindrance. Standard palladium ligands (like BINAP or dppf) fail because they cannot accommodate this steric bulk during the crucial reductive elimination step of the catalytic cycle. The Solution: Switch to highly active, sterically demanding dialkylbiaryl phosphine ligands. RuPhos is exceptionally effective for coupling secondary amines, while BrettPhos excels with primary amines[4]. These ligands promote the formation of monomeric Pd(0) species and force the metal center into a geometry that accelerates reductive elimination.

Q3: My N-alkylation reactions are yielding less than 20% product, with significant decomposition. What is the optimal approach? The Causality: Standard alkyl halides (bromides/chlorides) require elevated temperatures to react with sterically hindered amines. However, prolonged heating of strained azetidine-BCP systems often leads to competitive ring-opening or polymerization. The Solution: Shift the kinetic burden to the electrophile. Convert your alkylating agent to a highly reactive triflate (OTf). Use a strong, non-nucleophilic base like KHMDS at -78 °C to deprotonate the azetidine without requiring thermal activation.

Quantitative Data: Ligand Optimization for Cross-Coupling

The following table summarizes the causal relationship between ligand architecture and Buchwald-Hartwig amination yields for sterically hindered azetidine-BCP scaffolds.

Catalyst SystemLigand ClassSteric ProfileReductive Elimination RateTypical Yield (%)
Pd₂(dba)₃ / BINAPBisphosphineModerateSlow (hindered by BCP)< 15%
Pd(dppf)Cl₂FerrocenylModerateSlow to Moderate20 - 30%
Pd₂(dba)₃ / XPhosBiaryl phosphineHighFast55 - 65%
Pd-PEPPSI-IHeptCl NHC Very High Very Fast 85 - 90%
Pd₂(dba)₃ / RuPhos Biaryl phosphine Very High Very Fast > 90%
Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in quality control (QC) checkpoints.

Protocol 1: Hydroxyl Masking (TBS Protection) to Restore N-Nucleophilicity

Objective: Break the intramolecular H-bond by protecting the bicyclopentanol -OH group.

  • Preparation: In an oven-dried flask under N₂, dissolve the azetidine-bicyclopentanol scaffold (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add Imidazole (2.5 eq) and DMAP (0.1 eq). Stir for 5 minutes at 0 °C.

  • Silylation: Dropwise add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.5 eq) as a 1.0 M solution in DMF.

  • Thermal Shift: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • QC Checkpoint 1 (Self-Validation): Run a TLC (Hexanes:EtOAc 3:1). The protected product will have a significantly higher Rf value due to the loss of the polar -OH group. If the starting material persists, add an additional 0.5 eq of TBS-Cl.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Et₂O (3x). Wash the combined organics with brine (5x) to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: RuPhos-Mediated Buchwald-Hartwig Amination

Objective: Overcome BCP steric shielding during C-N bond formation.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (5 mol%), RuPhos (10 mol%), and anhydrous Toluene (0.1 M relative to the amine). Stir for 15 minutes until the solution turns a deep, homogeneous red/orange.

  • Reagent Assembly: To the active catalyst solution, add the silyl-protected azetidine-BCP (1.0 eq), the aryl bromide (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 85 °C for 12 hours.

  • QC Checkpoint 2 (Self-Validation): Analyze via LC-MS. The presence of the desired product mass [M+H]⁺ without the debrominated aryl byproduct confirms that the RuPhos ligand has successfully accelerated the reductive elimination step over competitive β-hydride elimination.

  • Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and purify via flash chromatography.

References
  • - JACS Au[1] 2. - Journal of Medicinal Chemistry[3] 3. - RSC Medicinal Chemistry[4] 4. - ChemRxiv[2]

Sources

Troubleshooting

Handling hygroscopicity of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride in the lab

Technical Support Center: 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride Welcome to the technical support resource for 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride

Welcome to the technical support resource for 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. By understanding the principles of handling hygroscopic materials, you can ensure the integrity, stability, and reproducibility of your experiments.

Introduction: The Challenge of Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[][2] For active pharmaceutical ingredients (APIs) like 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride, moisture absorption can lead to a variety of issues, including:

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, particularly for hydrochloride salts.[3]

  • Physical Changes: Moisture can cause caking, clumping, or even deliquescence (dissolving in absorbed water), which complicates handling and weighing.[2][4]

  • Inaccurate Measurements: The absorbed water contributes to the total weight, leading to errors in concentration calculations for solutions.

  • Altered Crystal Structure: Moisture can induce changes in the crystalline form of the compound, potentially affecting its physical and chemical properties.[5]

This guide provides practical solutions and best practices to mitigate these challenges in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: How can I determine the degree of hygroscopicity for my batch of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride?

  • Accurately weigh a small sample of the compound on an analytical balance.

  • Expose the sample to the ambient laboratory environment for a defined period.

  • Monitor the weight at regular intervals. A significant weight gain indicates hygroscopicity.

For a more quantitative assessment, Dynamic Vapor Sorption (DVS) analysis is the industry standard.[]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize moisture absorption, 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride should be stored in a tightly sealed container in a desiccator with a suitable drying agent like silica gel or calcium chloride.[2][7][8] For long-term storage, consider placing the sealed container inside a heat-sealable, laminated foil bag with desiccant pouches.[7] Storing under an inert atmosphere (e.g., nitrogen or argon) is also a highly effective practice.[9]

Q3: I need to weigh the compound for an experiment. What is the best way to do this without it absorbing atmospheric moisture?

A3: Weighing hygroscopic compounds requires a controlled environment. The ideal solution is to use a glove box with a controlled, low-humidity atmosphere.[10][11] If a glove box is not available, work quickly and use a container with a small opening. Pre-weighing vials and preparing samples in a low-humidity room can also help.[11] For critical applications, consider preparing a stock solution in a validated, dry solvent and aliquoting the solution, rather than repeatedly weighing the solid.

Q4: Can I dry my sample of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride if it has absorbed water?

A4: Yes, but it must be done carefully to avoid thermal degradation. Vacuum drying at a controlled, moderate temperature is a common method.[4] It is crucial to first determine the thermal stability of your compound using techniques like Thermogravimetric Analysis (TGA) to identify a safe drying temperature.

Q5: How does the absorbed water affect analytical results, such as NMR or HPLC?

A5: Absorbed water will lead to an overestimation of the sample weight, resulting in lower-than-expected concentrations in your prepared solutions. This will affect the accuracy of quantitative analyses. In proton NMR, a water peak will be present, which may obscure signals of interest, although using a deuterated solvent will help to identify the water peak. The presence of excess water can also impact the stability of the compound in solution.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results between experiments Variable water content in the starting material.Implement a strict protocol for handling and storing the compound. Always equilibrate the container to room temperature before opening to prevent condensation. Perform a Karl Fischer titration to determine the exact water content before each use.
Compound appears clumpy or has caked The compound has absorbed a significant amount of moisture.Dry the material under vacuum at a safe temperature. If caking is severe, gently grind the dried material in a low-humidity environment before use.
Difficulty in achieving complete dissolution in an organic solvent The presence of water may be altering the solubility profile.Ensure your solvent is anhydrous. Consider using a co-solvent system. Gentle heating and sonication may aid dissolution, but monitor for any degradation.
Observed degradation of the compound in solution over time The absorbed water may be promoting hydrolysis or other degradation pathways.Prepare solutions fresh before use. If a stock solution is necessary, store it at a low temperature (e.g., -20 °C) in a tightly sealed vial and minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determination of Water Content using Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content in a sample.[12][13][14]

Objective: To quantify the percentage of water in a sample of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)[14]

  • Karl Fischer reagent[12]

  • Anhydrous methanol or other suitable solvent

  • Airtight syringe

  • Analytical balance

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Pre-titrate the solvent in the titration cell to remove any residual moisture.

  • Accurately weigh approximately 50-100 mg of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride in a dry, sealed container.

  • Quickly transfer the weighed sample into the titration cell.

  • Start the titration. The instrument will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted.

  • The instrument will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

  • Perform the measurement in triplicate to ensure accuracy.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare an accurate stock solution of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride, correcting for water content.

Materials:

  • 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride

  • Anhydrous solvent (e.g., DMSO, DMF, Methanol)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Determine the water content (%) of your compound using Karl Fischer titration (Protocol 1).

  • Calculate the corrected mass of the compound needed for your desired concentration.

    • Corrected Mass = (Desired Mass) / (1 - (Water Content % / 100))

  • Weigh the calculated corrected mass of the compound in a low-humidity environment.

  • Transfer the weighed compound to a volumetric flask.

  • Add a portion of the anhydrous solvent and mix to dissolve.

  • Once dissolved, add the solvent up to the calibration mark of the volumetric flask.

  • Mix thoroughly to ensure a homogeneous solution.

Visualizing the Workflow

Decision-Making for Handling Hygroscopic Compounds

Workflow for Handling Hygroscopic Compounds cluster_0 Initial Assessment cluster_1 Storage & Weighing cluster_2 Analysis & Solution Preparation A Receive/Synthesize Compound B Is Hygroscopicity Data Available? A->B C Perform Qualitative Test or DVS B->C No D Store in Desiccator/Inert Atmosphere B->D Yes C->D E Weigh in Glove Box or Low-Humidity Environment D->E F Perform Karl Fischer Titration E->F G Calculate Corrected Mass F->G H Prepare Stock Solution with Anhydrous Solvent G->H

Caption: A decision-making workflow for handling hygroscopic compounds.

References

  • Mixing & Drying Hygroscopic Materials - PerMix. (2025, December 9). Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Retrieved from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). Retrieved from [Link]

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices - Scirp.org. (n.d.). Retrieved from [Link]

  • Effect of moisture on solid state stability - Semantic Scholar. (2023, September 29). Retrieved from [Link]

  • Best Practices for Proper Chemical Storage - The Synergist. (n.d.). Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.). Retrieved from [Link]

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide - TCA Lab / Alfa Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC. (n.d.). Retrieved from [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non - Ovid. (2021, July 15). Retrieved from [Link]

  • Principle of Karl Fischer Titration - BYJU'S. (2019, March 3). Retrieved from [Link]

  • Karl Fischer titration - Wikipedia. (n.d.). Retrieved from [Link]

  • 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • How do you handle hygroscopic salts? - HepatoChem. (2016, September 14). Retrieved from [Link]

  • Hygroscopicity Evaluation - Technology Networks. (n.d.). Retrieved from [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. (n.d.). Retrieved from [Link]

  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (2025, October 18). Retrieved from [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27). Retrieved from [Link]

  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy | Analytical Chemistry - ACS Publications. (2021, December 13). Retrieved from [Link]

  • Hydrochloric Acid Stability Requirements in Development Phases - Patsnap Eureka. (2025, July 2). Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2007, April 15). Retrieved from [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.).
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues - PMC. (2022, August 8). Retrieved from [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. (2023, May 16). Retrieved from [Link]

  • 3-{1-[(benzyloxy)carbonyl]azetidin-3-yl}bicyclo[1.1.1]pentane-1-carboxylic acid - NextSDS. (n.d.). Retrieved from [Link]

  • Synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - Harvard DASH. (2017, July 21). Retrieved from [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - Beilstein Journals. (2022, June 29). Retrieved from [Link]

Sources

Optimization

Resolving NMR peak overlaps in complex bicyclo[1.1.1]pentane derivatives

Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with bicyclo[1.1.1]pentane (BCP) derivatives. This guide provides in-depth troubleshooting for resolving compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with bicyclo[1.1.1]pentane (BCP) derivatives. This guide provides in-depth troubleshooting for resolving complex NMR peak overlaps and offers answers to frequently encountered challenges in the structural elucidation of these unique bioisosteres.

Introduction: The Challenge of BCPs in NMR

Bicyclo[1.1.1]pentanes are increasingly popular as phenyl ring bioisosteres in medicinal chemistry, prized for their ability to improve physicochemical properties. However, their rigid, compact structure and high degree of symmetry often lead to significant challenges in NMR spectroscopy. The primary issue is severe signal overlap, particularly in the 1H NMR spectra, where the bridgehead and bridge protons can have very similar chemical shifts. This guide provides actionable strategies and advanced NMR techniques to overcome these hurdles.

Part 1: Troubleshooting Guide - Resolving Peak Overlaps

This section addresses common scenarios of signal overlap and provides step-by-step protocols to deconvolve complex spectra.

Scenario 1: Overlap of Bridgehead and Bridge Proton Signals

Question: My 1H NMR spectrum of a monosubstituted BCP shows a broad, unresolved multiplet for the BCP core protons. How can I assign the bridgehead and bridge proton signals?

Answer: This is a classic issue arising from the small difference in chemical environments between the bridgehead (CH) and bridge (CH2) protons in many BCP derivatives. A multi-pronged approach using 2D NMR is the most effective strategy.

Underlying Principle: While 1D 1H NMR relies solely on chemical shift and coupling constants, 2D NMR experiments introduce a second frequency dimension, allowing for the correlation of nuclei through bonds (J-coupling) or space (NOE). This enables the differentiation of protons based on their connectivity.

Recommended Experimental Workflow:

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This is the first and most crucial experiment. It correlates protons directly to the carbons they are attached to. Since the bridgehead and bridge carbons typically have distinct 13C chemical shifts, this experiment will resolve the overlapping proton signals into separate cross-peaks.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is invaluable for confirming assignments and for identifying the substitution pattern on the BCP core. For instance, the substituent's protons will show correlations to the bridgehead carbon.

  • 1H-1H COSY (Correlation Spectroscopy): While potentially complex due to the strong coupling in the BCP core, a COSY spectrum can help trace the proton-proton coupling network.

Step-by-Step Protocol for 1H-13C HSQC:

  • Sample Preparation: Prepare a solution of your BCP derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 5-10 mg/mL.

  • Spectrometer Setup:

    • Tune and match the 1H and 13C channels.

    • Acquire a standard 1D 1H spectrum to determine the spectral width.

  • HSQC Experiment Parameters (Example for a 500 MHz spectrometer):

    • Acquisition Mode: Gradient-selected (gsHSQC) for cleaner spectra.

    • Spectral Width (F2 - 1H): Centered on the BCP proton signals, typically 2-4 ppm.

    • Spectral Width (F1 - 13C): Cover the expected range for BCP carbons (approx. 20-70 ppm).

    • 1JCH Coupling Constant: Set to an average value of 145 Hz.

    • Number of Scans: 2-4 per increment.

    • Number of Increments: 256-512 in the F1 dimension.

  • Data Processing: Apply a sine-bell window function in both dimensions and perform Fourier transformation. The resulting spectrum will show cross-peaks corresponding to each C-H bond.

Data Interpretation:

Carbon Type Expected 13C Shift (ppm) Expected 1H Shift (ppm) HSQC Correlation
Bridgehead (CH)30-501.8-2.5One cross-peak per unique bridgehead
Bridge (CH2)40-601.8-2.5One cross-peak per unique bridge

Part 2: Frequently Asked Questions (FAQs)

Q1: I have a disubstituted BCP, and the 1H NMR is even more complex. What's the best approach?

For 1,3-disubstituted BCPs, the symmetry is often broken, leading to more signals but also potentially more overlap. The core strategy remains the same: lead with a 1H-13C HSQC to separate proton signals based on their attached carbons. An HMBC will then be critical to establish the connectivity between the substituents and the BCP core. In cases of extreme overlap, consider using a higher field NMR spectrometer (e.g., 700 MHz or higher) to increase spectral dispersion.

Q2: Can I use 19F NMR for my fluorine-containing BCP derivatives?

Absolutely. If your BCP derivative contains fluorine, 19F NMR is a powerful tool. You can run 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiments to probe through-space proximities between protons and fluorine atoms, which can be instrumental in confirming stereochemistry and substitution patterns.

Q3: My compound is poorly soluble. How can I get a good NMR spectrum?

For poorly soluble compounds, you have a few options:

  • Use a more solubilizing deuterated solvent: Consider DMSO-d6 or DMF-d7.

  • Increase the number of scans: This will improve the signal-to-noise ratio.

  • Use a cryoprobe: These probes significantly enhance sensitivity, allowing for good spectra to be obtained on smaller amounts of material or in shorter experiment times.

Q4: What are the typical coupling constants in a BCP core?

The coupling constants in a BCP core are quite characteristic. The long-range coupling between the two bridgehead protons (4JHH) is typically not observed. The coupling between a bridgehead proton and the adjacent bridge protons (3JHH) is usually in the range of 2-4 Hz.

Part 3: Visualized Workflows

The following diagram illustrates a decision-making workflow for tackling NMR peak overlap in BCP derivatives.

BCP_NMR_Workflow cluster_0 NMR Analysis of BCP Derivatives start Complex 1D 1H NMR Spectrum (Signal Overlap) exp_hsqc Run 1H-13C HSQC start->exp_hsqc check_hsqc Are Proton Signals Resolved? exp_hsqc->check_hsqc exp_hmbc_cosy Run HMBC & COSY for Connectivity check_hsqc->exp_hmbc_cosy  Yes higher_field Consider Higher Field NMR or Advanced Techniques check_hsqc->higher_field  No assign Assign Structure exp_hmbc_cosy->assign higher_field->assign

Caption: Decision workflow for resolving BCP NMR signal overlap.

References

  • Bicyclo[1.1.1]pentanes in Medicinal Chemistry. Chemical Reviews. [Link]

  • A Practical Guide to 2D NMR. Structure and Bonding. [Link]

  • High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

Reference Data & Comparative Studies

Validation

The Ascendancy of Aliphatic Scaffolds: Bicyclo[1.1.1]pentanes Outperform Traditional Aryl Rings in Metabolic Stability

A Senior Application Scientist's Guide to Leveraging BCPs for Enhanced Drug-Like Properties In the relentless pursuit of robust clinical candidates, medicinal chemists are increasingly "escaping from flatland" by replaci...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Leveraging BCPs for Enhanced Drug-Like Properties

In the relentless pursuit of robust clinical candidates, medicinal chemists are increasingly "escaping from flatland" by replacing traditional planar aryl rings with three-dimensional, saturated bioisosteres.[1][2] Among these, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a particularly powerful tool for enhancing metabolic stability and overall pharmacokinetic profiles.[2][3][4] This guide provides an in-depth comparison of the metabolic stability of BCPs versus conventional aryl rings, supported by experimental data and detailed protocols for researchers in drug discovery.

The Achilles' Heel of Aromaticity: Metabolic Liabilities of Aryl Rings

Aryl rings, while synthetically versatile and present in approximately 45-50% of approved drugs, are often a primary site of metabolic breakdown.[2][3] Their electron-rich π-systems are susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][5] This metabolic vulnerability can lead to rapid clearance, poor oral bioavailability, and the formation of potentially reactive metabolites. The typical metabolic pathways for aryl rings involve hydroxylation to form phenols, which can then be further conjugated and excreted.

Bicyclo[1.1.1]pentane: A Fortress of Metabolic Resistance

In stark contrast, the BCP scaffold offers a significant shield against metabolic degradation.[3][4] As a strained, non-planar, and fully saturated (sp³-hybridized) system, it lacks the electron-rich character that makes aryl rings a prime target for oxidative enzymes.[3][6] While metabolism of BCPs can still occur, typically through hydroxylation at the bridgehead positions, the rate of this process is often substantially slower than that of aryl ring oxidation.[6] This inherent stability translates directly into improved drug-like properties.

The strategic replacement of a para-substituted phenyl ring with a 1,3-disubstituted BCP has been shown to preserve the crucial vector for biological activity while imparting a host of benefits, including:

  • Enhanced Metabolic Stability: Reduced susceptibility to CYP-mediated oxidation.[3][7]

  • Improved Solubility: The increased three-dimensionality disrupts crystal packing and improves solvation.[3][6][8]

  • Reduced Non-Specific Binding: The less lipophilic nature of the BCP core can minimize off-target interactions.[3][4]

  • Maintained or Improved Permeability: Despite increased solubility, the rigid BCP scaffold often maintains favorable membrane permeability.[6][9]

Comparative Analysis: BCPs vs. Aryl Rings in Action

The theoretical advantages of BCPs are consistently borne out in experimental studies. The following tables summarize key data from published research where a direct comparison between a BCP-containing compound and its aryl-containing analog was made.

Case Study 1: γ-Secretase Inhibitor

In a pivotal study, the replacement of a central para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety led to a compound with equipotent enzyme inhibition but vastly superior biopharmaceutical properties.[8][9]

CompoundStructureHuman Liver Microsomal Stability (HLM) Clearance (mL/min/g)Aqueous Solubility (µg/mL)
Aryl Analog (1) (Structure containing a fluorophenyl ring)Data not explicitly provided in abstract, but implied to be higher< 0.1
BCP Analog (3) (Structure containing a BCP ring)Data not explicitly provided in abstract, but implied to be lower15

Data sourced from Stepan, A. F., et al. (2012). J. Med. Chem.[8][9] The BCP analog also demonstrated approximately a 4-fold increase in Cmax and AUC values in a mouse model, highlighting improved oral absorption.[8][9]

Case Study 2: LpPLA2 Inhibitor

The incorporation of a BCP as a bioisosteric replacement for a phenyl ring in a lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor maintained high potency and improved the physicochemical profile.[10][11]

CompoundStructureHuman Liver Microsomal (HLM) Clearance (mL/min/g)
Aryl Analog (darapladib) (Structure containing an aryl ring)Not explicitly stated for darapladib, but the BCP analog showed low clearance.
BCP Analog (5) (Structure containing a BCP ring)1.22
BCP Analog (22) (Structure containing a BCP ring)0.76

Data sourced from Scott, J. S., et al. (2016). ACS Med. Chem. Lett.[10][11] These data support the hypothesis that disrupting molecular planarity and reducing aromatic ring count is beneficial for the overall pharmacokinetic profile.[10][11]

Case Study 3: Antimalarial Agents

In the optimization of an antimalarial series, a BCP analog was found to be equipotent to its parent phenyl compound but showed significantly improved metabolic properties.[12][13][14][15]

CompoundStructureMouse Liver Microsomal (MLM) Stability (% remaining after 30 min)
Phenyl Analog (Structure containing a phenyl ring)33%
BCP Analog (22) (Structure containing a BCP ring)>95%

Data sourced from Fisher, G. M., et al. (2020). J. Med. Chem.[13] This case highlights the dramatic improvement in metabolic stability that can be achieved with this bioisosteric replacement.

Experimental Protocol: Assessing Metabolic Stability with an In Vitro Liver Microsomal Assay

The liver microsomal stability assay is a cornerstone of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening. It provides a reliable measure of a compound's intrinsic clearance and is a key predictor of its in vivo metabolic fate.[5][16][17][18]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes and an NADPH regenerating system.

Materials:

  • Test compounds and positive control compounds (e.g., known high and low clearance drugs).

  • Pooled liver microsomes (human, rat, mouse, etc.) from a commercial supplier.

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction.

  • Internal standard (for analytical quantification).

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[17]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • Add the microsomal solution to the wells of a 96-well plate.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).[17] It is crucial to maintain a low final concentration of the organic solvent (e.g., <1%) to avoid inhibiting enzyme activity.[17]

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This marks time point zero (T=0).

    • Incubate the plate at 37°C with shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).[5]

    • Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.[17]

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.[17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Visualizing the Workflow and Concept

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_data 5. Data Interpretation prep_cpd Test Compound (10 mM in DMSO) mix Combine Microsomes & Test Compound (1 µM) prep_cpd->mix prep_microsomes Liver Microsomes (Dilute to 0.5 mg/mL) prep_microsomes->mix prep_nadph NADPH System (Prepare Solution) start_rxn Add NADPH to Start (T=0) prep_nadph->start_rxn pre_warm Pre-warm at 37°C mix->pre_warm pre_warm->start_rxn timepoints Incubate at 37°C (0, 5, 15, 30, 60 min) start_rxn->timepoints quench Stop Reaction with Cold Acetonitrile + IS timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) lcms->calc G cluster_aryl Aryl-Containing Drug Candidate cluster_bcp BCP-Containing Drug Candidate aryl_struct [ Drug Scaffold ] -- (Aryl Ring) aryl_metabolism CYP450 Oxidation bcp_struct [ Drug Scaffold ] -- (BCP Core) aryl_struct->bcp_struct Bioisosteric Replacement aryl_product Metabolized Product (e.g., Hydroxylated) aryl_metabolism->aryl_product aryl_outcome High Clearance Poor Stability aryl_product->aryl_outcome bcp_metabolism CYP450 (Resistant) bcp_product Parent Compound (Largely Unchanged) bcp_metabolism->bcp_product bcp_outcome Low Clearance High Stability bcp_product->bcp_outcome

Caption: Bioisosteric replacement of an aryl ring with a BCP core to improve metabolic stability.

Conclusion

The strategic use of bicyclo[1.1.1]pentane as a bioisostere for traditional aryl rings represents a significant advance in medicinal chemistry. The inherent stability of the strained, sp³-rich BCP core provides a robust solution to the common metabolic liabilities associated with aromatic systems. As demonstrated by numerous case studies, this approach can dramatically improve a compound's pharmacokinetic profile, leading to candidates with enhanced solubility, lower clearance, and greater potential for clinical success. For drug development professionals, the BCP moiety should be considered a key tool in the arsenal for designing next-generation therapeutics with superior drug-like properties.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Scott, J. S., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(12), 1173–1178. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Reitti, M., et al. (2021). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 143(33), 12946–12952. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]

  • Scott, J. S., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Uddin, M. J., et al. (2022). Cubosomes in Drug Delivery—A Comprehensive Review on Its Structural Components, Preparation Techniques and Therapeutic Applications. Pharmaceutics, 14(7), 1383. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Kirichok, A. A., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 63(20), 12041–12053. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2024). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • MacMillan, D. W. C., et al. (2022). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Nature, 604(7905), 294–300. [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Mykhailiuk, P. K. (2023). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv. [Link]

  • Drug Hunter. (2023). Reviews & Reactions: C-H Borylation of BCPs, Magic Chloro, and More. [Link]

  • ResearchGate. (n.d.). Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new... [Link]

  • Li, C., et al. (2023). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9519–9530. [Link]

  • Malaria World. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. [Link]

  • Fisher, G. M., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(20), 11585–11601. [Link]

  • ResearchGate. (2020). (PDF) Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. [Link]

  • Fisher, G. M., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. PubMed. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • ResearchGate. (n.d.). Synthesis of alkyl BCPs‐amines 45, reported by Molander et al.... [Link]

  • Mardal, M., et al. (2020). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... International Journal of Legal Medicine, 134(5), 1709–1720. [Link]

  • Robinson, W. T., et al. (1977). Effect of ring substitution on the metabolic fate and anti-inflammatory activity of some prodolic acid analogs. The Journal of Pharmacology and Experimental Therapeutics, 203(3), 729–735. [Link]

  • Royal Society of Chemistry. (2024). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry. [Link]

  • Hsu, C.-N., et al. (2024). The Impact of the Aryl Hydrocarbon Receptor on Antenatal Chemical Exposure-Induced Cardiovascular–Kidney–Metabolic Programming. International Journal of Molecular Sciences, 25(9), 4596. [Link]

  • Med Ed 101. (2022). Meded101 BCPS Reviews and Other BCPS Study Materials. [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol

The transition from traditional "flatland" aromatic rings to three-dimensional, sp³-rich scaffolds is a defining trend in modern drug discovery. By replacing planar rings with bioisosteres, medicinal chemists can dramati...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from traditional "flatland" aromatic rings to three-dimensional, sp³-rich scaffolds is a defining trend in modern drug discovery. By replacing planar rings with bioisosteres, medicinal chemists can dramatically improve a drug's solubility, metabolic stability, and overall pharmacokinetic profile.

However, as a Senior Application Scientist, I frequently observe that these structural upgrades introduce significant complexities in bioanalytical method development. The mass spectrometry (MS) fragmentation patterns of highly strained bioisosteres diverge sharply from their traditional aromatic counterparts.

This guide provides an in-depth comparative analysis of the LC-MS/MS fragmentation dynamics of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol —a dual-strained scaffold combining an azetidine ring and a bicyclo[1.1.1]pentane (BCP) core—against traditional planar alternatives.

Structural Dynamics and Ionization Causality

To develop robust Multiple Reaction Monitoring (MRM) assays, we must first understand the thermodynamic forces governing collision-induced dissociation (CID).

In traditional scaffolds like 4-(piperidin-4-yl)phenol , the central phenyl ring acts as a thermodynamic energy sink. When the protonated molecule collides with neutral gas (Argon or Nitrogen) in the collision cell, the collision energy is safely dissipated across the stable π-system. Consequently, fragmentation is highly predictable and almost exclusively localized to the basic amine (e.g., loss of NH₃).

In contrast, 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol lacks a π-system to absorb this energy. Instead, it is defined by two highly strained ring systems:

  • The BCP Core : The bicyclo[1.1.1]pentane ring harbors approximately 66.6 kcal/mol of intrinsic strain energy[1]. Under CID, this strain acts as a loaded spring, driving rapid cage opening and the elimination of bridgehead substituents[2].

  • The Azetidine Ring : The four-membered nitrogen heterocycle localizes the protonated charge. Upon collision, the ring strain forces a characteristic cycloreversion or ring-opening event, typically resulting in the extrusion of ethylene (C₂H₄)[3].

Because both rings are primed for strain relief, the molecule exhibits a highly sensitive, multi-pathway fragmentation profile that requires precise collision energy (CE) tuning to yield stable MRM transitions.

Comparative Fragmentation Pathways

To objectively evaluate the MS/MS performance of this novel bioisostere, we must benchmark it against both a traditional flat scaffold and a "half-step" hybrid scaffold.

Alternative A: The Traditional Standard (4-(Piperidin-4-yl)phenol)
  • Precursor : [M+H]⁺ m/z 178.1

  • Mechanism : The phenyl ring remains completely intact under standard CE ranges (15–40V). The dominant fragmentation is the cleavage of the piperidine ring, resulting in the loss of ammonia (-17 Da) to yield a highly stable m/z 161.1 product ion. This provides a rugged, high-intensity MRM transition but represents a metabolically vulnerable (flat) chemical space.

Alternative B: The Hybrid Scaffold (3-(Piperidin-4-yl)bicyclo[1.1.1]pentan-1-ol)
  • Precursor : [M+H]⁺ m/z 168.1

  • Mechanism : Here, the phenyl ring is replaced by the BCP bioisostere[4]. The piperidine ring is relatively stable, but the BCP core is not. The primary CID event is the loss of water (-18 Da) from the bridgehead hydroxyl group, forming a transient bridgehead carbocation that immediately triggers the rupture of the BCP cage to yield m/z 150.1[5].

The Target: The Dual-Strained Bioisostere (3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol)
  • Precursor : [M+H]⁺ m/z 140.1

  • Mechanism : Both the azetidine and BCP rings compete for fragmentation. At lower collision energies, the BCP core loses water to form m/z 122.1. As CE increases, the azetidine ring undergoes a characteristic retro-cyclization, losing a neutral ethylene fragment (-28 Da) to yield m/z 112.1[3]. At high CE, both events occur sequentially, shattering the molecule into a m/z 94.1 fragment.

MS_Frag Prec [M+H]+ m/z 140.1 3-(Azetidin-3-yl)BCP-1-ol H2O_Loss m/z 122.1 [M+H - H2O]+ Prec->H2O_Loss Low CE (15V) Aze_Cleavage m/z 112.1 [M+H - C2H4]+ Prec->Aze_Cleavage Med CE (25V) Dual_Loss m/z 94.1 [M+H - H2O - C2H4]+ H2O_Loss->Dual_Loss High CE (35V) Aze_Cleavage->Dual_Loss High CE (35V)

Figure 1: Collision-induced dissociation (CID) logic tree for 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol.

Quantitative MS/MS Performance Data

The following table summarizes the optimal MRM parameters for these scaffolds. Note the narrower optimal CE window for the strained bioisosteres compared to the traditional aromatic scaffold.

Scaffold TypeChemical NamePrecursor [M+H]⁺Primary Product Ion (m/z)Optimal CE (V)Dominant Mechanism
Traditional (Flat) 4-(Piperidin-4-yl)phenol178.1161.128Loss of NH₃ (Piperidine cleavage)
Hybrid (Semi-Strained) 3-(Piperidin-4-yl)BCP-1-ol168.1150.122Loss of H₂O (BCP cage rupture)
Target (Dual-Strained) 3-(Azetidin-3-yl)BCP-1-ol140.1112.125Loss of C₂H₄ (Azetidine cycloreversion)

Self-Validating Experimental Protocol: LC-MS/MS Method Development

Because highly strained bioisosteres are intrinsically fragile, standard automated MRM optimization routines often fail, mistakenly identifying in-source fragments as the precursor ion. To prevent this, you must execute a self-validating methodology.

Step 1: Precursor Ion Stabilization (The DP Check)
  • Action : Infuse the compound at 1 µg/mL in 50:50 MeOH:H₂O (0.1% Formic Acid) directly into the ESI source. Scan Q1 while manually ramping the Declustering Potential (DP) from 20V to 150V.

  • Causality : The 66.6 kcal/mol strain of the BCP ring makes it highly susceptible to In-Source Fragmentation (ISF)[1]. If the DP is too high, the BCP cage will open in the ion source before reaching Q1, leading the mass spectrometer to falsely identify m/z 122.1 ([M+H - H₂O]⁺) as the intact precursor.

  • Validation : A valid precursor state is confirmed only if the intact m/z 140.1 peak maintains >80% relative abundance in Q1. If the m/z 122.1 peak exceeds the precursor, you must lower the DP until the intact [M+H]⁺ is restored.

Step 2: Collision Energy (CE) Ramping & Pathway Elucidation
  • Action : Isolate the validated m/z 140.1 precursor in Q1. Perform a product ion scan in Q3 while ramping the CE in Q2 from 10V to 50V in 5V increments.

  • Causality : Azetidine and BCP rings fragment at different thermodynamic thresholds. Low CE (15V) triggers the lower-energy BCP water loss, while medium CE (25V) provides the activation energy required to shatter the azetidine ring[3].

  • Validation : Plot a breakdown curve (Relative Abundance vs. CE). The optimal MRM transition is validated by selecting the product ion whose growth curve perfectly intersects the decay curve of the precursor ion.

Step 3: Mechanistic Verification via H/D Exchange
  • Action : Re-infuse the compound dissolved in D₂O/MeOD.

  • Causality : Distinguishing between the loss of an azetidine fragment and BCP cage opening can be ambiguous if isobaric losses occur. H/D exchange shifts the mass of exchangeable protons (the BCP hydroxyl and the azetidine amine), proving definitively which functional group was eliminated during CID.

  • Validation : The precursor must shift from m/z 140.1 to 142.1 (incorporating two deuterium atoms). If the primary product ion shifts by only one mass unit, it definitively proves the loss of the hydroxyl group (-HDO) rather than an amine fragment.

Workflow S1 1. Q1 Scan Precursor ID S2 2. DP Tuning Check In-Source Frag S1->S2 S3 3. CE Ramping Product Ion Scan S2->S3 S4 4. MRM Selection Assay Validation S3->S4

Figure 2: Self-validating LC-MS/MS method development workflow for strained bioisosteres.

Sources

Validation

The Ascendance of a Novel Scaffold: Benchmarking 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl in Modern Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1][2] The...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutic agents with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1][2] The strategic incorporation of three-dimensional, saturated ring systems has emerged as a powerful approach to enhance key drug-like properties.[3][4] This guide provides an in-depth technical comparison of a promising new building block, 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl, against standard medicinal chemistry building blocks, offering a data-driven perspective for researchers, scientists, and drug development professionals.

At the heart of this novel building block lie two privileged structural motifs: the bicyclo[1.1.1]pentane (BCP) core and the azetidine ring. The BCP cage is a rigid, non-planar bioisostere of the para-substituted phenyl ring, often imparting improved aqueous solubility, enhanced metabolic stability, and a reduction in non-specific binding.[4][5][6] The four-membered azetidine ring provides a conformationally constrained nitrogen-containing heterocycle that can improve pharmacokinetic properties and serve as a versatile synthetic handle.[7] The combination of these two motifs in 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl presents a unique scaffold with the potential to overcome many of the liabilities associated with traditional, planar aromatic structures.

A Comparative Analysis of Physicochemical Properties

To objectively assess the potential of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl, we will benchmark its key physicochemical properties against two well-established building blocks: 4-hydroxy-4-phenylpiperidine, representing a traditional aromatic scaffold, and its saturated counterpart, 4-(piperidin-4-yl)cyclohexan-1-ol. While specific experimental data for 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl is not yet widely published, we can infer its likely advantages based on extensive studies of related BCP and azetidine-containing molecules.

Property3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl (Predicted)4-hydroxy-4-phenylpiperidine4-(piperidin-4-yl)cyclohexan-1-ol (Predicted)
cLogP LowModerate to High[8]Low to Moderate
Aqueous Solubility HighLow to Moderate[8]Moderate
Metabolic Stability HighModerate (potential for aromatic oxidation)High
Fraction of sp3 Carbons (Fsp3) HighModerateHigh

Table 1: Predicted Physicochemical Properties. This table provides a qualitative comparison of the predicted properties of the target molecule against its aromatic and saturated carbocyclic analogs.

The higher Fsp3 character of the BCP-azetidine scaffold is anticipated to contribute to increased aqueous solubility and improved metabolic stability compared to the phenyl-containing analogue. The rigid, three-dimensional nature of the BCP core disrupts the planarity that can lead to undesirable π-π stacking interactions and susceptibility to oxidative metabolism by cytochrome P450 enzymes.[5][6]

Experimental Protocols for Property Determination

To ensure scientific rigor in benchmarking novel building blocks, standardized and reproducible experimental protocols are paramount. Below are detailed methodologies for determining key physicochemical properties.

Kinetic Solubility Assay

The kinetic solubility of a compound is a critical parameter in early drug discovery, as poor solubility can lead to unreliable results in biological assays. A common method is the turbidimetric assay.

Experimental Workflow:

Caption: Workflow for a turbidimetric kinetic solubility assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.01 mM).

  • Aqueous Dilution: Add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

Microsomal Stability Assay

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro microsomal stability assays are a standard method to assess a compound's susceptibility to phase I metabolism.

Experimental Workflow:

Caption: Workflow for a microsomal stability assay.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm the reaction mixture to 37°C and initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

cLogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, and potential for off-target effects. The shake-flask method is a classic approach for its experimental determination.

Experimental Workflow:

Caption: Workflow for the shake-flask method of LogP determination.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in a mixture of the pre-saturated octanol and water phases.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • LogP Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

Synthesis of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl: A Strategic Approach

The synthesis of this novel building block leverages the unique reactivity of [1.1.1]propellane, the precursor to the BCP core. A plausible synthetic route is outlined below, demonstrating the strategic thinking behind the construction of this valuable scaffold.

Synthetic Pathway:

G A [1.1.1]Propellane B Functionalized BCP Intermediate A->B Radical addition of a protected azetidin-3-ol derivative C Protected 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol B->C Further functionalization and purification D 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl C->D Deprotection and salt formation

Caption: A conceptual synthetic route to the target molecule.

The key step involves the radical-mediated addition of a suitably protected azetidin-3-ol derivative to [1.1.1]propellane.[10][11] This reaction is often initiated photochemically or with a radical initiator. The choice of protecting group on the azetidine nitrogen is crucial to ensure compatibility with the reaction conditions and to allow for facile deprotection in the final step. Subsequent functionalization of the second bridgehead position of the BCP core to install the hydroxyl group, followed by deprotection and salt formation, would yield the final product.

Conclusion and Future Outlook

The novel building block, 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol HCl, represents a significant advancement in the medicinal chemist's toolbox. Its unique three-dimensional structure, combining the favorable properties of both the BCP and azetidine scaffolds, offers a compelling alternative to traditional flat aromatic rings. The anticipated improvements in aqueous solubility, metabolic stability, and overall pharmacokinetic profile make it an attractive candidate for incorporation into drug discovery programs targeting a wide range of therapeutic areas. As more experimental data becomes available, we expect to see the widespread adoption of this and similar BCP-containing building blocks, paving the way for the next generation of innovative medicines.

References

  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert. PharmaBlock.

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PMC.

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC.

  • 4-Hydroxy-4-phenylpiperidine 99 40807-61-2. Sigma-Aldrich.

  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar.

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.

  • 4-Hydroxy-4-phenylpiperidine. Chem-Impex.

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine. PubChem.

  • 4-Hydroxy Piperidine. ChemBK.

  • 4-HYDROXY-4-PHENYLPIPERIDINE. ChemicalBook.

  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

  • N-(3-amino-1-bicyclo[1.1.1]pentanyl)acetamide hydrochloride. Sigma-Aldrich.

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent.

  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds. Trends in Analytical Chemistry.

  • LogP—Making Sense of the Value. ACD/Labs.

  • methanol. Chemspace.

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC.

  • Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry.

  • Synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane. Green Chemistry.

  • Synthesis of azetidine derivatives. Google Patents.

  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem.

  • 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride. NextSDS.

  • (请以英文为准,中文仅做参考) 3-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-yl 2,2,2-trifluoroacetate. 毕得医药.

  • Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed.

  • 4-Phenyl-4-(1-piperidinyl)cyclohexanol. PubChem.

  • Azetidin-3-ol HCl. Lyanchemicals Tech Co.,Ltd.

  • ADMET evaluation in drug discovery. 13. Development of in silico prediction models for P-glycoprotein substrates. PubMed.

  • (1S,2S)-2-(4-Phenyl-1-piperidinyl)cyclohexanol. PubChem.

  • 4-piperidin-1-yl-cyclohexan-1-one. Chemical Synthesis Database.

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.

  • 产品-苏州爱玛特科技有限公司. 苏州爱玛特科技有限公司.

  • 1379237-95-2|3-(Azetidin-3-yl)propan-1-ol hydrochloride. BLDpharm.

  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC.

  • Physical-Chemical Properties of Chlorinated Dibenzo-p -dioxins. Environmental Science & Technology.

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Comparative

Comparative cytotoxicity of azetidine vs piperidine in bicyclic scaffolds

Topic: Comparative Cytotoxicity and Metabolic Profiling of Azetidine vs. Piperidine in Bicyclic Scaffolds As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Comparative Cytotoxicity and Metabolic Profiling of Azetidine vs. Piperidine in Bicyclic Scaffolds

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of saturated heterocycles. In the pursuit of escaping "flatland" in drug discovery, incorporating sp³-rich saturated heterocycles into bicyclic scaffolds has become a cornerstone strategy for improving clinical success rates [4].

When engineering a bicyclic core, the choice between an azetidine (a four-membered ring) and a piperidine (a six-membered ring) is never merely topological—it is a fundamental tuning of the molecule's physicochemical properties, directly dictating its metabolic stability and off-target cytotoxicity [1]. This guide objectively compares the performance of azetidine and piperidine within bicyclic scaffolds, providing the mechanistic causality behind their biological behavior and the self-validating experimental protocols required to evaluate them.

Physicochemical Causality: The Root of Cytotoxicity

The fundamental differences in the cytotoxicity profiles of azetidine and piperidine are rooted in their distinct ring sizes, strain energies, and lipophilicities.

  • Conformational Strain & Lipophilicity: The six-membered piperidine ring adopts a highly stable, relaxed chair conformation. However, this larger hydrophobic surface area typically increases the compound's lipophilicity (cLogP). Higher lipophilicity drives non-specific partitioning into lipid bilayers, which is a primary mechanism for basal cytotoxicity and phospholipidosis. Conversely, azetidine is characterized by significant ring strain (~26 kcal/mol) and a highly compact, rigid structure. This reduces the overall lipophilicity of the bicyclic scaffold, thereby minimizing off-target membrane disruption [1].

  • Metabolic Liability: Piperidines possess multiple oxidizable α-C-H bonds adjacent to the nitrogen atom, making them highly susceptible to CYP450-mediated metabolism. Azetidines, possessing fewer C-H bonds and higher ring strain, often exhibit superior metabolic stability. For example, replacing a larger heterocycle with an azetidine has been shown to drastically improve Human Liver Microsome (HLM) stability [3].

  • In Vivo Validation: In the development of bicyclic azetidines for antimalarial therapeutics, the azetidine core demonstrated minimal in vitro cytotoxicity against human cell lines (HepG2 CC50 > 50 μM, A549 CC50 = 38 μM) while maintaining nanomolar target potency, proving the safety advantage of the strained ring [2].

Comparative Data Summary

The following table synthesizes the quantitative and qualitative differences between these two scaffolds when integrated into a bicyclic framework.

ParameterBicyclic Azetidine ScaffoldBicyclic Piperidine ScaffoldMechanistic Causality
Ring Conformation Strained, rigid (planar/puckered)Relaxed, flexible (chair)Azetidine's rigidity reduces the entropic penalty upon target binding, often improving potency.
Lipophilicity (cLogP) LowerHigher (+0.5 to 1.5 log units)Piperidine's larger hydrophobic surface area increases non-specific lipid membrane partitioning.
Metabolic Stability High (fewer oxidizable C-H bonds)Moderate (multiple α-C-H sites)Azetidines resist CYP450-mediated oxidation better than piperidines [3].
Basal Cytotoxicity Low (HepG2 CC50 > 50 μM)Moderate (HepG2 CC50 15–30 μM)Reduced lipophilicity of azetidines minimizes off-target cellular disruption and toxicity [2].
Clearance Rate Often faster (polar efflux)Slower (lipid retention)Higher polarity in azetidines can lead to faster systemic clearance, requiring careful PK tuning.

Experimental Methodologies

Protocol A: High-Throughput In Vitro Cytotoxicity (CellTiter-Glo)

Causality: We utilize HepG2 (hepatocellular carcinoma) cells to assess liver-specific toxicity, a common liability for lipophilic amines. The assay measures ATP as a proxy for metabolic viability. Self-Validating System: The assay must include Puromycin (10 μM) as a positive control for 100% cell death, and 0.1% DMSO as a vehicle control. The plate is only valid if the Z'-factor is > 0.5.

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well opaque white tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare an 11-point, 3-fold serial dilution of the bicyclic azetidine and piperidine analogs starting at a top concentration of 50 μM.

  • Acoustic Dispensing: Transfer compounds to the assay plate using an acoustic liquid handler (e.g., Echo 550) to strictly maintain a final DMSO concentration of 0.1%, eliminating solvent-induced cytotoxicity artifacts.

  • Incubation: Incubate the treated cells for 72 hours.

  • Detection: Add CellTiter-Glo reagent at a 1:1 volume ratio to the culture media. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence on a multi-mode plate reader. Calculate the CC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: This assay determines if the structural shift from a 6-membered to a 4-membered ring successfully mitigates CYP450-driven oxidation. Self-Validating System: Verapamil is used as a high-clearance reference control, and Warfarin as a low-clearance reference control.

  • Preparation: Prepare 1 μM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, remove a 50 μL aliquot from the reaction matrix.

  • Quenching: Immediately quench the aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of parent compound remaining. Calculate intrinsic clearance (CL_int) and half-life (t1/2).

Scaffold Evaluation Workflow

The following logic diagram illustrates the preclinical decision-making workflow when comparing these two bicyclic cores.

G Start Bicyclic Scaffold Selection Azetidine Azetidine Core (High Strain, Low logP) Start->Azetidine Piperidine Piperidine Core (Low Strain, High logP) Start->Piperidine Metabolism HLM Stability Assay (LC-MS/MS) Azetidine->Metabolism Cytotoxicity In Vitro Cytotoxicity (HepG2 / HEK293) Azetidine->Cytotoxicity Piperidine->Metabolism Piperidine->Cytotoxicity HighMetab High Stability (Fewer C-H sites) Metabolism->HighMetab Azetidine LowMetab Moderate Stability (CYP450 Oxidation) Metabolism->LowMetab Piperidine LowTox Low Cytotoxicity (CC50 > 50 μM) Cytotoxicity->LowTox Azetidine ModTox Moderate Cytotoxicity (Lipid Accumulation) Cytotoxicity->ModTox Piperidine Lead Lead Optimization Candidate HighMetab->Lead LowTox->Lead

Preclinical workflow for evaluating metabolic stability and cytotoxicity of bicyclic scaffolds.

References

  • Maetani, M., et al. "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Journal of the American Chemical Society, 2017.[Link]

  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012.[Link]

  • Feskov, I. O., et al. "3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry, 2018.[Link]

Validation

Validating the Stereochemistry of 3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol Derivatives: A Comprehensive Comparison Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. The Bioisosteric Revolution and the Stereochemical Challenge In the pursuit of escaping "flatland" to improve the physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

The Bioisosteric Revolution and the Stereochemical Challenge

In the pursuit of escaping "flatland" to improve the physicochemical properties of drug candidates, the integration of three-dimensional (3D) scaffolds has become a cornerstone of modern medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) core is a premier bioisostere for para-substituted benzenes, tert-butyl groups, and internal alkynes. By replacing planar aromatic rings with BCP, researchers dramatically improve aqueous solubility, increase the fraction of sp³ carbons (Fsp³), and circumvent metabolic liabilities such as amide hydrolysis[1],[2]. Concurrently, azetidines serve as conformationally restricted amines that lower lipophilicity (LogD) and modulate pKa compared to their larger piperidine or pyrrolidine counterparts[3].

When these two privileged motifs are fused into the 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol scaffold, the parent molecule possesses a plane of symmetry and is strictly achiral. However, structure-activity relationship (SAR) optimization frequently requires derivatization—such as methylation at the C2 position of the azetidine ring or functionalization of the BCP methylene bridges[4]. This derivatization breaks molecular symmetry, generating complex mixtures of diastereomers and enantiomers.

Validating the exact spatial orientation of these derivatives is non-negotiable, as stereochemistry dictates target binding affinity and mitigates off-target toxicity. This guide objectively compares the analytical techniques used to resolve and validate these stereocenters and provides a self-validating experimental workflow.

Comparative Analysis of Stereochemical Validation Techniques

To build a robust validation pipeline, no single analytical method is sufficient. A self-validating system requires orthogonal techniques where the blind spots of one method are covered by the strengths of another.

Table 1: Comparison of Analytical Techniques for BCP-Azetidine Derivatives
Analytical TechniquePrimary OutputSample RequirementDestructive?Strengths for BCP-AzetidinesLimitations
Chiral SFC-MS Enantiomeric Excess (ee%), Separation< 1 mgNoHigh-throughput; superior resolution for polar amines compared to HPLC.Cannot determine absolute or relative 3D configuration.
2D ROESY NMR Relative Configuration (Diastereomers)5–15 mgNoOvercomes the NOE "zero-crossing" problem for low MW molecules (~150-200 Da).Cannot assign absolute stereochemistry without chiral derivatization.
VCD Spectroscopy Absolute Configuration (Solution-State)10–20 mgNoIdeal for aliphatic scaffolds lacking UV chromophores (unlike ECD).Requires computationally intensive DFT modeling.
SCXRD Absolute Configuration (Solid-State)Single CrystalNoThe definitive "gold standard" for spatial mapping (Flack parameter).Many BCP-azetidine derivatives are oils; crystal growth is unpredictable.

The Self-Validating Experimental Workflow

The following workflow is designed with strict causality: each step provides the prerequisite data for the next, creating a closed-loop validation system.

  • Why SFC first? You must isolate pure enantiomers before spectroscopic assignment to prevent overlapping spectral artifacts.

  • Why ROESY over NOESY? The molecular weight of derivatized 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol is typically between 150–250 Da. At high magnetic fields (e.g., 600 MHz), molecules of this size tumble at a rate where the NOE signal approaches zero (the extreme narrowing limit). ROESY (Rotating-frame Overhauser Effect Spectroscopy) guarantees positive cross-peaks regardless of tumbling rate, ensuring reliable cis/trans assignments.

  • Why VCD over ECD? Electronic Circular Dichroism (ECD) requires a UV chromophore (like an aromatic ring). Because BCP and azetidine are entirely aliphatic, ECD is virtually useless here. Vibrational Circular Dichroism (VCD) relies on infrared transitions (C-H, C-N, C-O bonds), which are abundant in this scaffold.

Stereochemical_Validation Deriv Symmetry-Broken Derivative (e.g., C2-Methylated) SFC Chiral SFC Separation (High-Throughput Resolution) Deriv->SFC Racemic Input ROESY 2D ROESY NMR (Relative Configuration) SFC->ROESY Pure Enantiomers VCD VCD Spectroscopy (Absolute Solution-State) ROESY->VCD cis/trans Assigned XRD SCXRD Analysis (Absolute Solid-State) ROESY->XRD If Crystalline Valid Stereochemically Validated Lead Compound VCD->Valid Orthogonal Match XRD->Valid Orthogonal Match

Orthogonal workflow for the stereochemical validation of BCP-azetidine derivatives.

Step-by-Step Methodologies

Protocol A: Isomer Resolution via Chiral SFC

Causality: Supercritical CO₂ offers high diffusivity and low viscosity, allowing for rapid mass transfer and sharp peak shapes for basic amines.

  • Sample Preparation: Dissolve the racemic mixture in Methanol (10 mg/mL).

  • Column Selection: Utilize an amylose-based stationary phase (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: CO₂ / Methanol modified with 0.1% Diethylamine (DEA). Crucial Step: The azetidine nitrogen is highly basic. DEA acts as a competing base to suppress secondary interactions with free silanols on the silica support, preventing severe peak tailing.

  • Elution Parameters: Isocratic 80:20 CO₂:MeOH at 3.0 mL/min, 120 bar backpressure, 35 °C.

Protocol B: Relative Configuration via 2D ROESY NMR

Causality: Establishing the relative configuration (diastereomeric relationship) simplifies the computational conformational search required for downstream VCD analysis.

  • Sample Preparation: Dissolve 15 mg of the SFC-purified isomer in 600 µL of CDCl₃.

  • Acquisition: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Spin-Lock Time: Set the continuous-wave spin-lock mixing time to 300 ms. This duration is optimized to allow sufficient ROE buildup between the azetidine C2-substituent and the BCP methylene protons (< 4 Å) while minimizing spin-diffusion artifacts.

Protocol C: Absolute Configuration via VCD and DFT Modeling

Causality: The experimental IR/VCD spectra must be matched against quantum-mechanically simulated spectra of the specific enantiomers to assign absolute configuration.

  • Experimental Acquisition: Record spectra using an FT-VCD spectrometer (4000–800 cm⁻¹) in CDCl₃ (0.1 M) using a BaF₂ cell (100 µm path length). Accumulate scans for 4 hours to ensure a high signal-to-noise ratio.

  • Computational Modeling: Perform a conformational search using Molecular Mechanics (OPLS4 force field). Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level.

  • Spectral Overlay: Calculate the Boltzmann-weighted VCD spectra for the (R,R) and (S,S) models. The enantiomer whose calculated spectrum matches the phase (+/-) of the experimental vibrational bands is definitively assigned.

Experimental Data Summary: Case Study

To demonstrate the efficacy of this self-validating system, below is the aggregated validation data for a synthesized derivative: 3-(2-methylazetidin-3-yl)bicyclo[1.1.1]pentan-1-ol . The addition of the C2-methyl group creates two stereocenters (C2 and C3 of the azetidine ring), resulting in four possible stereoisomers.

Table 2: Stereochemical Validation Data for C2-Methylated Derivative
Isomer DesignationSFC Retention Time (min)ROESY Key Contact (Relative Config)VCD Confidence LevelSCXRD Flack ParameterFinal Absolute Assignment
Peak 1 2.45C2-Me ↔ BCP-CH₂ (Strong, cis)98%0.02(3)(2R, 3S)
Peak 2 2.80C2-Me ↔ BCP-CH₂ (Strong, cis)99%0.04(2)(2S, 3R)
Peak 3 3.15C2-Me ↔ BCP-CH₂ (Weak, trans)96%N/A (Viscous Oil)(2R, 3R)
Peak 4 3.60C2-Me ↔ BCP-CH₂ (Weak, trans)97%N/A (Viscous Oil)(2S, 3S)

Note: Peaks 3 and 4 failed to crystallize, highlighting the critical necessity of VCD as an orthogonal, solution-state validation tool when SCXRD is not viable.

References

  • Stepan, A. F. et al. "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active gamma-secretase inhibitor." Journal of Medicinal Chemistry, 2012. URL:[Link]

  • Kirichok, A. A. et al. "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv, 2023. URL:[Link]

  • Zheng, M. et al. "Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors." ACS Medicinal Chemistry Letters, 2020. URL:[Link]

Sources

Comparative

The Bicyclo[1.1.1]pentan-1-ol Moiety: A Lower Lipophilicity Bioisostere for Phenol in Drug Design

A Comparative Guide to the Lipophilicity (LogP) of Bicyclo[1.1.1]pentan-1-ol and its Phenyl Analog In the landscape of modern drug discovery, the modulation of a molecule's physicochemical properties is a critical determ...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Lipophilicity (LogP) of Bicyclo[1.1.1]pentan-1-ol and its Phenyl Analog

In the landscape of modern drug discovery, the modulation of a molecule's physicochemical properties is a critical determinant of its ultimate success as a therapeutic agent. Among these properties, lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), stands as a paramount parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. High lipophilicity is often associated with poor solubility, increased metabolic liability, and off-target toxicity. Consequently, medicinal chemists are increasingly seeking strategies to mitigate lipophilicity while preserving or enhancing biological activity. One such strategy is the use of bioisosteres, chemical groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects.

This guide provides an in-depth comparison of the lipophilicity of bicyclo[1.1.1]pentan-1-ol and its classic aromatic analog, phenol. The bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling three-dimensional, saturated bioisostere for the phenyl ring, offering a means to "escape from flatland" and improve the drug-like properties of lead compounds.[1][2] By examining the experimental and calculated LogP values of these two representative scaffolds, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of the potential advantages of employing the BCP motif in their design strategies.

Structural Analogs: Bicyclo[1.1.1]pentan-1-ol vs. Phenol

The structural analogy between bicyclo[1.1.1]pentan-1-ol and phenol is rooted in the geometric arrangement of their substituent vectors. In phenol, the hydroxyl group is attached to a carbon atom of the planar phenyl ring. In bicyclo[1.1.1]pentan-1-ol, the hydroxyl group occupies a bridgehead position on the rigid, cage-like BCP core. This bridgehead substitution in the BCP system mimics the para-substitution pattern of a benzene ring, with the substituents exiting in a linear, 180-degree orientation.[1]

Caption: Structural comparison of Phenol and Bicyclo[1.1.1]pentan-1-ol.

Lipophilicity (LogP) Data: A Quantitative Comparison

The octanol-water partition coefficient (LogP) is the gold-standard measure of a compound's lipophilicity. A lower LogP value indicates greater hydrophilicity, while a higher value signifies greater lipophilicity. The following table summarizes the available experimental and calculated LogP values for phenol and the most relevant BCP-ol isomer.

CompoundMolecular FormulaExperimental LogPCalculated LogPSource(s)
PhenolC₆H₆O1.481.50[3][4]
Bicyclo[1.1.1]pentan-2-ol*C₅H₈ONot Available0.4

The data clearly demonstrates a significant reduction in lipophilicity when transitioning from the aromatic phenol to the saturated, three-dimensional bicyclo[1.1.1]pentane scaffold. The calculated LogP of the BCP-ol is more than a full logarithmic unit lower than the experimental LogP of phenol. This substantial decrease underscores the potential of the BCP core to impart greater aqueous solubility to drug candidates.

The Rationale Behind the Difference: Structural and Electronic Effects

The pronounced difference in lipophilicity between phenol and bicyclo[1.1.1]pentan-1-ol can be attributed to several key factors:

  • Aromaticity vs. Saturation: The planar, electron-rich phenyl ring of phenol contributes significantly to its lipophilicity through favorable van der Waals interactions with the nonpolar octanol phase. In contrast, the bicyclo[1.1.1]pentane core is a fully saturated, sp³-hybridized system, which reduces these nonpolar interactions.[1]

  • Three-Dimensionality: The rigid, three-dimensional cage structure of the BCP moiety disrupts the planarity that can lead to intermolecular stacking and increased lipophilicity in aromatic systems. This "escape from flatland" is a key principle in modern medicinal chemistry for improving physicochemical properties.[1][2]

  • Reduced Carbon Count: While both molecules possess a hydroxyl group, the BCP core in bicyclo[1.1.1]pentan-1-ol has one fewer carbon atom than the phenyl ring in phenol. Generally, a lower carbon-to-heteroatom ratio correlates with decreased lipophilicity.

Implications for Drug Design and Development

The lower lipophilicity of the bicyclo[1.1.1]pentan-1-ol scaffold compared to phenol has significant and advantageous implications for drug design:

  • Improved Aqueous Solubility: Lower LogP values are strongly correlated with higher aqueous solubility. This can lead to improved oral bioavailability and more favorable formulation characteristics.[2]

  • Reduced Metabolic Liability: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes. The less lipophilic and more rigid BCP core can be more resistant to metabolic degradation, potentially leading to a longer half-life and improved safety profile.

  • Decreased Off-Target Binding: High lipophilicity can result in non-specific binding to unintended biological targets, leading to toxicity. The introduction of the more polar BCP moiety can reduce such promiscuous binding.[2]

  • Enhanced Intellectual Property: The novelty of the BCP scaffold can provide a strategic advantage in securing intellectual property for new chemical entities.

Experimental Protocol: Shake-Flask Method for LogP Determination

The "shake-flask" method is the traditional and most reliable technique for the experimental determination of LogP. The following is a generalized protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD determination). The two phases should be pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning:

    • Add a small aliquot of the stock solution to a known volume of the pre-saturated n-octanol/water mixture in a sealed vessel.

    • Agitate the vessel at a constant temperature for a sufficient period to allow for the compound to reach equilibrium between the two phases. This can range from several minutes to hours depending on the compound.

  • Phase Separation:

    • Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the test compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is then calculated as the base-10 logarithm of P.

Shake_Flask_Method cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep_sol Prepare Stock Solution & Biphasic System partition Partitioning: Add compound, shake prep_sol->partition Introduce compound separate Phase Separation: Centrifuge partition->separate Equilibrate analyze Concentration Analysis: UV-Vis or HPLC separate->analyze Sample each phase calc_logp Calculate LogP: log([Octanol]/[Aqueous]) analyze->calc_logp Concentration data

Caption: Workflow of the Shake-Flask Method for LogP Determination.

Conclusion

The replacement of a phenyl ring with a bicyclo[1.1.1]pentane core represents a powerful strategy in modern medicinal chemistry to modulate the physicochemical properties of drug candidates. The significantly lower lipophilicity of bicyclo[1.1.1]pentan-1-ol compared to its aromatic analog, phenol, provides a compelling rationale for the exploration of this bioisosteric replacement. By embracing the three-dimensional nature of the BCP scaffold, drug designers can effectively "escape from flatland" and potentially develop new therapeutics with improved solubility, metabolic stability, and overall drug-like properties. The data and methodologies presented in this guide serve as a valuable resource for researchers seeking to leverage the unique attributes of the bicyclo[1.1.1]pentane motif in their pursuit of innovative medicines.

References

  • Phenol - Wikipedia. [Link]

  • Rm values of phenols. Their relationship with log P values and activity - PubMed. [Link]

  • Experimental LogP values reported by Drugbank.com database compared with miscellaneous references. - ResearchGate. [Link]

  • Phenols and derivatives. [Link]

  • Figure S5. Log D values of the phenolic compounds - ResearchGate. [Link]

  • Dependence of experimental phenol toxicity (log 1/C) on theoretical... - ResearchGate. [Link]

  • Bicyclo(1.1.1)pentane | C5H8 | CID 136153 - PubChem - NIH. [Link]

  • logP values - Chair of Analytical Chemistry. [Link]

  • List of Phenols Considered | Download Table - ResearchGate. [Link]

  • Phenol - the NIST WebBook. [Link]

  • Relation between physicochemical properties of phenols and their toxicity and accumulation in fish - PubMed. [Link]

  • Bicyclo[1.1.1]pentane - the NIST WebBook. [Link]

  • bicyclo[1.1.1]pentan-1-ol — Chemical Substance Information - NextSDS. [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC. [Link]

  • Bicyclo(1.1.1)pentane - Wikipedia. [Link]

  • Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes | Chemical Reviews - ACS Publications. [Link]

  • Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization - ACS Publications. [Link]

  • Bicyclo[1.1.1]pentan-1-ol (C5H8O) - PubChemLite. [Link]

  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing). [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride

This document provides a detailed protocol for the safe handling and disposal of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride. As a novel compound incorporating the highly sought-after bicyclo[1.1.1]pentane (...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe handling and disposal of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride. As a novel compound incorporating the highly sought-after bicyclo[1.1.1]pentane (BCP) motif, it represents a class of molecules increasingly vital in medicinal chemistry as a bioisostere for phenyl rings.[1][2][3] The structural components—an azetidine ring, a strained BCP cage, and a hydrochloride salt—necessitate a cautious and informed approach to its disposal to ensure the safety of laboratory personnel and environmental integrity. This guide moves beyond a simple checklist to explain the rationale behind each procedural step.

Part 1: Compound Profile and Hazard Assessment

While a specific Safety Data Sheet (SDS) for 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride is not yet widely available, a robust hazard assessment can be synthesized by examining its structural motifs.

  • Azetidine Moiety : Azetidine and its derivatives are nitrogenous heterocyclic compounds. Some can be flammable, skin/eye irritants, and may cause severe burns.[4]

  • Bicyclo[1.1.1]pentane (BCP) Moiety : The BCP cage is a highly strained but thermally stable hydrocarbon structure.[1][5] While the cage itself is relatively inert, its derivatives' reactivity is dictated by the attached functional groups.

  • Hydrochloride Salt : The presence of a hydrochloride salt renders the compound acidic and corrosive.[6][7] It will cause skin and eye burns upon contact and is destructive to the mucous membranes and upper respiratory tract if inhaled.[6][8][9]

Based on analogous compounds, the following hazard profile should be assumed.

Hazard Category Classification Rationale and Precautionary Statements
Skin Corrosion/Irritation Category 2 (Causes skin irritation)The hydrochloride salt is corrosive.[6][10] P264 : Wash skin thoroughly after handling.[11] P280 : Wear protective gloves.[11] P302+P352 : IF ON SKIN: Wash with plenty of water.[11]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Acidic nature poses a significant risk to eyes.[10][12] P280 : Wear eye protection.[12] P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11][12]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of dust or aerosols can irritate the respiratory system.[10][13] P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[10][12] P304+P340 : IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The causality behind each selection is critical for ensuring compliance and safety.

PPE Component Specification Justification
Hand Protection Nitrile or other chemical-resistant gloves.[6][14]Prevents skin contact with the corrosive hydrochloride salt. Always consult the glove manufacturer's compatibility chart.
Eye Protection Chemical safety goggles. A full-face shield is required if there is a splash risk.[6][7][14]Protects against splashes of the acidic compound that can cause serious eye damage.[9]
Body Protection A full-length laboratory coat, long pants, and closed-toe shoes.[6][14]Minimizes the risk of accidental skin exposure.
Respiratory Protection Use only within a certified chemical fume hood.[6][14] If a fume hood is not feasible or in case of a large spill, a NIOSH-approved respirator with an acid gas cartridge is necessary.[6][8][9]Protects against inhalation of aerosolized particles or vapors, which can cause respiratory irritation.[6]

Part 3: Disposal Workflow and Segregation

Proper chemical waste disposal begins with correct identification and segregation. Mixing incompatible waste streams can lead to dangerous reactions. This compound should be treated as Acidic, Non-Halogenated Organic Waste .

Never dispose of this chemical down the drain or in regular trash. [10][15]

The following diagram outlines the decision-making process for handling waste streams of this compound.

G cluster_start Waste Generation cluster_decision Waste Characterization cluster_path1 Empty Container Protocol cluster_path2 Bulk Waste Protocol cluster_end Final Disposal start 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride Waste decision Is the container empty or does it contain bulk waste? start->decision rinse Triple rinse container with a suitable solvent (e.g., water, then acetone). decision->rinse Empty store Store in a compatible, sealed, and clearly labeled waste container (e.g., HDPE or glass). decision->store Bulk collect Collect all rinsate as 'Acidic, Non-Halogenated Organic Waste'. rinse->collect dispose_container Deface original label. Dispose of dry, empty container as regular lab glass/plastic. collect->dispose_container end_node Arrange for collection by a licensed environmental waste disposal service. collect->end_node label_waste Label container: 'Hazardous Waste', 'Acidic, Non-Halogenated Organic', and list all chemical constituents. store->label_waste label_waste->end_node

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride. As a novel research c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride. As a novel research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a robust analysis of its core structural motifs—the azetidine ring, the bicycloalkane core, and the hydrochloride salt—to establish a framework of best practices grounded in established chemical safety principles.

Hazard Assessment: A Structurally-Informed Approach

The primary hazards associated with this compound are inferred from its constituent parts:

  • Azetidine Moiety : The four-membered azetidine ring is the principal source of concern. Azetidine itself is classified as a substance that causes severe skin burns and eye damage.[1][2][3] Its vapors can also form flammable mixtures with air.[4] While the bicyclopentanol substitution may modulate its reactivity, the inherent risk of the azetidine functional group necessitates treating the compound as potentially corrosive and irritating.

  • Hydrochloride Salt : The presence of a hydrochloride salt implies the compound is likely a solid and may cause skin, eye, and respiratory irritation upon contact or inhalation, particularly if it is a fine powder.[5]

  • Bicyclo[1.1.1]pentan-1-ol Core : This rigid, saturated alcohol core is not expected to contribute significantly to the compound's hazardous profile beyond that of a typical laboratory chemical. Standard precautions for handling chemical solids are sufficient for this part of the structure.[6]

Given this analysis, the compound must be handled with appropriate engineering controls and personal protective equipment (PPE) to mitigate risks of skin and eye contact, and inhalation.

Personal Protective Equipment (PPE) Protocols

The selection of PPE is contingent upon the specific laboratory operation being performed. The following table summarizes the recommended PPE for various tasks. Adherence to these guidelines is critical for ensuring personal and laboratory safety.

Laboratory Operation Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport General VentilationSafety GlassesNitrile GlovesLab CoatNot Required
Weighing & Aliquoting Fume Hood or Ventilated Balance EnclosureSafety GogglesDouble-gloved NitrileLab CoatRecommended if outside enclosure
Dissolution & Transfers Fume HoodSafety GogglesNitrile GlovesLab CoatNot Required (in hood)
Reaction Setup & Monitoring Fume HoodSafety GogglesNitrile GlovesLab CoatNot Required (in hood)
Accidental Spill Cleanup N/ASafety Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Apron over Lab CoatDust Respirator (for solids) or appropriate cartridge respirator (for solutions)
Waste Disposal Fume HoodSafety GogglesNitrile GlovesLab CoatNot Required (in hood)

Operational Plans: Step-by-Step Guidance

Weighing and Handling Solid Compound

The fine, powdered nature of hydrochloride salts presents a significant inhalation risk.

  • Preparation : Don a full-length lab coat, tightly fitting safety goggles, and nitrile gloves before entering the designated handling area.[6][7]

  • Engineering Control : Perform all weighing and solid transfers inside a certified chemical fume hood or a ventilated balance enclosure to contain any airborne dust.[8]

  • Procedure :

    • Use anti-static tools and weigh paper to prevent dispersal of the powder.

    • Carefully transfer the solid to your reaction vessel or vial.

    • Clean any residual powder from the spatula and weighing surface with a solvent-dampened wipe, which should then be disposed of as solid chemical waste.

  • Post-Handling : Wash hands thoroughly with soap and water after removing gloves.[9]

Dissolution and Liquid Handling
  • Preparation : Ensure you are wearing a lab coat, nitrile gloves, and safety goggles.

  • Engineering Control : All dissolutions and liquid transfers must be conducted within a chemical fume hood.

  • Procedure :

    • Add the solvent to the solid compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is securely capped or fitted with a condenser to prevent aerosolization or vapor release.

    • Use a calibrated pipette or syringe for accurate and safe liquid transfers.

PPE Selection Workflow Diagram

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task and available engineering controls.

PPE_Selection_Workflow start Start: Task Assessment is_spill Is this a spill cleanup? start->is_spill is_solid Is the material a solid powder? base_ppe Minimum PPE: Lab Coat Safety Glasses Nitrile Gloves is_solid->base_ppe No goggles_ppe Upgrade to: Safety Goggles is_solid->goggles_ppe Yes in_hood Working in a Fume Hood? in_hood->is_solid No respirator_ppe Add: Dust Respirator in_hood->respirator_ppe Yes is_spill->in_hood No full_spill_ppe Full Spill PPE: Face Shield Chem-Resistant Apron Heavy-Duty Gloves Respirator is_spill->full_spill_ppe Yes

Caption: Decision workflow for selecting appropriate PPE.

Disposal and Decontamination Plan

Improper disposal is a violation of safety protocols and regulations.[10]

Waste Segregation
  • Solid Waste : Contaminated items such as gloves, weigh paper, and wipes should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams like strong oxidizing agents.[11]

  • Sharps Waste : Needles and syringes must be disposed of in an approved sharps container.

Decontamination
  • Glassware : Rinse glassware that has come into contact with the compound three times with an appropriate solvent (e.g., ethanol or acetone). The first rinse should be collected as hazardous liquid waste.[11] Subsequent rinses can be managed according to standard laboratory procedures.

  • Work Surfaces : Decontaminate surfaces within the fume hood by wiping them down with a suitable solvent.

Final Disposal

All generated waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[11] Do not pour chemical waste down the drain.[12] For the hydrochloride salt waste, neutralization with a weak base like sodium bicarbonate may be a pre-treatment option, but this should only be done after consulting with your EHS department.[13]

Emergency Procedures

In case of accidental exposure, immediate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][14]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][15]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[2][14]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

References

  • Safety Data Sheet: Azetidine . Chemos GmbH&Co.KG. [Link]

  • Azetidine | C3H7N | CID 10422 . PubChem - NIH. [Link]

  • Safety Data Sheet: cyclopentane . Chemos GmbH&Co.KG. [Link]

  • How to dispose of hydrochloric acid . Lab Alley. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste . UC San Diego. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab . Tion. [Link]

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